Anethole

Catalog No.
S1540497
CAS No.
4180-23-8
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anethole

CAS Number

4180-23-8

Product Name

Anethole

IUPAC Name

1-methoxy-4-[(Z)-prop-1-enyl]benzene

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-

InChI Key

RUVINXPYWBROJD-ARJAWSKDSA-N

SMILES

CC=CC1=CC=C(C=C1)OC

solubility

Slightly soluble (NTP, 1992)
1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL
ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER
Water solubility = 1.110E-1 g/l @ 25 °C

Synonyms

1-(4-methoxyphenyl)propene, 1-methoxy-4-(1-propenyl)benzene, anethole, anethole, (E)-isomer, anethole, (Z)-isomer, p-propenylanisole, trans-anethole

Canonical SMILES

CC=CC1=CC=C(C=C1)OC

Isomeric SMILES

C/C=C\C1=CC=C(C=C1)OC

Comprehensive Technical Analysis: Neuroprotective Mechanisms of Anethole

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Anethole (1-methoxy-4-[(1E)-1-propenyl]-benzene), a primary bioactive compound found in essential oils of fennel, anise, and star anise, demonstrates significant multimodal neuroprotective properties through antioxidant, anti-inflammatory, anti-apoptotic, and neurotrophic mechanisms. Extensive preclinical evidence indicates therapeutic potential for various neurological conditions including Parkinson's disease, Alzheimer's disease, ischemic stroke, and depression. This whitepaper comprehensively analyzes this compound's mechanisms of action, experimental methodologies, and translational potential for researchers and drug development professionals. The compound's ability to simultaneously modulate multiple signaling pathways—including PI3K/Akt, JNK/p38 MAPK, NF-κB, and BDNF—positions it as a promising candidate for neurotherapeutic development, particularly given its favorable safety profile and natural abundance.

Introduction to this compound and Neuroprotection

This compound exists as two isomers, cis-anethole (CA) and trans-anethole (TA), with the trans-isomer being predominant in nature and most frequently studied for pharmacological applications [1]. As an aromatic compound widely used in the food and flavor industry, this compound has garnered significant scientific interest for its diverse pharmacological activities, particularly its effects on the central nervous system. The neuroprotective potential of this compound stems from its ability to modulate multiple cellular processes implicated in neuronal damage and degeneration, including oxidative stress, neuroinflammation, mitochondrial dysfunction, and impaired neurotrophic signaling [1] [2].

The blood-brain barrier (BBB) permeability of this compound represents a critical advantage for neurotherapeutic applications. Studies demonstrate that this compound not only crosses the BBB but also helps preserve its integrity under pathological conditions. In cerebral ischemia/reperfusion models, this compound pretreatment significantly reduced Evans blue extravasation, decreased brain water content, and ameliorated BBB dysfunction by modulating matrix metalloproteinases (MMP-2 and MMP-9) [3] [4]. This ability to maintain BBB integrity while exerting direct neuroprotective effects positions this compound as a promising compound for addressing various neurological disorders.

Molecular Mechanisms of Action

Antioxidant Pathways

This compound exerts potent antioxidant effects through multiple mechanisms that collectively reduce oxidative damage in neural tissues:

  • Free Radical Scavenging: this compound directly neutralizes reactive oxygen species (ROS) and reduces lipid peroxidation, as evidenced by decreased malondialdehyde (MDA) levels in brain tissue [1] [5]. In rotenone-induced Parkinson's disease models, this compound treatment (62.5-250 mg/kg) significantly reduced striatal MDA levels while restoring superoxide dismutase (SOD) activity [6].

  • Metal Chelation: The compound chelates transition metals involved in Fenton reactions, thereby preventing metal-accelerated oxidation processes [1].

  • Glutathione Modulation: this compound enhances the glutathione (GSH) system, increasing the GSH/GSSG ratio and bolstering endogenous antioxidant capacity [3]. In cerebral ischemia studies, this compound pretreatment (125-250 mg/kg) significantly increased GSH/GSSG ratio and catalase (CAT) activity while reducing MDA content [3].

Table 1: Antioxidant Effects of this compound in Experimental Models

Experimental Model Dosage Oxidative Markers Effects Reference
Rotenone-induced PD 62.5-250 mg/kg MDA, SOD ↓ MDA, ↑ SOD activity [6]
Cerebral I/R injury 125-250 mg/kg GSH/GSSG, CAT, MDA ↑ GSH/GSSG, ↑ CAT, ↓ MDA [3]
Maternal separation stress 10-100 mg/kg MDA, TAC ↓ MDA, ↑ total antioxidant capacity [7]
Diabetes-induced neuropathy 250 mg/kg TBARS, thiol groups ↓ TBARS, ↑ thiol groups [8]
Anti-inflammatory Mechanisms

This compound demonstrates significant anti-inflammatory properties in neurological contexts through modulation of key inflammatory pathways:

  • Cytokine Regulation: this compound reduces pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) [1]. In cerebral ischemia/reperfusion models, this compound pretreatment (125-250 mg/kg) significantly decreased serum and brain tissue levels of these cytokines [3].

  • NF-κB Pathway Inhibition: this compound suppresses nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, a master regulator of inflammation [3]. This inhibition reduces the expression of downstream inflammatory mediators.

  • COX-2 Suppression: The compound reduces cyclooxygenase-2 (COX-2) activity, decreasing prostaglandin production and associated neuroinflammation [1].

  • Microglial Modulation: In Parkinson's disease models, this compound prevents microglia-mediated neuroinflammation, thereby protecting dopaminergic neurons [5].

Anti-apoptotic Actions

This compound protects neuronal cells against programmed cell death through several interconnected mechanisms:

  • Mitochondrial Protection: this compound stabilizes mitochondrial function and prevents cytochrome c release, inhibiting the intrinsic apoptotic pathway [1] [5]. In models of cerebral ischemia, this compound (10 μM) significantly reduced neuronal cell death induced by oxygen-glucose deprivation through mitochondrial protection [3].

  • Caspase Inhibition: The compound inhibits caspase activation, particularly caspase-3, the key executioner protease in apoptosis [1].

  • MAPK Pathway Modulation: this compound regulates stress-activated protein kinases, specifically reducing phosphorylation of JNK and p38 MAPK [3] [4]. This modulation decreases pro-apoptotic signaling while promoting cell survival.

  • BAX/BCL-2 Balance: this compound influences the balance between pro-apoptotic (BAX) and anti-apoptotic (BCL-2) proteins, favoring cell survival [1].

Neurotrophic and Synaptic Effects

Emerging research reveals that this compound promotes neuronal growth and synaptic development:

  • Neurite Outgrowth: this compound (20 μM) significantly promotes neurite outgrowth in rat primary hippocampal neurons in a dose-dependent manner [9]. Optimal axonal and dendritic growth occurred at concentrations of 40 μg/mL fennel extract (rich in this compound) and 20 μM this compound, respectively.

  • Synaptogenesis: this compound enhances the formation of synapses, essential for neuronal communication, by modulating synaptic proteins [9].

  • Neurotrophic Pathway Activation: Network pharmacology analysis revealed that this compound influences critical neurotrophic pathways, including PI3K-AKT and Erk1/2 signaling [9]. These pathways are essential for neuronal survival, differentiation, and synaptic plasticity.

  • BDNF Enhancement: In Parkinson's disease models, this compound increased levels of brain-derived neurotrophic factor (BDNF), supporting neuronal survival and function [5].

The following diagram illustrates the key molecular pathways mediating this compound's neuroprotective effects:

G cluster_1 Antioxidant Mechanisms cluster_2 Anti-inflammatory Actions cluster_3 Anti-apoptotic Effects cluster_4 Neurotrophic Actions This compound This compound ROS Reduces ROS This compound->ROS MDA Decreases MDA This compound->MDA GSH Increases GSH/GSSG This compound->GSH SOD Enhances SOD/CAT This compound->SOD NFkB Inhibits NF-κB This compound->NFkB Cytokines Reduces TNF-α, IL-6, IL-1β This compound->Cytokines COX2 Suppresses COX-2 This compound->COX2 Microglia Modulates Microglial Activation This compound->Microglia Mitochondria Stabilizes Mitochondria This compound->Mitochondria Caspase Inhibits Caspase-3 This compound->Caspase JNK Modulates JNK/p38 This compound->JNK BAX Regulates BAX/BCL-2 This compound->BAX PI3K Activates PI3K/Akt This compound->PI3K BDNF Enhances BDNF This compound->BDNF Neurite Promotes Neurite Outgrowth This compound->Neurite Synapse Enhances Synaptogenesis This compound->Synapse Neuroprotection Neuroprotection ROS->Neuroprotection MDA->Neuroprotection GSH->Neuroprotection SOD->Neuroprotection NFkB->Neuroprotection Cytokines->Neuroprotection COX2->Neuroprotection Microglia->Neuroprotection Mitochondria->Neuroprotection Caspase->Neuroprotection JNK->Neuroprotection BAX->Neuroprotection PI3K->Neuroprotection BDNF->Neuroprotection Neurite->Neuroprotection Synapse->Neuroprotection

This compound's multimodal neuroprotective mechanisms target oxidative stress, inflammation, apoptosis, and enhanced neurotrophic signaling.

Experimental Evidence Across Neurological Disorders

Parkinson's Disease

In rotenone-induced Parkinson's disease models, this compound demonstrated comprehensive protective effects against both motor and non-motor symptoms:

  • Motor Function Improvement: this compound treatment (62.5-250 mg/kg) significantly improved motor coordination in rotarod tests and increased stride length in stepping tests [6]. These improvements correlated with protection of striatal neuronal function.

  • Dopaminergic Protection: Extracellular single-unit recordings showed that this compound prevented the decrease in striatal neuronal firing rate induced by rotenone [6].

  • α-Synuclein Reduction: this compound significantly decreased the elevated expression of α-synuclein in the striatum, a key pathological feature of Parkinson's disease [6].

  • MAO-B Inhibition: this compound reduced monoamine oxidase-B (MAO-B) activity in the striatum, potentially enhancing dopamine availability and reducing oxidative stress [6].

Table 2: Effects of this compound in Parkinson's Disease Models

Parameter Assessed Experimental Method Results Reference
Motor coordination Rotarod test Dose-dependent improvement in latency to fall [6]
Striatal neuronal activity Extracellular single unit recording Prevented rotenone-induced decrease in firing rate [6]
α-Synuclein expression Immunohistochemistry/Western blot Significant reduction in striatal α-synuclein [6]
MAO-B activity Enzyme activity assay Reduced MAO-B activity in striatum [6]
Non-motor symptoms Passive avoidance, thermal hyperalgesia Improved memory, reduced pain sensitivity [5]
Cerebral Ischemia/Stroke

In middle cerebral artery occlusion (MCAO) models of cerebral ischemia/reperfusion injury, this compound demonstrated significant neuroprotective effects:

  • Infarct Volume Reduction: Pretreatment with this compound (125-250 mg/kg) for two weeks significantly diminished infarct volume in a dose-dependent manner [3] [4].

  • Neurological Deficit Improvement: this compound pretreatment (250 mg/kg) significantly improved neurological scores following MCAO [3].

  • Blood-Brain Barrier Preservation: this compound reduced Evans blue extravasation, decreased brain water content, and ameliorated BBB disruption by modulating MMP-2 and MMP-9 [3] [4].

  • Histopathological Protection: H&E staining showed that this compound reduced neuronal degeneration, necrosis, and histopathological alterations in both cortex and hippocampus [3].

Alzheimer's Disease and Cognitive Impairment

This compound demonstrates potential for addressing Alzheimer's disease pathology and cognitive dysfunction through multiple mechanisms:

  • Acetylcholinesterase Inhibition: this compound suppresses acetylcholinesterase activity, increasing acetylcholine availability and potentially improving cognitive function [1] [3].

  • Synaptic Plasticity Enhancement: this compound improved both NMDA receptor-dependent and -independent long-term potentiation (LTP) in the hippocampus and reduced trimethyltin-induced LTP impairment [1].

  • Neurite Outgrowth Promotion: In primary hippocampal neurons, this compound (20 μM) significantly promoted neurite outgrowth and accelerated neuronal maturation [9].

Depression and Anxiety

In models of depression and anxiety, this compound demonstrated significant therapeutic potential:

  • Antidepressant Effects: In maternal separation stress models, this compound (10-100 mg/kg) reduced immobility time in forced swimming tests and increased grooming activity in splash tests, indicating antidepressant-like effects [7].

  • Oxidative Stress Modulation: The antidepressant effects correlated with reduced MDA and nitrite levels alongside increased total antioxidant capacity in the hippocampus [7].

  • Monoamine Modulation: this compound inhibits monoamine oxidase-A (MAO-A) and modulates monoamine neurotransmission, potentially contributing to its antidepressant effects [1].

Experimental Methodologies

In Vivo Disease Models
  • Rotenone-Induced Parkinson's Disease: Male Wistar rats receive rotenone (2 mg/kg, subcutaneous) daily for 35 days to induce Parkinson's-like pathology. This compound is administered (62.5-250 mg/kg, intragastric) 1 hour before rotenone injection [6]. Motor function is assessed using rotarod and stride length tests, while neuronal activity is measured via extracellular single-unit recordings in the striatum [6].

  • Middle Cerebral Artery Occlusion (MCAO): Focal cerebral ischemia is induced by MCAO surgery in Sprague-Dawley rats. This compound pretreatment (125-250 mg/kg, oral) is administered for two weeks prior to surgery [3]. Infarct volume is measured using TTC staining, neurological deficits are scored, and BBB integrity is assessed through Evans blue extravasation and brain water content [3].

  • Maternal Separation Stress Model: NMRI mouse pups are separated from mothers for 3 hours daily from postnatal day 2-14 to induce depressive-like behaviors [7]. This compound (10-100 mg/kg, intraperitoneal) is administered during adulthood, with behavioral assessments including open field, forced swim, and splash tests [7].

Molecular Techniques
  • Oxidative Stress Markers: Malondialdehyde (MDA) measured via thiobarbituric acid reactive substances (TBARS) assay; glutathione (GSH/GSSG) ratio assessed spectrophotometrically; superoxide dismutase (SOD) and catalase (CAT) activities evaluated using standard enzymatic assays [5] [7] [3].

  • Gene Expression Analysis: RT-PCR used to measure mRNA levels of MMP-2, MMP-9, inflammatory cytokines, and apoptotic factors [3].

  • Protein Expression and Phosphorylation: Western blotting and immunohistochemistry employed to assess protein levels, including α-synuclein, MAO-B, phosphorylated JNK, p38, PI3K, Akt, and Erk1/2 [9] [3] [6].

  • Enzyme Activity Assays: Gelatin zymography for MMP-2 and MMP-9 activities; acetylcholinesterase activity measured using colorimetric methods [3].

The following diagram illustrates a typical experimental workflow for evaluating this compound's neuroprotective effects:

G cluster_1 In Vivo Models cluster_2 This compound Treatment cluster_3 Behavioral Assessments cluster_4 Molecular Analyses cluster_5 Molecular Analyses (Detailed) Model Model PD Rotenone-induced Parkinson's Disease Model->PD Stroke MCAO Stroke Model Model->Stroke Depression Maternal Separation Depression Model Model->Depression Diabetes Diabetic Neuropathy Model->Diabetes Treatment Treatment Dose1 62.5-250 mg/kg Parkinson's Models Treatment->Dose1 Dose2 125-250 mg/kg Stroke Models Treatment->Dose2 Dose3 10-100 mg/kg Depression Models Treatment->Dose3 Admin Oral, Intraperitoneal or Intragastric Treatment->Admin Motor Motor Function (Rotarod, Stride Length) PD->Motor Molecular Molecular PD->Molecular Memory Memory Tests (Passive Avoidance) Stroke->Memory Stroke->Molecular DepressionTest Depression Tests (FST, Splash Test) Depression->DepressionTest Depression->Molecular Diabetes->Motor Admin->Motor Admin->Memory Admin->DepressionTest Admin->Molecular Results Results Motor->Results Memory->Results DepressionTest->Results Oxidative Oxidative Stress Markers Oxidative->Results Inflammation Inflammatory Cytokines Inflammation->Results Apoptosis Apoptotic Markers Apoptosis->Results Pathways Signaling Pathway Activation Pathways->Results Molecular->Oxidative Molecular->Inflammation Molecular->Apoptosis Molecular->Pathways

Experimental workflow for evaluating this compound's neuroprotective effects in preclinical models.

Pharmacological Properties and Bioavailability

Pharmacokinetic properties of this compound play a crucial role in its neuroprotective efficacy:

  • Bioavailability: this compound is readily absorbed following oral administration and demonstrates good bioavailability, with studies showing efficacy across various routes of administration including oral, intraperitoneal, and intragastric [5] [7] [6].

  • Blood-Brain Barrier Penetration: The lipophilic nature of this compound facilitates efficient blood-brain barrier penetration, enabling direct action on central nervous system targets [6].

  • Dose-Dependent Effects: Studies consistently demonstrate dose-dependent neuroprotective effects, with optimal efficacy observed at specific dosage ranges for different conditions: 62.5-250 mg/kg for Parkinson's models, 125-250 mg/kg for cerebral ischemia, and 10-100 mg/kg for depression models [5] [7] [3].

  • Toxicity Profile: this compound demonstrates a favorable safety profile in preclinical studies, with no significant toxicity observed at neuroprotective doses [9]. Cell viability assays in hippocampal neurons showed 96% viability even at the highest tested concentrations [9].

Therapeutic Potential and Future Directions

The multimodal activity of this compound against key pathological processes in neurological disorders positions it as a promising candidate for therapeutic development. Its simultaneous targeting of oxidative stress, neuroinflammation, apoptosis, and synaptic dysfunction represents a comprehensive approach that may prove more effective than single-target agents. The compound's acetylcholinesterase inhibitory activity combined with MAO-B inhibition and neurotrophic effects suggests potential for addressing multiple neurotransmitter systems implicated in various neurological disorders.

Future research should focus on:

  • Clinical Translation: Well-designed clinical trials are needed to establish efficacy and optimal dosing in human populations.

  • Formulation Development: Advanced delivery systems could enhance bioavailability and target engagement in the central nervous system.

  • Combination Therapies: Investigation of this compound as an adjunct to existing neurotherapeutics may reveal synergistic benefits.

  • Isomer-Specific Effects: Comparative studies of cis- and trans-anethole isomers could identify more potent and specific therapeutic agents.

Conclusion

References

Anethole: Mechanisms and Therapeutic Potential in Neuroinflammatory Disorders - A Technical Review

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Anethole, a primary bioactive compound found in anise, fennel, and star anise, demonstrates significant multi-mechanistic anti-inflammatory and neuroprotective properties. Preclinical evidence indicates its efficacy across a spectrum of neurological disease models by modulating key inflammatory pathways, reducing oxidative stress, and restoring neural homeostasis. Its ability to synergize with conventional chemotherapeutic agents like cisplatin also highlights its potential as an adjunct therapy. This review synthesizes the current molecular, cellular, and in vivo data to provide researchers and drug development professionals with a comprehensive assessment of this compound's pharmacology and therapeutic applicability for neuroinflammatory disorders.

Introduction to this compound and Neuroinflammation

Neuroinflammation, a complex immune response within the central nervous system (CNS), is a hallmark of numerous neurological disorders, including neurodegenerative diseases, chronic pain, and depression. The search for therapeutic agents that can effectively modulate this response with favorable safety profiles is a key focus in neuroscience drug discovery. This compound (1-methoxy-4-(1-propenyl)-benzene) is a terpenoid and the major constituent of various essential oils, notably from Pimpinella anisum L. (anise), Foeniculum vulgare (fennel), and Croton zehntneri [1] [2]. It exists as two isomers, cis-anethole (CA) and trans-anethole (TA), with the trans-isomer being the dominant and pharmacologically relevant form found in nature [1] [3]. This compound is classified as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) and is widely used as a flavoring agent in the food and pharmaceutical industries [4] [5]. Beyond its aromatic qualities, this compound possesses a broad range of pharmacological activities, with its anti-inflammatory and antioxidant effects being central to its observed neuroprotective properties [1].

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways and transcription factors. The following diagram illustrates the key molecular targets of this compound in glial cells (e.g., microglia) and neurons within the neuroinflammatory microenvironment.

This compound's molecular mechanism involves suppression of NF-κB and MAPK pathways, reducing pro-inflammatory mediator production.

Key Pathway Modulations
  • Inhibition of the NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. This compound has been demonstrated to block the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB translocation to the nucleus, thereby suppressing the transcription of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, and COX-2 [1] [3]. This mechanism was confirmed in studies involving lipopolysaccharide (LPS)-induced periodontitis, where this compound significantly reduced serum levels of TNF-α and IL-1β [5].

  • Suppression of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are critically involved in stress and inflammatory responses. This compound inhibits the activation of these kinases, which are upstream regulators of cytokine production and apoptosis. In models of cerebral ischemia/reperfusion injury, this compound downregulated MAPK expression, contributing to its neuroprotective effects [1].

  • Downregulation of Pro-inflammatory Cytokines: Consistent with its upstream pathway inhibition, this compound treatment reliably reduces the levels of key pro-inflammatory cytokines. For instance, in a rat model of LPS-induced periodontitis, this compound at doses of 10 and 50 mg/kg significantly lowered plasma levels of TNF-α and IL-1β [5]. Similar effects, including reduced IL-6 levels, have been observed in models of neuropathic pain [3].

Pharmacological Effects in Neurological Disease Models

Extensive preclinical studies have demonstrated the therapeutic potential of this compound across a range of neurological conditions. The table below summarizes key quantitative findings from in vivo studies.

Table 1: Summary of this compound's Effects in Preclinical Neurological Disease Models

Disease Model Reported Dosages Key Pharmacological Outcomes Proposed Mechanisms
Neuropathic Pain [3] Intragastric administration ↓ Hyperalgesia & allodynia; ↓ TNF-α, IL-6, IL-1β; ↑ IL-10; ↓ glial cell activation. Inhibition of neurogenic inflammation via MAPK & NF-κB pathways.
Depression (Maternal Separation) [6] 10, 50, 100 mg/kg (i.p.) ↓ Immobility time (FST); ↑ grooming time (Splash Test); ↓ MDA & nitrite; ↑ TAC in hippocampus. Modulation of oxidative stress and nitrite imbalance in the hippocampus.
Diabetic Neuropathy [2] Treatment of STZ-induced DM rats Prevented DM-induced ↓ in nerve conduction velocity; prevented DM-induced ↑ in oxidative stress (thiol, TBARS, SOD, CAT). Antioxidant activity and prevention of electrophysiological alterations.
Cerebral Ischemia/Reperfusion [1] Not Specified Prevented brain damage; ↓ TNF-α, caspase-3, BAX, MAPK expressions. Anti-inflammatory, anti-apoptotic, and BBB-stabilizing effects.
Parkinson's Disease (Rotenone-induced) [1] Not Specified Improved cognitive performance, ↑ pain threshold, ↓ oxidative stress in hippocampus; improved motor function & BBB integrity. Reduced α-synuclein expression, oxidative stress, and neuronal death.
Synergistic Applications in Oncology

Beyond direct neuroprotection, this compound shows promise as an adjunct therapy in oncology. In oral squamous cell carcinoma (Ca9-22 cells), a low concentration of this compound (3 µM) potentiated the cytotoxic effects of cisplatin. The combination therapy led to enhanced apoptosis, increased reactive oxygen species (ROS) generation, mitochondrial stress, and inhibition of major cancer signaling pathways like MAPKase, beta-catenin, and NF-κB [7] [8]. This synergistic effect suggests that this compound could allow for dose reduction of conventional chemotherapeutics, potentially mitigating their neurotoxic and other side effects.

Detailed Experimental Protocols for Key Assays

To facilitate reproducibility and further research, detailed methodologies for critical in vivo and molecular assays are provided below.

In Vivo Model: Maternal Separation-Induced Depression [6]
  • Objective: To evaluate the antidepressant-like effect of this compound and its impact on hippocampal oxidative stress.
  • Animals: Male NMRI mice (25-30 g).
  • Stress Paradigm:
    • Pups are separated from their mothers for 3 hours daily from postnatal day (PND) 2 to PND 14.
    • From PND 14 to 21, pups are reunited with dams.
    • On PND 21, pups are weaned and housed until testing at PND 60.
  • Drug Treatment:
    • This compound (10, 50, 100 mg/kg, i.p.) or vehicle is administered for 7 consecutive days, 30 minutes before behavioral tests.
  • Behavioral Assessments:
    • Forced Swimming Test (FST): Mice are placed in a cylindrical tank (10 cm diameter, 25 cm height) filled with water (24 ± 1°C) to a height of 19 cm. The duration of immobility is recorded during the last 4 minutes of a 6-minute test.
    • Splash Test: A 10% sucrose solution is sprayed on the mouse's dorsal coat. The cumulative time spent grooming is recorded over a 5-minute period.
    • Open Field Test (OFT): Conducted to rule out confounding effects on general locomotor activity. Mice are placed in a white plexiglass arena (50x50x30 cm), and horizontal and vertical movements are tracked for 5 minutes.
  • Biochemical Analysis (Hippocampus):
    • Tissue Preparation: After behavioral tests, mice are euthanized, and hippocampi are dissected on an ice-cold surface, frozen in liquid nitrogen, and stored at -70°C. Tissue is later homogenized and centrifuged to obtain supernatant.
    • Total Antioxidant Capacity (TAC): Measured using the FRAP (Ferric Reducing Ability of Plasma) assay. The reduction of Fe³⁺-TPTZ to Fe²⁺ at 593 nm is quantified, with FeSO₄ as a standard.
    • Lipid Peroxidation (MDA): Malondialdehyde (MDA) levels, a marker of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.
    • Nitrite Level: Quantified using Griess reagent, which measures the concentration of nitrite, a stable breakdown product of nitric oxide.
In Vivo Model: LPS-Induced Periodontitis & Systemic Inflammation [5]
  • Objective: To assess the anti-inflammatory effect of this compound on cytokine production.
  • Animals: Male Wistar rats (180-220 g).
  • Inflammation Induction:
    • Under anesthesia, E. coli LPS (30 µg in 3 µL PBS) is injected into the palatal gingiva between the upper first and second molars every two days for 10 days (total of 5 injections per site).
  • Drug Treatment:
    • This compound (10 or 50 mg/kg, i.p.) or vehicle (DMSO) is administered 20 minutes before each LPS injection.
    • Ketoprofen (10 mg/kg, i.p.) serves as a positive control.
  • Sample Collection and Analysis:
    • On day 10, blood is collected from the retro-orbital sinus under anesthesia.
    • Serum is separated by centrifugation and stored at -70°C.
    • Cytokine Measurement: Serum levels of TNF-α and IL-1β are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. Absorbance is read at 450 nm.

Safety and Toxicity Profile

While this compound is recognized as safe for consumption as a flavoring agent, recent studies highlight important dose-dependent considerations for therapeutic development.

  • Renal Toxicity at High Doses: A 2025 study in Swiss mice found that this compound at doses of 125 mg/kg (twice daily) and 250 mg/kg significantly increased urinary proteinuria and interstitial inflammation, indicating mild, acute tubular injury [4] [9]. This effect was spontaneously reversible within approximately 4 weeks after cessation of treatment. The study concluded that a dose of 100 mg/kg did not produce significant renal toxicity [9].

  • General Safety: this compound is considered non-genotoxic and non-carcinogenic at low doses [4] [5]. The cis-anethole isomer is associated with higher toxicity, but it is typically present in minimal quantities in naturally sourced this compound, which is predominantly the trans-isomer [3].

Conclusion and Future Directions

The body of preclinical evidence firmly establishes this compound as a compelling candidate for the management of neuroinflammatory disorders. Its efficacy stems from a multi-targeted mechanism that concurrently addresses inflammation, oxidative stress, and apoptosis. The ability to synergize with existing chemotherapeutic agents further broadens its potential application.

For clinical translation, future work should prioritize:

  • Detailed Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of this compound, particularly its ability to cross the blood-brain barrier in therapeutic concentrations.
  • Chronic Toxicity Assessments: Conducting long-term in vivo studies to establish a clear therapeutic window and confirm the reversibility of any adverse effects.
  • Standardization of Isomer Composition: Ensuring consistent use of the pharmacologically active and safer trans-anethole in formulations.
  • Initiation of Human Clinical Trials: Progressing from promising preclinical data to Phase I safety trials in human subjects.

References

Comprehensive Technical Analysis of Anethole's Antioxidant Properties and Mechanisms Against Oxidative Stress

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Anethole (1-methoxy-4-(1-propenyl)-benzene) is a phenylpropanoid compound that demonstrates significant antioxidant capabilities through multiple mechanistic pathways. This comprehensive technical review synthesizes current scientific evidence from preclinical studies showing that this compound counteracts oxidative stress via direct free radical scavenging, enhancement of endogenous antioxidant systems, modulation of mitochondrial function, and regulation of critical cell signaling pathways. The compound shows particular promise for addressing oxidative damage in neurological disorders, metabolic diseases, and cardiovascular conditions. Research indicates consistent dose-dependent effects across various experimental models, with optimal efficacy observed at specific concentration ranges. However, further clinical validation is required to establish standardized dosing protocols, bioavailability parameters, and safety profiles for human therapeutic applications. This review provides researchers and drug development professionals with detailed mechanistic insights, quantitative data summaries, and experimental methodologies to advance the investigation of this compound as a potential therapeutic agent against oxidative stress-related pathologies.

Introduction to this compound and Oxidative Stress

Chemical Properties and Natural Sources

This compound (C10H12O) is an aromatic compound existing as cis and trans isomers, with the trans-anethole isomer being predominant in nature and responsible for the characteristic sweet, anise-like flavor [1]. This phenylpropanoid represents the major bioactive constituent (comprising up to 90%) of essential oils from several medicinal plants, including star anise (Illicium verum), anise (Pimpinella anisum), and fennel (Foeniculum vulgare) [2]. The compound's lipophilic nature and phenylpropenoid structure contribute to its biological activities, particularly its ability to interact with cellular membranes and penetrate biological barriers [3]. This compound is widely utilized as a flavoring agent in the food industry, as a fragrance component in cosmetics, and has a history of use in traditional medicine for various ailments [4].

Oxidative Stress in Disease Pathology

Oxidative stress represents a fundamental pathological mechanism underlying numerous chronic diseases, occurring when the production of reactive oxygen species (ROS) exceeds the cellular antioxidant defense capacity [5]. Excessive ROS, including superoxide anions, hydrogen peroxide, and hydroxyl radicals, damage critical cellular components through lipid peroxidation, protein denaturation, and DNA damage [6]. Mitochondria serve as both primary sources and key targets of ROS, creating a vicious cycle of oxidative damage that impairs cellular energetics and function [7]. This oxidative damage cascade contributes significantly to the pathogenesis of neurodegenerative disorders (Parkinson's and Alzheimer's diseases), metabolic conditions (diabetes, non-alcoholic fatty liver disease), cardiovascular diseases (ischemia-reperfusion injury, atherosclerosis), and the aging process itself [1] [3] [8]. The central role of oxidative stress in these diverse conditions has motivated extensive research into therapeutic antioxidants that can disrupt this destructive cycle.

Molecular Mechanisms of Antioxidant Action

Direct Antioxidant Activities

This compound demonstrates potent direct antioxidant effects through multiple complementary mechanisms that neutralize reactive oxygen species and prevent oxidative damage:

  • Free Radical Scavenging: this compound effectively scavenges and neutralizes free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radicals, with studies reporting EC50 values of 6.97 ± 0.004 µg/mL for this compound-rich essential oil in ABTS assays, outperforming some standard antioxidants [4]. The compound's phenolic structure enables hydrogen atom donation to radical species, converting them to more stable, non-radical forms and terminating chain propagation in lipid peroxidation processes [1].

  • Metal Chelation: this compound demonstrates metal ion chelation capacity, particularly for iron and copper ions that catalyze Fenton reactions and accelerate oxidative processes. By binding these pro-oxidant metals, this compound prevents metal-accelerated oxidation processes and reduces the generation of highly reactive hydroxyl radicals [1].

  • Lipid Peroxidation Inhibition: this compound significantly reduces lipid peroxidation as evidenced by decreased malondialdehyde (MDA) levels in various tissues. In rotenone-induced Parkinson's disease models, this compound treatment (62.5-250 mg/kg) reduced striatal MDA levels while restoring superoxide dismutase (SOD) activity, indicating protection against oxidative membrane damage [6].

Enhancement of Endogenous Antioxidant Systems

Beyond direct free radical neutralization, this compound potentiates endogenous cellular defenses through multiple pathways:

  • Glutathione System Modulation: this compound significantly elevates glutathione (GSH) levels, a critical intracellular antioxidant, while simultaneously increasing the activity of glutathione-related enzymes such as glutathione-S-transferase [2]. This dual action enhances both the capacity and functionality of this essential antioxidant system.

  • Antioxidant Enzyme Activation: this compound treatment increases the activity and expression of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) [5] [8]. This upregulation strengthens the cellular defense network against oxidative insults.

  • Oxidative Stress Marker Reduction: In various disease models, this compound consistently reduces biomarkers of oxidative damage, including protein carbonylation, nitrotyrosine formation, and DNA oxidation products, indicating comprehensive protection across multiple cellular components [6].

Mitochondrial Protection and ROS Regulation

This compound provides targeted mitochondrial protection through several distinct mechanisms that preserve mitochondrial function and reduce ROS production at its source:

  • Complex I ROS Suppression: this compound trithione, a derivative, acts as a specific mitochondrial ROS blocker at complex I of the electron transport chain without impairing electron transfer or ATP production. This selective action reduces mitochondrial ROS generation at its primary source while maintaining energy metabolism [7].

  • Mitochondrial Biogenesis Enhancement: this compound treatment promotes mitochondrial biogenesis and improves mitochondrial quality control mechanisms, thereby enhancing overall mitochondrial function and cellular energy capacity [8].

  • Mitochondrial Membrane Stabilization: this compound protects mitochondrial membranes against oxygen deprivation and maintains mitochondrial membrane potential (ΔΨm), preventing the mitochondrial permeability transition that precedes apoptosis [1] [3].

Signaling Pathway Modulation

The antioxidant effects of this compound are mediated through regulation of critical cell signaling pathways that control oxidative stress responses and cellular survival:

  • mTOR/PPARγ Axis Regulation: this compound suppresses adipogenic differentiation in human mesenchymal stem cells through down-regulation of the Akt-mTOR-p70S6K-PPARγ pathway while simultaneously up-regulating AMPK activity. This pathway modulation contributes to reduced oxidative stress during differentiation processes [9].

  • SHH Pathway Activation: In porcine embryo models, this compound supplementation (0.5 mg/mL) activates the sonic hedgehog (SHH) signaling pathway, increasing expression of PTCH, SMO, and GLI genes. This pathway activation enhances embryonic development competence under oxidative stress conditions [5].

  • Inflammatory Pathway Suppression: this compound inhibits NF-κB signaling and reduces the production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, which are known to stimulate ROS production through activation of NADPH oxidase systems [1] [2].

The following diagram illustrates the primary molecular mechanisms through which this compound exerts its antioxidant effects:

G cluster_direct Direct Antioxidant Mechanisms cluster_indirect Indirect Antioxidant Mechanisms cluster_pathways Signaling Pathway Modulation This compound This compound Scavenging Free Radical Scavenging This compound->Scavenging Chelation Metal Ion Chelation This compound->Chelation Lipid Lipid Peroxidation Inhibition This compound->Lipid GSH Glutathione System Enhancement This compound->GSH Enzymes Antioxidant Enzyme Activation This compound->Enzymes Mitochondrial Mitochondrial ROS Reduction This compound->Mitochondrial mTOR mTOR/PPARγ Regulation This compound->mTOR SHH SHH Pathway Activation This compound->SHH NFkB NF-κB Inhibition This compound->NFkB Outcomes Reduced Oxidative Damage Improved Cellular Function Scavenging->Outcomes Chelation->Outcomes Lipid->Outcomes GSH->Outcomes Enzymes->Outcomes Mitochondrial->Outcomes mTOR->Outcomes SHH->Outcomes NFkB->Outcomes

Figure 1: Comprehensive diagram illustrating the multiple molecular mechanisms through which this compound exerts its antioxidant effects, including direct free radical neutralization, enhancement of endogenous antioxidant systems, and regulation of critical cell signaling pathways.

Quantitative Analysis of Antioxidant Effects

Neurological and Metabolic Applications

Substantial experimental evidence demonstrates the efficacy of this compound in reducing oxidative stress markers across various disease models. The following table summarizes key quantitative findings from preclinical studies:

Table 1: Quantitative Effects of this compound on Oxidative Stress Markers in Neurological and Metabolic Disorders

Disease Model This compound Dose Treatment Duration Key Outcomes Reference
Rotenone-induced Parkinson's disease (Rat) 62.5, 125, 250 mg/kg 35 days ↓ MDA (striatum), ↑ SOD activity, ↓ α-synuclein expression, improved motor function [6]
Type 2 Diabetes (Rat) 20, 40, 80 mg/kg 45 days ↓ Blood glucose, HbA1c, ↑ hepatic glycogen, improved β-cell function [8]
Cerebral ischemia/reperfusion injury 250 mg/kg Single dose ↓ TNF-α, caspase 3, BAX, MAPK expressions, reduced infarct volume [1]
NAFLD/NASH model (Mouse) 125 mg/kg 8 weeks ↓ Hepatic steatosis, inflammation, fibrosis, improved liver function [1]
Porcine embryo development 0.5 mg/mL 6 days ↓ ROS, ↑ GSH, improved mitochondrial function, enhanced blastocyst formation [5]
In Vitro Antioxidant Activity Assessment

Standardized in vitro assays provide consistent evidence of this compound's free radical scavenging capacity and antioxidant potential. The data below compares this compound's performance across established antioxidant evaluation methods:

Table 2: In Vitro Antioxidant Activity of this compound and this compound-Rich Extracts

Assay Method Sample Type EC50/IC50 Value Reference Compound Reference
ABTS radical scavenging This compound-rich essential oil 6.97 ± 0.004 µg/mL Ascorbic acid (reference) [4]
ABTS radical scavenging Pure this compound 9.48 ± 0.048 µg/mL Ascorbic acid (reference) [4]
DPPH radical scavenging Fennel seed extract Significant activity at 50 µg/mL Not specified [8]
Lipid peroxidation inhibition Pure this compound Reduced MDA in striatum Rotenone control [6]
FRAP assay This compound-rich essential oil Significant reducing power Ascorbic acid (reference) [10]

Experimental Models and Research Methodologies

In Vitro Assessment Protocols

Standardized in vitro methods provide controlled systems for evaluating this compound's antioxidant mechanisms and efficacy. The following protocols represent established approaches:

  • Cell Culture Systems: For neurological applications, SH-SY5Y neuroblastoma cells or primary neuronal cultures are maintained in DMEM/F12 medium with 10% FBS and treated with this compound (typically 50-250 μM) prior to oxidative stress induction using H₂O₂ (100-500 μM) or rotenone (10-100 nM) [9] [6]. For cardiovascular research, H9C2 cardiomyocytes are cultured and subjected to hypoxia/reoxygenation injury using a modular incubator chamber with 94% N₂, 5% CO₂, and 1% O₂ for 4-24 hours followed by reoxygenation, with this compound treatment (50-200 μM) applied before hypoxia [3].

  • Free Radical Scavenging Assays: The DPPH assay is performed by adding 0.1 mL of this compound solution (in methanol) to 3.9 mL of DPPH solution (0.025g/L), incubating for 30 minutes in darkness, and measuring absorbance at 515 nm [10]. The ABTS assay involves generating the ABTS•+ cation by reacting ABTS solution (7mM) with potassium persulfate (2.45mM) for 12-16 hours, then diluting to absorbance 0.70±0.02 at 734 nm before adding this compound samples and measuring decolorization after 6 minutes [4].

  • Biochemical Analysis: Intracellular ROS is measured using DCFDA (10 μM), with fluorescence measured at excitation 485 nm/emission 535 nm [9]. GSH levels are quantified using DTNB (Ellman's reagent), measuring absorbance at 412 nm [5]. Lipid peroxidation is assessed via malondialdehyde (MDA) measurement using thiobarbituric acid reactive substances (TBARS) assay [6].

In Vivo Experimental Models

Animal models provide critical insights into this compound's antioxidant efficacy in complex biological systems with clinical relevance:

  • Neurodegenerative Disease Models: For Parkinson's research, rotenone-induced models in Wistar rats (2 mg/kg, s.c., daily for 35 days) with concurrent this compound treatment (62.5-250 mg/kg, i.g.) effectively replicate key features including striatal dopamine depletion, α-synuclein aggregation, and motor deficits while allowing assessment of this compound's neuroprotective effects [6]. For cerebral ischemia, middle cerebral artery occlusion models with this compound pretreatment (125-250 mg/kg) evaluate protection against ischemia-reperfusion injury [1].

  • Metabolic Disease Models: High-fat diet/streptozotocin-induced type 2 diabetes models in rodents treated with this compound (20-80 mg/kg for 45 days) assess effects on hyperglycemia, insulin resistance, and pancreatic β-cell function [8]. NAFLD/NASH models using methionine-choline-deficient diets with this compound supplementation evaluate improvements in hepatic steatosis, inflammation, and oxidative stress markers [1].

  • Cardiovascular Models: Myocardial ischemia-reperfusion in Langendorff-perfused hearts or in vivo coronary occlusion models assess this compound's cardioprotective effects, measuring infarct size, cardiac enzymes, and mitochondrial function [3] [7].

The following diagram illustrates a standardized experimental workflow for evaluating this compound's antioxidant effects in preclinical models:

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Models Start Study Design Cell Cell Culture Systems (Neuronal, Cardiac, Hepatic) Start->Cell Disease Disease Induction (Rotenone, MCAO, HFD) Start->Disease Viability Viability Assays (MTT, LDH) Cell->Viability ROS ROS Measurement (DCFDA, DHE) Viability->ROS Mech Mechanistic Studies (Western Blot, PCR) ROS->Mech Results Data Interpretation & Statistical Analysis Mech->Results Treatment This compound Treatment (62.5-500 mg/kg) Disease->Treatment Behavioral Behavioral Tests Treatment->Behavioral Tissue Tissue Collection Behavioral->Tissue Biochem Biochemical Assays (MDA, GSH, SOD) Tissue->Biochem Histo Histopathology Tissue->Histo Molecular Molecular Analysis Tissue->Molecular subcluster_analysis subcluster_analysis Biochem->Results Histo->Results Molecular->Results

Figure 2: Standardized experimental workflow for evaluating this compound's antioxidant effects, incorporating both in vitro and in vivo approaches with comprehensive biochemical, histological, and molecular analyses.

Therapeutic Applications and Research Implications

Neurological Disorders

This compound demonstrates significant neuroprotective potential across multiple experimental models of neurological disease, primarily through its multifaceted antioxidant mechanisms:

  • Parkinson's Disease Protection: In rotenone-induced Parkinson's models, this compound treatment (125-250 mg/kg) significantly preserved striatal dopamine function, reduced α-synuclein aggregation, and improved motor performance on rotarod and stride length tests. These benefits correlated with reduced oxidative stress markers (MDA) and enhanced antioxidant defenses (SOD, GSH) in nigrostriatal pathways [6]. The compound also maintained blood-brain barrier integrity and modulated neuronal firing rates in the striatum, indicating comprehensive protection against Parkinson's pathology.

  • Alzheimer's Disease Applications: this compound has demonstrated potential in Alzheimer's models through acetylcholinesterase inhibition, reduction of β-amyloid toxicity, and improvement of synaptic plasticity. Studies report enhanced long-term potentiation and reduced trimethyltin-induced synaptic plasticity deficits with this compound treatment, suggesting cognitive benefits [1].

  • Cerebral Ischemia Protection: In stroke models, this compound pretreatment (250 mg/kg) significantly reduced cerebral infarct volume, decreased blood-brain barrier permeability, and improved neurological outcomes through downregulation of pro-apoptotic factors (caspase-3, BAX) and inhibition of inflammatory mediators (TNF-α, MAPK) [1] [3].

Metabolic and Cardiovascular Diseases

This compound's antioxidant properties translate to beneficial effects in metabolic disorders and cardiovascular conditions characterized by oxidative stress:

  • Diabetes and Complications: this compound treatment (20-80 mg/kg) in diabetic models normalized blood glucose levels, improved insulin sensitivity, and protected pancreatic β-cell function. The compound also prevented diabetic complications, demonstrating anti-cataract effects through aldose reductase inhibition and restoration of lens antioxidant status [8].

  • Nonalcoholic Fatty Liver Disease: In NAFLD models, this compound supplementation attenuated hepatic steatosis, reduced inflammatory infiltration, and decreased liver fibrosis through modulation of oxidative stress and inflammatory pathways. These effects involved reduced hepatic MDA and increased GSH levels, indicating improved redox balance [1] [8].

  • Cardiovascular Protection: In H9C2 cardiomyocytes subjected to hypoxia/reoxygenation injury, this compound treatment suppressed ROS generation, prevented mitochondrial membrane potential dissipation, and reduced DNA double-strand breaks [3]. These cellular benefits translated to improved functional recovery in ex vivo heart models, suggesting potential for ischemic heart disease applications.

Drug Development Considerations

Translating this compound research into clinical applications requires careful consideration of several key factors:

  • Bioavailability and Formulation: While this compound demonstrates good lipophilicity for membrane penetration, its volatility and sensitivity to oxidation present formulation challenges. Potential solutions include encapsulation approaches, structural analogs like this compound trithione, and prodrug strategies to enhance stability and bioavailability [7].

  • Dosing Optimization: Preclinical studies indicate dose-dependent effects with typical effective doses ranging from 50-250 mg/kg in rodent models. However, the translation to human equivalents requires careful pharmacokinetic studies, particularly given potential differences in metabolism between species [6] [8].

  • Safety Profile: Current evidence suggests favorable toxicity profiles at therapeutic doses, with no genotoxic effects based on Allium cepa assay mitotic index values (11.11% for this compound-rich essential oil vs. 12.33% for pure this compound) [4]. However, comprehensive toxicological assessments including chronic exposure studies are needed for clinical development.

Research Gaps and Future Directions

Significant knowledge gaps remain despite substantial progress in understanding this compound's antioxidant properties. Future research should prioritize:

  • Clinical Translation: Well-designed human clinical trials are urgently needed to establish this compound's efficacy, optimal dosing, and safety profile in humans. Initial Phase I studies should focus on pharmacokinetics and bioavailability of different formulations [8].

  • Mechanistic Elucidation: Further investigation is required to fully characterize this compound's molecular targets, particularly its specific interactions with mitochondrial complex I and downstream effects on redox signaling pathways [7].

  • Combination Therapies: Research should explore synergistic combinations of this compound with other antioxidant or anti-inflammatory agents to potentially enhance efficacy while reducing individual compound doses [1].

  • Isomer-Specific Effects: Most studies do not differentiate between cis and trans this compound isomers. Future research should characterize potential differences in antioxidant potency, mechanism, and metabolism between these isoforms [1].

  • Formulation Development: Advanced drug delivery systems should be investigated to improve this compound's stability, bioavailability, and target tissue accumulation, potentially including nanoparticle encapsulation or phospholipid complexation [3].

Conclusion

References

how does anethole modulate GABA neurotransmission

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of GABAergic Modulation

The following diagram outlines the primary and secondary pathways through which anethole is proposed to affect the central nervous system, based on current preclinical evidence.

G This compound This compound Primary\nProposed Action Primary Proposed Action This compound->Primary\nProposed Action Secondary\nMechanisms Secondary Mechanisms This compound->Secondary\nMechanisms GABAergic\nNeurotransmission GABAergic Neurotransmission Primary\nProposed Action->GABAergic\nNeurotransmission GABA Receptor\nModulation GABA Receptor Modulation GABAergic\nNeurotransmission->GABA Receptor\nModulation GABA Levels\n& Metabolism GABA Levels & Metabolism GABAergic\nNeurotransmission->GABA Levels\n& Metabolism Antioxidant\nActivity Antioxidant Activity Secondary\nMechanisms->Antioxidant\nActivity Anti-inflammatory\nActivity Anti-inflammatory Activity Secondary\nMechanisms->Anti-inflammatory\nActivity Neuroprotective\nEffects Neuroprotective Effects Reduced Neuronal\nDamage & Improved\nCognition Reduced Neuronal Damage & Improved Cognition Neuroprotective\nEffects->Reduced Neuronal\nDamage & Improved\nCognition Anxiolytic,\nAnticonvulsant\nEffects Anxiolytic, Anticonvulsant Effects GABA Receptor\nModulation->Anxiolytic,\nAnticonvulsant\nEffects GABA Levels\n& Metabolism->Anxiolytic,\nAnticonvulsant\nEffects Antioxidant\nActivity->Neuroprotective\nEffects Anti-inflammatory\nActivity->Neuroprotective\nEffects

Figure 1: Proposed pathways for this compound's modulation of the CNS, highlighting primary and secondary mechanisms.

The exact nature of this compound's interaction with the GABA system is not fully defined, but research suggests two main pathways [1]:

  • GABA Receptor Modulation: this compound may directly or indirectly interact with GABA receptors, potentially enhancing the inhibitory effects of the GABA neurotransmitter.
  • GABA Levels and Metabolism: It might influence the synthesis, release, or breakdown of GABA in the brain.

These GABAergic actions are believed to underpin several of its observed neurological effects, such as anxiolytic (anti-anxiety) and anticonvulsant (anti-seizure) properties [1].

Complementary Neuroprotective Mechanisms

This compound's overall neuropharmacological profile is strengthened by robust secondary mechanisms that contribute to a healthy neuronal environment [1].

  • Antioxidant Activity: this compound helps combat oxidative stress by scavenging free radicals and reducing lipid peroxidation in neural tissues. Specific studies note it can decrease hippocampal levels of malondialdehyde (MDA), a marker of oxidative damage, and increase protective glutathione levels [1].
  • Anti-inflammatory Activity: It reduces neuroinflammation by lowering the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins (IL-1β, IL-6). It also suppresses the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) [1].

These mechanisms work in concert to produce the neuroprotective effects illustrated in Figure 1, which include protection against cerebral ischemia, improved recovery from nerve damage, and reduced pathology in models of Parkinson's disease [1].

Experimental Evidence & Pharmacological Effects

The table below summarizes key experimental findings that demonstrate how this compound's mechanisms translate into measurable neuropharmacological outcomes.

Pharmacological Effect Experimental Findings / Proposed Mechanism Research Models
Anticonvulsant Influenced activity of Ca2+ channels and K+-activated Ca2+ channels; altered cell membrane potential and neurotransmission; reduced oxidative stress [1]. Animal seizure models [1].
Anxiolytic Alleviated anxiety-related behaviors; linked to modulation of GABAergic and other neurotransmitter systems [1]. Rodent behavioral models [1].
Neuroprotective Inhibited excitotoxicity, oxidative stress, and mitochondrial dysfunction; prevented ischemic neuronal damage; improved blood-brain barrier function [1]. Models of cerebral ischemia, Parkinson's disease, and sciatic nerve injury [1].
Memory Improvement Improved memory performance; suppressed acetylcholinesterase activity in Alzheimer's disease models; improved hippocampal long-term potentiation (LTP) [1]. Animal models of memory deficit and Alzheimer's disease [1].

Research Methodologies

Common experimental approaches for studying this compound's effects on the GABA system and broader neuropharmacology include:

  • In Vivo Behavioral Studies: Using rodent models to assess anxiolytic (e.g., elevated plus maze), anticonvulsant (e.g., pentylenetetrazol-induced seizures), and memory effects (e.g., Morris water maze) [1].
  • Ex Vivo Biochemical Analysis: Measuring oxidative stress markers like Malondialdehyde (MDA) and glutathione, or inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue homogenates after this compound treatment [1].
  • Electrophysiological Techniques: Investigating effects on synaptic plasticity, such as Long-Term Potentiation (LTP) in hippocampal slices [1].
  • Molecular Studies: Using techniques like Western blot or PCR to examine this compound's impact on protein and gene expression related to apoptosis (e.g., BAX, caspase-3), inflammation (e.g., COX-2), and cell survival pathways (e.g., PI3K/Akt/mTOR) [1].

Key Takeaways for Researchers

  • Promising Multi-Target Profile: this compound demonstrates a compelling polypharmacology approach, simultaneously targeting GABAergic activity, oxidative stress, and neuroinflammation [1].
  • Need for Mechanistic Precision: While GABA modulation is implicated, the specific molecular targets (e.g., GABA-A vs. GABA-B receptors, binding sites) require definitive characterization [1].
  • Isomer-Specific Studies: Most research does not distinguish between the trans- and cis- isomers of this compound. Future work should clarify their potentially distinct pharmacological profiles [1].

References

Comprehensive Technical Review: Pharmacological Activities and Mechanisms of Anethole

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Anethole (1-methoxy-4-[(1E)-1-propenyl]-benzene) is a naturally occurring aromatic phenylpropene compound that serves as the principal bioactive component in essential oils derived from various plants, including star anise (Illicium verum), anise (Pimpinella anisum), fennel (Foeniculum vulgare), and basil. [1] [2] This compound exists as two isomers, cis-anethole (CA) and trans-anethole (TA), with the trans-isomer being dominant in nature and responsible for the characteristic sweet, anise-like aroma. [3] this compound represents more than 90% of the essential oil composition in star anise and anise seeds, while occurring in lower concentrations (0.08%-6.1%) in other plants like lemon balm, cilantro, and basil. [4]

Comprehensive Pharmacological Activities

Anti-inflammatory and Analgesic Activities

This compound demonstrates significant anti-inflammatory properties through multiple mechanisms. Experimental studies have shown that this compound effectively inhibits the formation of inflammatory exudate and migration of leukocytes in models of pleurisy induced by carrageenan and ear edema induced by croton oil. [4] The compound reduces the production of key pro-inflammatory cytokines including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6, while also suppressing the activity of cyclooxygenase-2 (COX-2) and decreasing nitric oxide (NO) and prostaglandin levels. [4] [3] The analgesic properties of this compound appear to be specifically linked to its anti-inflammatory mechanisms rather than central nervous system effects, as it demonstrates efficacy in inflammatory pain models but not in neuropathic pain tests. [4]

Anticancer Properties

Research conducted over the past decade has revealed that this compound possesses multifaceted anticancer activities against various cancer types, including breast, prostate, lung, colorectal, and oral cancers. [7] [8] The compound exerts its anticancer effects through several complementary mechanisms: inducing apoptosis through activation of caspases 3, 9 and PARP1 cleavage; causing cell cycle arrest at G1/S or G2/M checkpoints; exhibiting anti-proliferative and anti-angiogenic effects; and modulating critical signaling pathways including NF-κB, MAPK, Wnt, PI3K/Akt/mTOR, and caspases. [7] [8] Notably, this compound has demonstrated synergistic effects with conventional chemotherapeutic agents like cisplatin and doxorubicin while reducing their associated toxicity, suggesting potential for combination therapies. [7]

Neurological and Psychotropic Effects

Recent studies have illuminated the significant neuropharmacological potential of this compound, demonstrating effects on various neurological processes and conditions. [3] The compound exhibits neuroprotective properties through modulation of monoamines, GABAergic and glutamatergic neurotransmission, coupled with its anti-inflammatory and antioxidative stress capabilities. [3] Specific neurological effects demonstrated in preclinical models include anxiolytic, antidepressant, antinociceptive, anticonvulsant, and memory improvement activities. [3] The antidepressant-like effects of this compound appear linked to its ability to modulate oxidative stress and nitrite imbalance in the hippocampus, as evidenced in maternal separation stress models in mice. [9]

Table 1: Comprehensive Summary of this compound's Pharmacological Activities

Activity Models/Assays Used Key Findings Effective Concentrations/Doses
Anti-inflammatory Carrageenan-induced pleurisy, Croton oil ear edema, LPS-induced periodontitis Reduced leukocyte migration, TNF-α, IL-1β, IL-6, COX-2, NO, prostaglandins 62.5-500 mg/kg (in vivo); [4] [3]
Anticancer MCF-7, PC-3, Ca9-22 cancer cell lines Induced apoptosis, cell cycle arrest, modulated NF-κB, MAPK, Wnt pathways 0.3-30 μM (in vitro); [7] [8]
Antioxidant ABTS, DPPH, FRAP, MDA assays Scavenged free radicals, reduced lipid peroxidation, increased glutathione EC50 6.97-9.48 μg/mL (ABTS); [3] [5]
Neuroprotective Maternal separation, Rotenone-induced Parkinson's, Cerebral ischemia Modulated monoamines, GABA, glutamate; reduced oxidative stress, inflammation 10-100 mg/kg (in vivo); [3] [9]
Antinociceptive Acetic acid writhing, Formalin test, Glutamate test Reduced inflammatory pain, no effect on neuropathic pain 62.5-500 mg/kg (in vivo); [4]
Antimicrobial Various bacterial and fungal strains Moderate activity against specific pathogens MIC 20-75 μg/mL; [5]
Additional Pharmacological Activities

Beyond the major therapeutic areas above, this compound demonstrates several other valuable pharmacological properties:

  • Antioxidant Effects: this compound exhibits direct free radical scavenging capabilities, neutralizing reactive oxygen species (ROS) while enhancing intracellular defense mechanisms through increased glutathione levels and glutathione-S-transferase activity. [4] [3] The compound also reduces lipid peroxidation and chelates metal ions to prevent metal-accelerated oxidation processes. [3]

  • Antimicrobial Activity: While demonstrating selective rather than broad-spectrum antimicrobial properties, this compound shows efficacy against specific pathogens including Salmonella typhimurium, Streptococcus mutans, and Aspergillus fumigatus. [5]

  • Gastroprotective Effects: Research indicates that this compound displays gastroprotective potential by increasing the surface mucous layer, suggesting therapeutic applications for gastric ulcers. [10]

  • Metabolic Effects: Studies report anti-diabetic activity for this compound, with an EC50 of 22.35 ± 0.121 μg/mL demonstrated in relevant assays. [5]

Mechanisms of Action: Signaling Pathways

Anti-cancer Signaling Pathways

This compound exerts its anti-cancer effects through multi-targeted modulation of critical oncogenic signaling cascades. In oral cancer cells (Ca9-22), treatment with this compound activates both the intrinsic and extrinsic apoptosis pathways through cleavage of caspase-3, caspase-9, and PARP1. [8] Simultaneously, this compound suppresses survival signaling by inhibiting the NF-κB pathway and modulating all three branches of the MAPK cascade (ERK1/2, p38, Jnk). [8] The compound also downregulates Wnt/β-catenin signaling and epithelial-mesenchymal transition (EMT) markers while upregulating cyclin-dependent kinase inhibitor (p21WAF1) and p53 tumor suppressor expression. [8] These coordinated actions result in cell cycle arrest, inhibition of migration, and ultimately apoptosis of cancer cells while sparing normal cells.

G cluster_0 Apoptosis Activation cluster_1 Survival Pathway Inhibition cluster_2 Tumor Suppressor Activation This compound This compound A1 Caspase-9 Activation This compound->A1 A4 Mitochondrial Dysfunction This compound->A4 S1 NF-κB Inhibition This compound->S1 S2 MAPK Modulation This compound->S2 S3 Wnt/β-catenin Downregulation This compound->S3 S4 Cyclin D1 Inhibition This compound->S4 T1 p21WAF1 Upregulation This compound->T1 T2 p53 Activation This compound->T2 A2 Caspase-3 Activation A1->A2 A3 PARP1 Cleavage A2->A3 A5 Apoptosis A3->A5 A4->A1 S5 Cell Survival Blocked S1->S5 S2->S5 S3->S5 S4->S5 T3 Cell Cycle Arrest T1->T3 T2->T3

This compound's multi-targeted approach to cancer cell inhibition through apoptosis induction, survival pathway blockade, and tumor suppressor activation.

Neurological Signaling Pathways

In the nervous system, this compound employs a multi-mechanistic approach to exert neuroprotective and psychotropic effects. The compound modulates monoaminergic neurotransmission by inhibiting monoamine oxidase-A (MAO-A) activity, thereby increasing available monoamines like serotonin and dopamine. [3] [9] Additionally, this compound influences GABAergic and glutamatergic systems, potentially contributing to its anxiolytic and anticonvulsant properties. [3] A crucial aspect of its neuroprotection involves the reduction of oxidative stress through decreased hippocampal malondialdehyde (MDA) levels and increased glutathione, coupled with anti-inflammatory effects via suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in neural tissues. [3] [9] These combined actions on neurotransmission, oxidative balance, and neuroinflammation underlie the observed antidepressant, anxiolytic, and neuroprotective efficacy in experimental models.

G cluster_0 Neurotransmitter Modulation cluster_1 Oxidative Stress Reduction cluster_2 Neuroinflammation Control This compound This compound N1 MAO-A Inhibition This compound->N1 N3 GABAergic Modulation This compound->N3 N4 Glutamatergic Regulation This compound->N4 O1 Free Radical Scavenging This compound->O1 O2 Lipid Peroxidation Inhibition This compound->O2 O3 Glutathione Increase This compound->O3 I1 TNF-α Reduction This compound->I1 I2 IL-1β Suppression This compound->I2 I3 IL-6 Decrease This compound->I3 N2 Increased Monoamines N1->N2 N5 Neurotransmitter Balance N2->N5 N3->N5 N4->N5 O5 Oxidative Balance Restoration O1->O5 O4 Hippocampal MDA Reduction O2->O4 O3->O5 O4->O5 I4 Cytokine Balance Restoration I1->I4 I2->I4 I3->I4

Multi-mechanistic neurological actions of this compound involving neurotransmitter modulation, oxidative stress reduction, and neuroinflammation control.

Experimental Methodologies and Protocols

In Vitro Activity Assessment

Anti-cancer Activity Protocols:

  • Cell Viability Assay: Ca9-22 oral cancer cells are seeded in 6-well plates (3 × 10⁵ cells/well) and treated with varying concentrations of this compound (0, 0.3, 3, and 30 μM) for 24 hours. Cell viability is assessed using MTT assay, where cultures are supplemented with 10% MTT (5 mg/mL) and incubated for 3 hours at 37°C. After lysing with isopropanol-HCl solution, absorbance is measured at 550 nm. [8]
  • Apoptosis Detection: Following treatment with this compound (0-30 μM) for 24-48 hours, cells are detached and stained using Annexin V-FITC/propidium iodide kit. Cell suspensions are analyzed by flow cytometry to quantify apoptotic populations. [8]
  • Colony Formation Assay: Ca9-22 cells are seeded at 1×10³ cells per well and treated with this compound concentrations (0-30 μM) for two weeks. Survival clones are fixed with 4% formaldehyde, stained with 0.5% crystal violet, and photographed. [8]
  • Cell Cycle Analysis: Treated oral cancer cells are incubated with 7-aminoactinomycin D (7-AAD) at 1 μg/mL for 30 minutes at 37°C. Fluorescence intensities are detected by flow cytometry, and data analyzed by FACSDiva software. [8]

Antioxidant Activity Protocols:

  • ABTS Assay: The antioxidant activity is evaluated by mixing this compound samples with ABTS radical cation solution and measuring absorbance at 734 nm after 6 minutes. Percentage inhibition is calculated relative to control. [5]
  • FRAP Assay: The ferric reducing antioxidant power is assessed by combining this compound samples with FRAP reagent (TPTZ solution, FeCl₃, and acetate buffer) and measuring absorbance at 593 nm after 10 minutes at 37°C. FeSO₄ is used as standard. [9]
In Vivo Activity Assessment

Antinociceptive Activity Protocols:

  • Acetic Acid-Induced Writhing: Mice are pretreated with this compound (62.5, 125, 250, and 500 mg/kg, p.o.), indomethacin (10 mg/kg, p.o.), or saline (10 mL/kg, p.o.) one hour before intraperitoneal injection of 0.6% acetic acid solution. The intensity of nociception is quantified by counting abdominal constrictions for 20 minutes post-injection. [4]
  • Formalin Test: Mice receive this compound pretreatment followed by injection of 20 μL of 2.0% formalin into the plantar surface of the hind paw. Nociceptive behavior is quantified by counting flinches from 0-5 min (neurogenic phase) and 15-40 min (inflammatory phase). [4]
  • Open Field Test: To exclude false positives due to locomotor effects, mice are placed in a white Plexiglas box (45 × 45 cm) after this compound treatment. Locomotor activity is recorded for 5 minutes using ANY-maze software. [4]

Antidepressant Activity Protocols:

  • Maternal Separation Model: Mouse pups are separated from mothers for three hours daily from postnatal day (PND) 2 to PND 14, then reunited until PND 21. Testing occurs during adulthood (PND 60). [9]
  • Forced Swimming Test: Mice are placed in cylindrical glass tanks (10 cm diameter, 25 cm height) filled with water (24 ± 1°C). Immobility time is recorded during the final 4 minutes of a 6-minute test session. [9]
  • Splash Test: A 10% sucrose solution is sprayed on the dorsal coat of mice, and grooming activity duration is recorded for 5 minutes as an index of self-care behavior and motivation. [9]

Table 2: Detailed Experimental Models and Parameters for this compound Pharmacological Testing

Assay Type Specific Model/Test Key Parameters Measured Positive Controls Typical Duration
In Vitro Anti-cancer MTT assay, Annexin V/PI staining, Colony formation Cell viability, apoptosis rate, colony formation capacity Cisplatin, Doxorubicin 24-48 hours (2 weeks for colony)
In Vitro Antioxidant ABTS, DPPH, FRAP assays Radical scavenging, reducing power Ascorbic acid, Trolox 10-30 minutes
In Vivo Antinociceptive Acetic acid writhing, Formalin test Number of writhes, flinches, licking time Indomethacin 20-40 minutes
In Vivo Antidepressant Forced swim test, Splash test Immobility time, grooming duration Imipramine, Fluoxetine 5-6 minutes
In Vivo Locomotor Open field test Horizontal and vertical movements Diazepam 5 minutes
Toxicological Plasma transaminases, Histological analysis AST, ALT levels, tissue morphology Vehicle control 7 days to 4 weeks

Pharmacokinetics and Toxicological Profile

Absorption, Distribution, Metabolism, and Excretion

While comprehensive pharmacokinetic studies in humans are limited, available preclinical data provide insights into this compound's absorption and metabolic fate. After oral administration, this compound is efficiently absorbed from the gastrointestinal tract and undergoes hepatic metabolism as the primary clearance route. [7] The compound demonstrates a favorable distribution profile, with studies indicating accumulation in tissues including the liver, lungs, and brain, which may explain its efficacy in conditions affecting these organs. [2] The metabolic pathways involve oxidation and conjugation reactions, with urinary excretion representing the primary elimination route. [7]

Toxicology and Safety Considerations

This compound demonstrates a favorable safety profile in preclinical studies. Investigations have shown that this compound administration does not significantly alter plasma levels of transaminases (aspartate transaminase and alanine transaminase) or cause morphological and histological changes in hepatic tissue when administered for 7 days. [4] Genotoxicity assessments using the Allium cepa assay have revealed no significant genotoxic effects, with mitotic index values of 11.11% for this compound-rich essential oil and 12.33% for pure this compound compared to controls. [5] However, caution has been suggested for specific populations, including pregnant women, breastfeeding mothers, patients with endometriosis and estrogen-dependent cancers, and those with bleeding disorders, based on traditional use patterns and limited reports. [10]

Conclusion and Future Directions

This compound represents a highly promising natural compound with demonstrated efficacy across multiple therapeutic domains, particularly in inflammation, cancer, and neurological disorders. Its multi-targeted mechanism of action, favorable safety profile, and ability to synergize with conventional therapeutics position it as an attractive candidate for drug development. [2] [7] The compound's established use in food and fragrance industries provides preliminary safety data that can inform pharmaceutical development.

Significant research gaps remain that warrant further investigation. Future studies should prioritize:

  • Comprehensive pharmacokinetic profiling in relevant animal models and humans
  • Detailed mechanism of action studies for less-explored activities like antidiabetic and gastroprotective effects
  • Advanced formulation development to enhance bioavailability and tissue targeting
  • Robust clinical trials to validate preclinical findings in human populations
  • Synergistic combination studies with existing therapeutics across various disease states

References

anethole biosynthetic pathway in plants

Author: Smolecule Technical Support Team. Date: February 2026

The Core Anethole Biosynthetic Pathway

The biosynthesis of t-anethole (1-methoxy-4-[(E)-prop-1-enyl]benzene) follows a two-step pathway within the broader phenylpropanoid metabolism [1] [2] [3]. The process converts amino acid precursors into the final volatile compound.

fbp L_Phenylalanine L_Phenylalanine PAL Phenylalanine ammonia-lyase (PAL) L_Phenylalanine->PAL Cinnamic_Acid Cinnamic_Acid C4H Cinnamate 4-hydroxylase (C4H) Cinnamic_Acid->C4H p_Coumaric_Acid p_Coumaric_Acid AIS t-Anol/Isoeugenol Synthase (AIS) p_Coumaric_Acid->AIS Coumaryl_Acetate Coumaryl_Acetate t_Anol t_Anol Coumaryl_Acetate->t_Anol AIMT t-Anol O-Methyltransferase (AIMT/AMT) t_Anol->AIMT t_this compound t_this compound PAL->Cinnamic_Acid C4H->p_Coumaric_Acid AIS->Coumaryl_Acetate AIMT->t_this compound

The two-step this compound biosynthetic pathway from L-Phenylalanine.

Key Enzymes and Their Biochemical Characterization

The following table summarizes the quantitative kinetic data for the two dedicated enzymes in the pathway, which have been isolated and characterized from anise (Pimpinella anisum) [1].

Enzyme Gene Name Reaction Catalyzed Substrates Apparent Km (μM) Product Specificity
t-Anol/Isoeugenol Synthase 1 (AIS1) AIS1 NADPH-dependent reduction and side-chain rearrangement Coumaryl acetate 145 [1] t-Anol (and isoeugenol from coniferyl acetate) [1]
t-Anol/Isoeugenol O-Methyltransferase 1 (AIMT1) AIMT1 S-adenosyl-L-methionine-dependent methylation t-Anol 54.5 (for AdoMet) [1] t-Anethole (High specificity for C7-C8 double bond substrates) [1]

AIS1 is highly specific for substrates with a hydroxyl group at the para position and shows a strong preference for generating products with the double bond between C7 and C8. AIMT1 also shows a marked preference for substrates with this same double bond configuration, being 10-fold more active with t-anol over chavicol (which has a C8-C9 double bond) [1].

Modern Omics Approaches for Pathway Discovery

For researchers investigating this pathway in new plant systems, modern genomics and transcriptomics offer powerful tools. The following workflow, derived from a fennel transcriptome study, outlines a standard operational procedure [4].

fbp Sample_Preparation 1. Sample Preparation Sequencing 2. High-Throughput Sequencing Sample_Preparation->Sequencing Assembly 3. Transcriptome Assembly & Annotation Sequencing->Assembly Identification 4. In-silico Identification of Pathway Genes Assembly->Identification Validation 5. Expression Validation (e.g., qPCR) Identification->Validation

General workflow for elucidating biosynthetic pathways using transcriptomics.

Key methodological details from these studies include:

  • Sequencing Technology: Use of Illumina HiSeq platforms for high-coverage sequencing of cDNA libraries [4].
  • Assembly Strategies: Employing both de novo (e.g., using CLC Genomics Workbench, Trinity) and genome-guided (e.g., using StringTie) assembly approaches to reconstruct transcripts, followed by clustering with tools like CD-HIT to produce a reference transcriptome [4].
  • Gene Identification: Annotating assembled transcripts using BLASTX against non-redundant (NR) protein databases to identify homologs of known biosynthetic genes, such as AIS and AMT [4] [5].
  • Pathway Reconstruction: Correlating transcript expression data with metabolite profiling data to pinpoint key regulatory genes and transcription factors (e.g., from AP2/ERF, bHLH, and MYB families) [6].

Plant Systems and Research Applications

This compound biosynthesis occurs in several aromatic plants across different families, making them relevant model systems for research [1] [2]. The compound is of significant interest for its pharmacological properties and industrial applications [7] [3] [8].

  • Key Plant Sources: The pathway is best characterized in anise (Pimpinella anisum) and fennel (Foeniculum vulgare) from the Apiaceae family [1] [2] [4]. It is also reported in basil (Ocimum basilicum, Lamiaceae) and star anise (Illicium verum) [2] [6].
  • Cellular Localization & Storage: Unlike basil, where phenylpropenes are stored in glandular trichomes, in anise, t-anethole accumulates inside the leaves and fruits, not in the trichomes or epidermal layer [1].
  • Research Applications: Understanding this pathway is crucial for metabolic engineering and molecular breeding to enhance essential oil yield and quality [4] [6]. The enzymes also serve as targets for developing specific inhibitors or activators.

References

Chemical, Biological, and Regulatory Differences at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core quantitative and qualitative differences between the cis (Z) and trans (E) isomers of anethole, which are critical for safety and efficacy evaluations in research and development.

Parameter trans-Anethole (TA) cis-Anethole (CA)
Chemical Structure (E)-1-methoxy-4-(prop-1-en-1-yl)benzene [1] (Z)-1-methoxy-4-(prop-1-en-1-yl)benzene [2]
Natural Abundance Dominant isomer (>90% in anise, star anise, fennel oils) [1] [2] Minor component [2]
Organoleptic Properties Sweet, pleasant anise-like odor and flavor [1] [2] Unpleasant scent and flavor [3]
Relative Acute Toxicity Lower toxicity (Oral LD₅₀ in Rabbit: 2090 mg/kg) [4] 15 to 38 times more toxic than TA in animals [5]
Safety & Regulatory Status Generally Recognized As Safe (GRAS) [1]; permitted flavoring agent [5] Strictly limited in flavors due to high toxicity [5]
Key Pharmacological Activities Antioxidant, anti-inflammatory, neuroprotective, anticancer, insecticidal [1] [2] [6] Limited data due to toxicity concerns; one study suggests distinct psychotropic action [7]
Stability Stable under standard conditions Forms readily from TA under acidic conditions or UV exposure [3]

Experimental Protocols for Isomer Study

For researchers aiming to work with or analyze these isomers, understanding their interconversion and separation is crucial. Below are detailed methodologies for key experimental procedures cited in the literature.

Protocol for Acid-Induced Isomerization and Dimerization [3]

This protocol studies the stability of trans-anethole under acidic conditions, which leads to the formation of the toxic cis isomer and various dimers.

  • Objective: To investigate the isomerization of trans-anethole to cis-anethole and its concurrent dimerization when exposed to solid acid catalysts.
  • Materials:
    • Reactant: Pure trans-anethole.
    • Catalyst: Dealuminated HY zeolites (e.g., HY1, HY2, HY3).
    • Equipment: Sealed reaction vessels, heating mantle, temperature controller, equipment for High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS).
  • Procedure:
    • Place a known quantity of trans-anethole (e.g., 1.0 g) and a specific catalyst-to-reactant ratio of HY zeolite into a reaction vessel.
    • Conduct reactions at set temperatures (e.g., 30°C, 60°C, 90°C) for a fixed duration (e.g., 5 hours) under an inert atmosphere.
    • After the reaction, cool the mixture and separate the catalyst by centrifugation or filtration.
    • Dilute the organic product mixture with an appropriate solvent (e.g., dichloromethane) for GC-MS analysis.
    • Identify and quantify the relative amounts of remaining trans-anethole, formed cis-anethole, and dimerization products (e.g., 2a-5b) based on their mass spectra and characteristic ions.
  • Key Measurements: Track the relative percentage of each compound. Note that dimer formation increases with temperature, while cis-anethole formation peaks at moderate temperatures (e.g., 60°C), indicating competing reaction pathways.
Protocol for Photoisomerization [3]

This method details the conversion of the trans to the cis isomer using light energy.

  • Objective: To induce the isomerization of trans-anethole to cis-anethole via UV-Vis irradiation.
  • Materials:
    • Reactant Solution: trans-Anethole dissolved in toluene (e.g., 0.1 M concentration).
    • Equipment: Photoreactor with UV-Vis lamp, quartz reaction vessel, nitrogen gas for purging.
  • Procedure:
    • Place the trans-anethole solution in a quartz vessel.
    • Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
    • Irradiate the solution under a UV-Vis lamp for a set period.
    • Analyze the product mixture using GC-MS to determine the conversion ratio and identify photodimers, primarily cyclobutane derivatives formed via [2+2] cycloaddition.
  • Key Measurements: Monitor the formation of cis-anethole and cyclobutane dimers like (1a,2a,3b,4b)-1,2-bis(4-Methoxyphenyl)-3,4-dimethylcyclobutane.
Protocol for GC-MS Metabolite Profiling [8]

This protocol is essential for quantifying the ratio of trans-anethole in natural sources, which is critical for quality control.

  • Objective: To profile the metabolome of this compound-rich essential oils and precisely quantify the percentage of trans-anethole.
  • Materials:
    • Samples: Essential oils extracted via hydrodistillation, n-hexane, or microwave-assisted methods.
    • Equipment: GC-MS system (e.g., Shimadzu GCMS-QP 2010), RTX-5MS capillary column, n-alkane series (C8–C28) for Kovat Index calculation.
  • Procedure:
    • Sample Preparation: Dilute oil samples to 1% (v/v) in a suitable solvent.
    • GC Conditions: Use an oven temperature program: hold at 50°C for 3 min, ramp to 300°C at 5°C/min, and hold for 5 min. Maintain injector and detector at 280°C. Use helium carrier gas at 1.41 mL/min and a split ratio of 1:15.
    • MS Conditions: Set ionization voltage to 70 eV and ion source temperature to 220°C.
    • Identification: Identify components by comparing their mass spectra and calculated Kovat Indices with reference databases (NIST, Adams).
  • Key Measurements: Calculate the relative percentage of each component, with trans-anethole typically being the major peak. For example, microwave-assisted star anise oil can contain up to 93.78% trans-anethole [8].

Mechanisms of Action and Signaling Pathways

The pharmacological effects of trans-anethole are mediated through the modulation of multiple cellular pathways. The following diagram synthesizes its key neuroprotective and anticancer mechanisms as described in the literature.

G TA trans-Anethole Neuro Neuroprotective Effects TA->Neuro Cancer Anticancer Effects TA->Cancer NeuroMech1 • Modulates monoamines (GABA, Glutamate) • Inhibits MAO-A Neuro->NeuroMech1 NeuroMech2 • Reduces oxidative stress (Lowers MDA, Raises GSH) Neuro->NeuroMech2 NeuroMech3 • Reduces neuroinflammation (Lowers TNF-α, IL-1β, IL-6) Neuro->NeuroMech3 NeuroMech4 • Inhibits excitotoxicity & mitochondrial dysfunction Neuro->NeuroMech4 CancerMech1 • Induces apoptosis (Activates caspases) Cancer->CancerMech1 CancerMech2 • Causes cell cycle arrest (at G0-G1 phase) Cancer->CancerMech2 CancerMech3 • Anti-angiogenic effects Cancer->CancerMech3 CancerMech4 • Modulates pathways (NF-κB, PI3K/Akt/mTOR) Cancer->CancerMech4 NeuroOutcome Outcome: Antidepressant, Anxiolytic, Anticonvulsant, Memory Improvement NeuroMech1->NeuroOutcome NeuroMech2->NeuroOutcome NeuroMech3->NeuroOutcome NeuroMech4->NeuroOutcome CancerOutcome Outcome: Anti-proliferative activity against various cancers CancerMech1->CancerOutcome CancerMech2->CancerOutcome CancerMech3->CancerOutcome CancerMech4->CancerOutcome

Diagram 1: Key neurological and anticancer mechanisms of trans-anethole. It acts through multi-target pathways involving neurotransmitter modulation, oxidative stress reduction, anti-inflammation, apoptosis induction, and cell cycle arrest [2] [6].

Key Considerations for Research and Development

  • Toxicity is a Primary Concern: The extreme toxicity differential mandates rigorous analytical control. Your quality control protocols must be able to detect and quantify even low levels of cis-anethole in trans-anethole starting materials, intermediates, and final products [5].
  • Ensure Isomeric Purity During Storage and Processing: trans-Anethole is light-sensitive and can isomerize under acidic conditions [3] [4]. Store it in opaque, light-resistant containers in a cool place. Avoid using acidic catalysts or reagents in formulations containing trans-anethole unless the reaction is intended.
  • Leverage Synergistic Potential: trans-Anethole has demonstrated synergistic effects with conventional chemotherapeutic agents like cisplatin and doxorubicin, enhancing their efficacy while reducing toxicity [6]. This presents a promising avenue for adjuvant therapy development.
  • Address the Gap in Cis-Anethole Data: While the toxicity of cis-anethole is clear, its complete pharmacological profile and the mechanisms behind its toxicity and reported psychotropic effects [7] are not fully understood. Further controlled studies are needed.

References

anethole safety profile and toxicity studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Regulatory Status

The table below outlines the fundamental identifiers and regulatory standing of anethole.

Property Details
IUPAC Name 1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene [1]
CAS Numbers 4180-23-8 (trans-Anethole, food-grade); 25679-28-1 (cis-Anethole) [2]
Predominant Isomer trans-Anethole (approx. 90% of natural this compound) [2]
Primary Source Essential oils of anise, star anise, and fennel [1] [3]
Regulatory Status (USA) Generally Recognized As Safe (GRAS) as a flavoring substance [1] [3] [4]
JECFA Conclusion "No safety concern at current levels of intake when used as a flavoring agent" [1]

Mechanisms of Metabolism and Toxicity

Understanding the metabolic pathways of trans-anethole is crucial for interpreting its toxicological profile. The compound undergoes rapid and extensive metabolism, primarily in the liver [4].

G This compound trans-Anethole Epoxide Epoxide Intermediate (Reactive) This compound->Epoxide Cytochrome P450 Epoxidation Demethylated 4-Methoxyhippuric Acid This compound->Demethylated O-Demethylation & Side-Chain Oxidation Diol 1-(4'-methoxyphenyl) propane-1,2-diol Epoxide->Diol Epoxide Hydrolase Conjugates Sulfate, Glucuronide, and N-Acetylcysteine Conjugates Epoxide->Conjugates Glutathione Conjugation Diol->Conjugates Conjugation Demethylated->Conjugates Conjugation

This compound undergoes three primary metabolic pathways: O-demethylation, side-chain oxidation, and epoxidation [5] [6]. The reactive epoxide intermediate is effectively detoxified via conjugation with glutathione and further processed into mercapturic acids like S-[1-(4'-methoxyphenyl)-2-hydroxypropane]-N-acetylcysteine, which are excreted in urine [5].

The species-specific hepatotoxicity observed at high doses is linked to metabolic saturation. In rodents, high doses can overwhelm these detoxification pathways, particularly the conjugation with glutathione, allowing the reactive epoxide to cause liver damage. This mechanism is considered a threshold-based, non-genotoxic event [7] [4].

Summary of Key Toxicity Studies

The table below consolidates quantitative data from pivotal animal studies on this compound.

Study Type Species Dose & Duration Key Findings Reference

| Chronic Toxicity/Carcinogenicity | Sprague-Dawley Rats (312/sex) | 0, 0.25%, 0.5%, 1% in diet for 117-121 wk. Intake: 105-550 mg/kg/day [7] | • Dose-dependent transient retardation of body-weight gain.Increased incidence of hepatic lesions (altered cell foci, nodular hyperplasia, benign & malignant tumors) in female rats at the highest dose (1%). • No excess mortality caused by treatment. • Conclusion: Effects are not of genetic origin; the low incidence of tumors is restricted to a single species, sex, and the highest dose. | Truhaut et al., 1989 [7] | | Anti-inflammatory Activity | Male Wistar Rats | 10 or 50 mg/kg, i.p. for 10 days in LPS-induced periodontitis model [3] | • Significant suppression of IL-1β and TNF-α production compared to LPS-treated controls. • Effect was comparable to anti-inflammatory drug ketoprofen. • Suggests a potent inhibitory effect on inflammation. | 2014 Study [3] | | Metabolism | Rats & Mice | Single 250 mg/kg oral dose [5] | • Rapid and essentially quantitative (>95%) recovery of radioactivity. • Majority excreted in 0-24 hour urine. • 18 urinary metabolites identified, confirming three primary metabolic pathways. | 1996 Study [5] |

Detailed Experimental Protocol

For researchers looking to replicate or build upon existing work, here is a detailed methodology from a key anti-inflammatory study [3]:

  • Animal Model: Male Wistar rats (180-220 g), housed under controlled temperature (23 ± 2°C) and a 12-hour light/dark cycle.
  • Periodontitis Induction: Rats were anesthetized with ketamine (50 mg/kg, i.p.) and xylazine (5 mg/kg, i.p.). E. coli lipopolysaccharide (LPS, 30 µg in 3 µL PBS) was injected bilaterally into the palatal gingiva between the upper first and second molars. This injection was repeated every two days for a total of 10 days (5 injections total).
  • Test Substance Administration: trans-Anethole (10 mg/kg or 50 mg/kg, i.p.) or its vehicle (DMSO) was administered 20 minutes before each LPS injection. Ketoprofen (10 mg/kg, i.p.) was used as a positive control.
  • Endpoint Measurement: After 10 days, blood was collected from the retro-orbital sinus under anesthesia. Serum levels of IL-1β and TNF-α were measured using a commercial rat-specific ELISA kit, with plates read at 450 nm.
  • Statistical Analysis: Data were analyzed with one-way ANOVA followed by Tukey's post-hoc test. A p-value of less than 0.05 was considered statistically significant.

Overall Safety Profile Summary

  • Non-Genotoxic: The weight of evidence indicates that this compound is not genotoxic, and the tumors observed in high-dose rat studies are a secondary consequence of hepatotoxicity and not due to direct DNA damage [7] [3] [4].
  • Skin Sensitization Potential: Based on animal data (LLNA EC3 value of 2.7%), trans-anethole is considered a moderate skin sensitizer. However, human studies (Confirmation of No Induction in Humans tests) showed no reactions at concentrations up to 10%, leading to a Weight of Evidence No Expected Sensitization Induction Level (WoE NESIL) of 5500 μg/cm² [2].
  • Acute Toxicity: this compound has low acute toxicity, with oral LD₅₀ values of more than 1800 mg/kg in mice and more than 2000 mg/kg in rats [4].
  • Human Exposure: The estimated daily per capita intake ("eaters only") of trans-anethole from its use as a flavouring substance in the USA is 54 μg/kg body weight/day [4], which is far below the doses associated with adverse effects in animals.

Conclusion for Drug Development

This compound presents a promising bioactive compound with demonstrated anti-inflammatory and potential anti-cancer properties [3] [8]. Its safety profile is well-characterized, showing a clear threshold for toxicity that is orders of magnitude above expected human exposure from flavor use. For therapeutic development, careful attention must be paid to dose-setting to avoid metabolic saturation and the resulting hepatotoxicity observed in chronic, high-dose rodent studies. Its non-genotoxic mechanism and established metabolic pathways provide a solid foundation for rational risk assessment.

References

Comprehensive Application Notes and Protocols: Anethole Extraction from Fennel Seeds (Foeniculum vulgare)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anethole and Fennel Seeds

Trans-anethole (1-methoxy-4-(1-propenyl)benzene) is a primary bioactive compound found in fennel seeds (Foeniculum vulgare Mill.), representing approximately 60-70% of the essential oil composition according to most analytical studies. [1] This aromatic phenylpropene derivative is responsible for the characteristic anise-like odor and flavor of fennel, and possesses significant pharmacological properties including antimicrobial, anti-inflammatory, antioxidant, and spasmolytic activities. [1] [2] [3] Fennel itself is a diploid, perennial aromatic plant belonging to the Umbelliferae (Apiaceae) family, with a long history of use in traditional medicine and culinary applications worldwide. [1] The extraction and purification of trans-anethole from fennel seeds has gained considerable interest in pharmaceutical, food, and cosmetic industries due to its broad therapeutic potential and natural origin.

The significance of developing optimized extraction protocols for trans-anethole stems from its diverse applications and biological activities. Recent research has identified TRPA1 channels as molecular targets of trans-anethole, providing mechanistic insights into its analgesic and anti-inflammatory properties. [3] Unlike electrophilic TRPA1 agonists such as allyl isothiocyanate (AITC), trans-anethole acts as a selective, non-electrophilic agonist that activates TRPA1 through interaction with specific menthol/propofol binding sites involving amino acids S873 and T874, without inducing significant nocifensive behaviors in experimental models. [3] This unique mechanism makes trans-anethole an attractive candidate for drug development, particularly for pain management and inflammatory conditions.

Extraction Methods and Optimization

Overview of Extraction Techniques

Various extraction methods have been employed for the isolation of trans-anethole from fennel seeds, each with distinct advantages, limitations, and suitability for specific applications. The choice of extraction method significantly impacts not only the extraction yield but also the chemical composition of the resulting extract, particularly the relative concentration of trans-anethole compared to other constituents such as estragole, fenchone, and limonene. [1] [4] [2] Selection of an appropriate extraction method depends on multiple factors including the desired purity, equipment availability, scalability requirements, and environmental considerations.

Table 1: Comparison of Extraction Methods for this compound from Fennel Seeds

Extraction Method This compound Content Yield Advantages Limitations
Supercritical CO₂ 40.22 mg/g [1] Variable with conditions [1] High selectivity, low temperature, environmentally friendly [1] High equipment cost, parameter optimization required [1]
Steam Distillation 68-98% [5] 0.26% [5] High purity, simple equipment, no organic solvents [5] Low yield, thermal degradation risk [5]
Hydrodistillation ~80% [5] 3.1% [5] Moderate to high yield and purity [5] Extended extraction time [2]
Soxhlet Extraction 4.6% in extract [5] 16.8-23.3% [5] High yield, simple operation [5] Low this compound purity, solvent removal required [5]
Dynamic Maceration Dependent on optimization [6] Dependent on optimization [6] Simple, scalable, low equipment cost [6] Lower efficiency, solvent consumption [6]
Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, particularly using carbon dioxide (SC-CO₂), has emerged as a highly efficient and selective method for the extraction of trans-anethole from fennel seeds. This method offers significant advantages including low extraction temperature that prevents thermal degradation of labile compounds, high selectivity through parameter modulation, environmentally friendly operation with minimal solvent residue, and superior extraction efficiency compared to conventional methods. [1] The low polarity of CO₂ can be modified by adding polar co-solvents such as ethanol to enhance the solubility of trans-anethole and other moderately polar compounds. [1]

2.2.1 Optimization of SFE Parameters

The extraction efficiency of SFE is influenced by multiple interacting parameters that must be systematically optimized. Through response surface methodology (RSM) and genetic algorithm (GA) approaches, researchers have identified optimal conditions for trans-anethole extraction from Iranian fennel seeds: [1]

  • Pressure: 100-200 bar (optimal at 100 bar for selectivity)
  • Temperature: 40-60°C (optimal at 50°C)
  • CO₂ Flow Rate: 1-3 g/min (optimal at 2 g/min)
  • Dynamic Extraction Time: 30-90 min (optimal at 60 min)
  • Particle Size: 0.841-0.507 mm (20-35 mesh)
  • Co-solvent: Ethanol (5-10% of total volume)

Table 2: Optimized SFE Conditions for Trans-anethole Extraction from Fennel Seeds

Parameter Range Optimal Value Effect on Extraction
Pressure 100-200 bar 100 bar Higher pressure increases density and solvating power but may reduce selectivity for this compound [1]
Temperature 40-60°C 50°C Elevated temperature increases vapor pressure of solutes but decreases CO₂ density [1]
CO₂ Flow Rate 1-3 g/min 2 g/min Higher flow rates reduce extraction time but may decrease efficiency due to channeling [1]
Dynamic Time 30-90 min 60 min Longer times increase yield until equilibrium is reached [1]
Particle Size 20-35 mesh 20-35 mesh Smaller particles increase surface area but may cause channeling [1]
Co-solvent 0-10% ethanol 5% ethanol Significantly increases trans-anethole recovery by modifying polarity [1]

A second-order polynomial model developed through RSM demonstrated excellent correlation between predicted and experimental values (R² = 96.64%), validating the optimization approach. [1] Under optimal conditions, SFE achieved a trans-anethole recovery of 40.22 mg/g fennel seeds, which was comparable to Soxhlet extraction but with higher selectivity and significantly reduced extraction time (60 minutes versus 7 hours). [1]

2.2.2 Detailed SFE Protocol

Materials and Equipment:

  • Dried fennel seeds (Foeniculum vulgare)
  • Supercritical fluid extraction system with co-solvent capability
  • Liquid carbon dioxide (food grade)
  • Anhydrous ethanol (HPLC grade)
  • Grinding apparatus and sieves (20-35 mesh)
  • Analytical balance
  • Storage containers for extracts

Procedure:

  • Raw Material Preparation: Grind dried fennel seeds and sieve to obtain particles of 0.841-0.507 mm (20-35 mesh). Avoid finer particles to prevent bed compaction and channeling.
  • Extraction Vessel Packing: Precisely weigh 10 g of ground fennel seeds and pack uniformly into the extraction vessel.
  • System Initialization: Set the extraction temperature to 50°C and pressure to 100 bar. Allow the system to stabilize.
  • Co-solvent Addition: Introduce ethanol as a co-solvent at 5% (v/v) of the total solvent volume.
  • Dynamic Extraction: Initiate CO₂ flow at 2 g/min for 60 minutes while maintaining temperature and pressure.
  • Extract Collection: Collect the extract in the separator section where pressure is reduced to atmospheric conditions.
  • Sample Handling: Transfer the extract to amber vials and store at -20°C until analysis.
  • System Cleaning: Purge the system with pure CO₂ to remove residual extract between runs.
Steam Distillation and Hydrodistillation

Steam distillation and hydrodistillation represent conventional approaches for essential oil extraction from aromatic plants like fennel. While these methods typically yield less extract by weight compared to solvent-based methods, they often produce higher concentrations of target compounds like trans-anethole. [5] Steam distillation involves passing steam through plant material, volatilizing the essential oils, which are then co-distilled with steam, condensed, and separated. Hydrodistillation differs by direct contact between plant material and boiling water. [5] [2]

2.3.1 Optimized Hydrodistillation Protocol

Materials and Equipment:

  • Dried fennel seeds (50 g)
  • Clevenger-type apparatus or hydrodistillation unit
  • Round-bottom flask (1000 mL)
  • Heating mantle with temperature control
  • Separatory funnel
  • Anhydrous sodium sulfate

Procedure:

  • Plant Material Preparation: Coarsely grind 50 g of dried fennel seeds to increase surface area.
  • Apparatus Setup: Place ground fennel seeds in a 1000 mL round-bottom flask and add 500 mL of deionized water. Assemble the hydrodistillation apparatus ensuring all connections are secure.
  • Distillation: Apply heat to maintain a gentle boil for 2-3 hours until no additional essential oil is collected.
  • Oil Collection: Collect the essential oil layer from the condenser arm of the Clevenger apparatus.
  • Dehydration: Transfer the essential oil to a clean container and add anhydrous sodium sulfate to remove residual water.
  • Storage: Filter the dehydrated oil into amber vials and store at 4°C until analysis.

This method typically yields 1.5-2.0% (v/w) essential oil with trans-anethole content ranging from 68% to over 80%, depending on fennel variety and geographical origin. [2] The major advantage of hydrodistillation is the high purity of this compound obtained without organic solvent residues, making it suitable for pharmaceutical and food applications.

Solvent Extraction Methods

Solvent extraction methods, including Soxhlet extraction, dynamic maceration, and ultrasound-assisted extraction, utilize organic solvents to dissolve and extract trans-anethole from fennel seeds. While these methods generally achieve higher overall extraction yields by recovering both essential oils and fixed oils, they typically result in lower relative concentrations of trans-anethole in the crude extract compared to distillation methods. [5] Subsequent purification steps are often required to concentrate trans-anethole from solvent extracts.

2.4.1 Optimized Dynamic Maceration Protocol

Based on optimization studies for trans-anethole extraction from Clausena anisata leaves, which share similar chemical properties with fennel, the following protocol can be adapted for fennel seeds: [6]

Materials and Equipment:

  • Dried fennel seed powder (20-35 mesh)
  • Absolute ethanol (food grade)
  • Erlenmeyer flasks (250 mL)
  • Water bath with shaking capability
  • Rotary evaporator
  • Filter paper or vacuum filtration system

Procedure:

  • Plant Material Preparation: Precisely weigh 10 g of dried fennel seed powder.
  • Extraction Setup: Transfer the powder to a 250 mL Erlenmeyer flask and add 100 mL of absolute ethanol.
  • Maceration: Place the flask in a water bath maintained at 61.8°C with continuous shaking at 160 strokes/min for 12.9 minutes.
  • Filtration: Separate the liquid extract from plant material by filtration.
  • Re-extraction: Repeat the extraction process twice more with fresh solvent and combine all filtrates.
  • Solvent Removal: Concentrate the combined extracts using a rotary evaporator at 40°C.
  • Yield Determination: Weigh the concentrated extract and calculate percentage yield.

This optimized dynamic maceration protocol maximizes trans-anethole content while minimizing extraction time and energy consumption. [6] The short extraction time at moderate temperature helps preserve thermolabile compounds while achieving efficient extraction.

Analytical Methods and Validation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS represents the primary analytical technique for the identification and quantification of trans-anethole in fennel seed extracts, particularly essential oils obtained through distillation methods. This technique provides excellent separation efficiency combined with definitive compound identification through mass spectral analysis. [4]

3.1.1 GC-MS Protocol for this compound Analysis

Materials and Equipment:

  • Fennel essential oil or extract sample
  • GC-MS system with capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μm)
  • Ultra-pure helium carrier gas
  • Standard compounds (trans-anethole, estragole, fenchone)
  • Volatile solvent (hexane or methanol)

Procedure:

  • Sample Preparation: Dilute fennel essential oil or extract to 1 mg/mL in hexane or methanol.
  • Injection Parameters: Use split injection mode with split ratio 50:1, injection volume 1 μL.
  • Temperature Program:
    • Initial temperature: 60°C (hold 1 min)
    • Ramp: 3°C/min to 180°C
    • Second ramp: 10°C/min to 280°C (hold 5 min)
  • Carrier Gas: Helium at constant flow rate of 1.0 mL/min
  • Mass Spectrometer Conditions:
    • Ionization mode: Electron impact (EI) at 70 eV
    • Ion source temperature: 230°C
    • Mass range: 35-450 m/z
  • Identification: Compare retention times and mass spectra with authentic standards.
  • Quantification: Use calibration curves constructed from standard solutions.

This method enables the identification of 50+ volatile compounds in fennel extracts, with trans-anethole typically eluting at approximately 16-18 minutes under these conditions. [4] The technique also allows for the detection and quantification of potentially problematic compounds such as estragole, which may be present in significant quantities (up to 72%) in certain fennel varieties, particularly wild subspecies (F. vulgare subsp. piperitum). [4]

High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative analytical approach for trans-anethole quantification, particularly in solvent extracts containing non-volatile components that may not be suitable for direct GC analysis. HPLC methods are especially valuable for quality control applications and when analyzing thermolabile compounds. [6]

3.2.1 HPLC Protocol for this compound Analysis

Materials and Equipment:

  • HPLC system with UV detector
  • Reverse-phase C18 column (e.g., 150 × 4.6 mm, 5 μm)
  • HPLC-grade methanol and water
  • trans-Anethole standard (high purity)
  • Syringe filters (0.45 μm)

Procedure:

  • Mobile Phase Preparation: Prepare isocratic mobile phase of methanol:water (75:25, v/v).
  • Standard Solutions: Prepare trans-anethole standard solutions in concentrations of 1-100 μg/mL.
  • Sample Preparation: Dissolve fennel extract in methanol to concentration of 0.5 mg/mL and filter through 0.45 μm syringe filter.
  • Chromatographic Conditions:
    • Flow rate: 1.0 mL/min
    • Injection volume: 10 μL
    • Column temperature: 25°C
    • Detection wavelength: 260 nm
  • System Suitability: Verify retention time reproducibility and peak symmetry.
  • Quantification: Calculate trans-anethole concentration using external standard method.

The HPLC method demonstrates excellent linearity (R² > 0.999), precision (RSD < 2%), and accuracy (recovery 98-102%) for trans-anethole quantification. [6] The retention time for trans-anethole under these conditions is typically 8-10 minutes.

Biological Activity and Mechanisms

Antibacterial Activity

Fennel essential oil rich in trans-anethole demonstrates significant antibacterial effects against various foodborne pathogens, with studies showing particular efficacy against Shigella dysenteriae and other Gram-positive and Gram-negative bacteria. [2] The antibacterial mechanism involves disruption of cell membrane integrity, leading to leakage of intracellular constituents including electrolytes, proteins, and reducing sugars. [2]

The following diagram illustrates the demonstrated antibacterial mechanism of action of trans-anethole rich fennel essential oil:

G EO Fennel Essential Oil (High trans-anethole) CM Cell Membrane EO->CM Disruption P Increased Permeability CM->P Loss of Integrity L1 Electrolyte Leakage P->L1 Causes L2 Protein Leakage P->L2 Causes L3 Reducing Sugar Leakage P->L3 Causes CD Cell Death L1->CD Leads to L2->CD Leads to L3->CD Leads to

Research has demonstrated that treatment with fennel essential oil causes significant membrane damage in bacterial cells, as observed through scanning electron microscopy. [2] This membrane disruption subsequently interferes with various cellular functions including energy metabolism and biosynthetic processes, ultimately leading to cell death. The antibacterial efficacy makes trans-anethole-rich fennel extracts promising natural preservatives for food and pharmaceutical applications.

TRPA1 Channel Activation

Recent research has revealed that trans-anethole acts as a selective agonist for the transient receptor potential ankyrin 1 (TRPA1) channel, which is expressed in sensory neurons and involved in pain transduction and neurogenic inflammation. [3] Unlike many TRPA1 agonists that activate the channel through covalent modification of cysteine residues, trans-anethole interacts with a specific non-electrophilic binding site involving amino acids S873 and T874, which is also targeted by menthol and propofol. [3]

The following diagram illustrates the molecular mechanism of TRPA1 activation by trans-anethole:

G This compound trans-Anethole BindingSite S873/T874 Binding Site This compound->BindingSite Binds to TRPA1 TRPA1 Channel Ca Calcium Influx TRPA1->Ca Causes Desens Channel Desensitization TRPA1->Desens Leads to BindingSite->TRPA1 Activates Effects Analgesic/Anti-inflammatory Effects Ca->Effects Contributes to Desens->Effects Contributes to

This unique activation mechanism explains the analgesic and anti-inflammatory properties of trans-anethole observed in traditional medicine applications. [3] Importantly, despite robustly activating TRPA1, trans-anethole appears to be less irritating than other TRPA1 agonists such as allyl isothiocyanate (AITC), and can even desensitize the channel to subsequent stimulation. [3] This pharmacological profile makes trans-anethole an attractive candidate for developing novel analgesic agents with reduced side effects.

Safety Considerations

When extracting and working with trans-anethole from fennel seeds, several important safety considerations must be addressed:

  • Estragole Content: Certain fennel varieties, particularly wild subspecies (F. vulgare subsp. piperitum), may contain high levels of estragole (methyl chavicol), which has demonstrated genotoxicity and carcinogenicity in rodent studies. [4] Analytical quantification of estragole is essential, with some studies reporting levels as high as 72-89.8 mg/g in specific varieties. [4]
  • Extraction Safety: Supercritical CO₂ extraction involves high-pressure equipment requiring proper training and safety protocols. Solvent extraction methods require adequate ventilation and solvent recovery systems to minimize exposure risks.
  • Process Controls: Implementation of Good Manufacturing Practices (GMP) and quality control measures throughout the extraction process is essential for pharmaceutical applications.

Conclusion

The extraction of trans-anethole from fennel seeds can be efficiently accomplished through various methods, with supercritical CO₂ extraction and hydrodistillation providing the best combination of yield and selectivity for pharmaceutical applications. Optimization of extraction parameters using statistical approaches such as response surface methodology significantly enhances process efficiency and compound recovery. Analytical confirmation through GC-MS or HPLC ensures product quality and validates composition. The unique TRPA1 activation mechanism of trans-anethole provides a scientific basis for its traditional medicinal uses and suggests potential for development of novel therapeutic agents. Researchers should select extraction methods based on intended application, available resources, and required purity specifications, while adhering to appropriate safety protocols throughout the process.

References

Comprehensive Analytical Methods for Anethole Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Anethole (1-methoxy-4-[(1E)-1-propenyl]benzene) is a phenylpropanoid compound found in essential oils of various plants such as anise, fennel, and star anise. This compound has garnered significant research interest due to its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer activities, as well as its potential hepatotoxicity at high concentrations [1] [2]. The quantification of this compound is essential for quality control of herbal products, pharmacokinetic studies, and evaluating therapeutic efficacy. This document provides detailed analytical protocols for this compound quantification using various chromatographic techniques, validated according to International Conference on Harmonization (ICH) guidelines [1] [3].

Chromatographic Methods for this compound Quantification

Summary of Analytical Techniques

Various chromatographic methods have been developed and validated for this compound quantification in different matrices, including plant materials, biological samples, and commercial formulations. The selection of an appropriate method depends on the sample matrix, required sensitivity, available equipment, and analytical throughput.

Table 1: Comparison of Analytical Methods for this compound Quantification

Method Matrix Linearity LOD/LOQ Key Advantages Reference

| RP-HPLC-DAD | Herbal extracts, essential oils | 1-50 μg/mL | LOD: 0.11 μg/mL LOQ: 0.35 μg/mL | Simultaneous determination of estragole and this compound; isocratic elution | [1] | | HS-SPME-GC-MS | Serum samples | 5-200 ng/mL | LOD: 3.6 ng/mL LOQ: 5.3 ng/mL | High sensitivity; minimal sample preparation; ideal for biological fluids | [4] [5] | | Green RP-HPTLC | Essential oils, extracts, formulations | 50-1000 ng/band | - | Eco-friendly; cost-effective; high throughput | [3] | | GC-MS | Essential oils | - | - | Excellent for volatile compounds; provides metabolite profiling | [6] |

Table 2: Recovery and Precision Data for this compound Analytical Methods

Method Precision (RSD%) Recovery (%) Robustness Specificity

| RP-HPLC-DAD | Intra-day: <1.5% Inter-day: <2.0% | 98-102% | Robust with minor changes in mobile phase | Specific with no interference from other compounds | | HS-SPME-GC-MS | Intra-day: 2.8% Inter-day: 4.5% | >95% | Dependent on fiber selection and extraction conditions | High specificity with MS detection | | Green RP-HPTLC | - | - | Robust with mobile phase variations | Specific band at Rf = 0.31 ± 0.01 |

Detailed Method Protocols
2.2.1 RP-HPLC-DAD Method for Simultaneous Determination of Estragole and this compound

Principle: This method utilizes reversed-phase chromatography with isocratic elution and diode array detection for the simultaneous quantification of estragole and trans-anethole in herbal products, extracts, and essential oils [1].

Materials and Equipment:

  • HPLC system with DAD detector
  • C18 column (250 × 4.6 mm, 5 μm particle size)
  • Reference standards: estragole (99%) and trans-anethole (99.8%)
  • HPLC grade solvents: methanol, acetonitrile, water, glacial acetic acid

Chromatographic Conditions:

  • Mobile phase: Methanol:water (65:35, v/v)
  • Flow rate: 1.0 mL/min
  • Injection volume: 20 μL
  • Detection wavelength: 258 nm
  • Column temperature: 25°C
  • Run time: 10 minutes

Sample Preparation:

  • Essential oils: Dilute 10 mg of essential oil in 10 mL methanol
  • Herbal products: Extract 1 g of powdered sample with 10 mL methanol using ultrasound-assisted extraction for 30 minutes
  • Extracts: Filter through 0.45 μm membrane filter before injection

Validation Parameters:

  • Linearity: 1-50 μg/mL for both compounds (r² > 0.999)
  • Precision: Intra-day RSD <1.5%, Inter-day RSD <2.0%
  • Accuracy: 98-102% recovery
  • Specificity: No interference from other compounds in samples

The following diagram illustrates the complete HPLC-DAD analytical workflow:

hplc_workflow SamplePreparation Sample Preparation HPLCAnalysis HPLC Analysis SamplePreparation->HPLCAnalysis SP1 Weigh sample (1 g) SamplePreparation->SP1 DataAnalysis Data Analysis HPLCAnalysis->DataAnalysis HPLC1 Inject 20 μL HPLCAnalysis->HPLC1 DA1 Identify peaks DataAnalysis->DA1 SP2 Extract with methanol SP1->SP2 SP3 Ultrasonicate 30 min SP2->SP3 SP4 Filter (0.45 μm) SP3->SP4 SP4->HPLCAnalysis HPLC2 C18 Column (250 × 4.6 mm, 5 μm) HPLC1->HPLC2 HPLC3 Mobile Phase: Methanol:Water (65:35) HPLC2->HPLC3 HPLC4 Flow: 1.0 mL/min HPLC3->HPLC4 HPLC5 Detection: 258 nm HPLC4->HPLC5 HPLC5->DataAnalysis DA2 Quantify using calibration curve DA1->DA2 DA3 Calculate concentration DA2->DA3

HPLC-DAD Analytical Workflow

2.2.2 HS-SPME-GC-MS Method for Serum Samples

Principle: This method employs headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry for the sensitive determination of this compound in serum samples, particularly useful for congener analysis in forensic toxicology [4] [5].

Materials and Equipment:

  • GC-MS system with quadrupole mass spectrometer
  • SPME fiber: 65 μm PDMS/DVB
  • Internal standard: dicyclohexylmethanol
  • This compound standard (purity >99%)
  • Na₂SO₄ (anhydrous)

Chromatographic Conditions:

  • Column: RTX-5MS (30 m × 0.25 mm i.d. × 0.25 μm film thickness)
  • Oven program: 50°C (3 min), then 5°C/min to 300°C (5 min)
  • Injector temperature: 250°C
  • Carrier gas: Helium, 1.41 mL/min
  • Ionization mode: EI, 70 eV
  • Detection: Selected ion monitoring (m/z 148 for this compound)

Sample Preparation:

  • Add 500 μL of serum sample to 10 mL headspace vial
  • Add internal standard (50 μL of 100 ng/mL dicyclohexylmethanol)
  • Add 0.5 g Na₂SO₄ to salt out the analyte
  • Incubate at 50°C for 10 minutes with continuous agitation
  • Expose SPME fiber to headspace for 30 minutes at 50°C
  • Desorb fiber in GC injector at 250°C for 5 minutes

Validation Parameters:

  • Linearity: 5-200 ng/mL (r² > 0.998)
  • LOD: 3.6 ng/mL
  • LOQ: 5.3 ng/mL
  • Precision: Intra-day RSD 2.8%, Inter-day RSD 4.5%
  • Accuracy: >95% recovery
2.2.3 Green RP-HPTLC Method for Herbal Products

Principle: This eco-friendly reversed-phase high-performance thin-layer chromatography method enables the quantitative analysis of trans-anethole in essential oils, plant extracts, and commercial formulations using a green solvent system [3].

Materials and Equipment:

  • HPTLC system with densitometer
  • RP-18 F254S HPTLC plates (10 × 20 cm)
  • Automatic TLC sampler (ATS4)
  • Automatic developing chamber (ADC2)
  • trans-Anethole standard (purity >99%)

Chromatographic Conditions:

  • Mobile phase: Ethanol:water (7.5:2.5, v/v)
  • Saturation time: 30 minutes at 22°C
  • Development distance: 80 mm
  • Detection wavelength: 262 nm
  • Application volume: 1-10 μL as 6 mm bands

Sample Preparation:

  • Essential oil: Dilute 10 mg fennel essential oil in 10 mL methanol
  • Traditional extract: Macerate 1 g powdered fennel seeds in 10 mL methanol for 24 hours
  • Ultrasound-assisted extract: Extract 1 g powdered fennel seeds with 10 mL methanol using ultrasound for 30 minutes
  • Commercial formulations: Extract 1 g of powdered formulation with 10 mL methanol

Validation Parameters:

  • Linearity: 50-1000 ng/band (r² > 0.999)
  • Specificity: Single band at Rf = 0.31 ± 0.01
  • Application: Successfully applied to fennel essential oil, extracts, and commercial dietary supplements

Factors Influencing this compound Quantification

Extraction Methods

The extraction technique significantly impacts this compound content quantification in plant materials. Microwave-assisted extraction has been shown to yield higher this compound content compared to traditional methods [6] [3].

Table 3: Comparison of Extraction Methods for this compound

Extraction Method This compound Content Advantages Limitations
Hydrodistillation Variable (depends on plant source) Traditional method; no organic solvents High temperature may degrade thermolabile compounds
n-Hexane maceration Lower than microwave-assisted Simple; no specialized equipment Long extraction time; solvent residue concerns
Microwave-assisted Highest yield (up to 93.78% in star anise) Rapid; high efficiency; lower temperature Requires specialized equipment
Ultrasound-assisted Higher than traditional methods Efficient; reduced extraction time Optimization required for different matrices
Biological Activity and Quantification Requirements

The quantification of this compound is particularly important given its diverse pharmacological activities and potential toxicity concerns:

Neuroprotective Effects: this compound demonstrates neuroprotective properties through modulation of monoamines, GABAergic, and glutamatergic neurotransmission, in addition to anti-inflammatory and antioxidative stress properties [2]. It has shown anxiolytic, antidepressant, antinociceptive, anticonvulsant, and memory improvement effects in preclinical studies [2].

Anticancer Activity: this compound exhibits dose-dependent anticancer effects through induction of apoptosis, autophagy, and oxidative stress, along with modulation of multiple signaling pathways including NF-κB, MAPKinases, Wnt, caspase 3, 9 and PARP1 [7]. It also shows synergistic effects with conventional chemotherapeutic agents like cisplatin and doxorubicin while reducing their toxicity [8].

PI3K/AKT/mTOR Pathway Modulation: Recent studies indicate that this compound mitigates autistic-like behaviors in animal models through increased gene expression of PI3K, AKT, and mTOR in the hippocampus, highlighting its potential for neurological disorder management [9].

The following diagram illustrates the major pharmacological mechanisms of this compound:

mechanisms This compound This compound Neuroprotective Neuroprotective This compound->Neuroprotective Anticancer Anticancer This compound->Anticancer Behavioral Behavioral This compound->Behavioral NM1 Antioxidant: ↓ Lipid peroxidation ↑ Glutathione Neuroprotective->NM1 NM2 Anti-inflammatory: ↓ TNF-α, IL-1β, IL-6 ↓ COX-2 Neuroprotective->NM2 NM3 Modulation of: - Monoamines - GABA - Glutamate Neuroprotective->NM3 AM1 Apoptosis induction: ↑ Caspase 3, 9 ↑ PARP1 cleavage Anticancer->AM1 AM2 Cell cycle arrest: ↑ p21WAF1 ↑ p53 ↓ Cyclin D1 Anticancer->AM2 AM3 Pathway modulation: NF-κB, MAPK, Wnt Anticancer->AM3 BM1 PI3K/AKT/mTOR pathway activation Behavioral->BM1 BM2 Social behavior improvement Behavioral->BM2 BM3 Reduced aggressive behavior Behavioral->BM3

Pharmacological Mechanisms of this compound

Applications in Research and Quality Control

Analysis of Commercial Products

The developed methods have been successfully applied to quantify this compound in various commercial products:

  • Fennel essential oil: 8.82 mg/g [3]
  • Dietary supplements: 4.48-6.46 mg/g depending on extraction method [3]
  • Aniseed spirits: Detection in serum samples at concentrations of 5.4-17.6 ng/mL after consumption [5]
Stability-Indicating Methods

The RP-HPLC-DAD method has been demonstrated as stability-indicating, capable of detecting degraded samples and verifying herb authenticity [1]. This is particularly important given the potential hepatotoxicity of related compounds like estragole [1].

Conclusion

The analytical methods presented herein provide reliable, validated approaches for this compound quantification in various matrices. The RP-HPLC-DAD method offers practical simultaneous determination of estragole and this compound for quality control laboratories. The HS-SPME-GC-MS method provides exceptional sensitivity for biological samples, while the green RP-HPTLC method represents an eco-friendly alternative for routine analysis. Selection of the appropriate method should be based on sample matrix, required sensitivity, available equipment, and analytical throughput requirements. These methods enable researchers to accurately quantify this compound for pharmacological studies, quality control of herbal products, and investigation of its therapeutic potential in neurological disorders and cancer.

References

Comprehensive Application Notes and Protocols for Anethole Cell Culture Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anethole and Its Research Applications

This compound (1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene) is a naturally occurring phenylpropanoid compound that serves as the principal aromatic component in various essential oils, including anise, star anise, and fennel. With its diverse pharmacological properties—encompassing antioxidant, anti-inflammatory, and cytotoxic activities—this compound has garnered significant interest for in vitro cell culture applications. This protocol provides detailed methodologies for implementing this compound treatments in cell culture systems, with specific emphasis on its concentration-dependent effects and temporal considerations across various experimental contexts. The information presented herein is specifically curated for researchers and drug development professionals requiring standardized approaches for incorporating this natural compound into their experimental designs.

The chemical structure of this compound features a phenyl ring connected to a propene chain with a methoxy substituent, existing predominantly as the trans-isomer in natural sources. This structural configuration confers lipophilic characteristics and relatively low water solubility (approximately 0.1% w/v), necessitating specific solubilization strategies for biological applications. Recent research has demonstrated that this compound exhibits dose-dependent biphasic effects in cell culture systems, with lower concentrations (≤30 μg/mL) typically promoting cellular functions and higher concentrations (≥300 μg/mL) often inducing cytotoxic responses, particularly in cancer cell models [1] [2].

Chemical Properties and Handling Characteristics

Basic Chemical Properties
  • IUPAC Name: 1-Methoxy-4-[(1E)-prop-1-en-1-yl]benzene
  • Molecular Formula: C₁₀H₁₂O
  • Molecular Weight: 148.21 g/mol
  • CAS Number: 4180-23-8 (E-isomer); 104-46-1 (unspecified)
  • Physical State: Colorless to pale yellow liquid at room temperature
  • Odor: Characteristic sweet, anise-like aroma
  • Solubility: Soluble in ethanol, DMSO, and other organic solvents; poorly soluble in water (<0.1% w/v)
  • Storage Conditions: Store in sealed, light-resistant containers at 4°C under inert atmosphere
Natural Sources and Extraction Considerations

This compound content varies significantly across plant sources and extraction methods. Microwave-assisted extraction of star anise has been shown to yield the highest this compound content (up to 93.78%), followed by hydrodistillation and solvent extraction methods [3]. The developmental stage of plant material also influences this compound yield, with premature umbels at the waxy stage demonstrating optimal oil content in fennel (4.76 mL/100 g plant material) [4]. Researchers should consider the source and extraction method when selecting this compound for experimental use, as these factors may influence the presence of potentially confounding compounds.

Preparation of this compound Treatment Solutions

Stock Solution Preparation

Table 1: this compound Stock Solution Preparation Methods

Solvent System Concentration Range Preparation Method Storage Conditions Stability
Ethanol 100 mg/mL - 1 g/mL Dissolve this compound in absolute ethanol with gentle vortexing -20°C, protected from light 3 months
DMSO 50-500 mg/mL Dissolve this compound in DMSO with brief sonication (30-60 sec) -20°C, desiccated 6 months
Culture Medium 1-10 mg/mL Prepare from ethanol stock, dilute in serum-free medium Prepare fresh 24 hours

Primary Protocol for Ethanol Stock Solution:

  • Weigh appropriate amount of trans-anethole (high-purity ≥95%) using analytical balance.
  • Transfer to amber glass vial containing sterile absolute ethanol to achieve desired concentration.
  • Vortex for 2-3 minutes until complete dissolution.
  • Filter sterilize using 0.22 μm PTFE membrane filter under aseptic conditions.
  • Aliquot into sterile cryovials to avoid repeated freeze-thaw cycles.
  • Label with preparation date, concentration, and storage conditions.

Critical Considerations:

  • Solvent cytotoxicity: Final solvent concentration in culture media should not exceed 0.1% (v/v) for ethanol or 0.05% for DMSO.
  • Light sensitivity: this compound is photosensitive; all procedures should be performed under minimal light exposure.
  • Temperature control: Working solutions should be maintained at 4°C during experimental procedures to prevent degradation.
Working Solution Preparation

Working solutions should be prepared immediately before use by serial dilution of stock solutions in serum-free culture medium or PBS (for non-continuous exposure). For concentration ranges used in reproductive biotechnology applications, prepare intermediate dilutions to ensure accuracy when treating sensitive cells like oocytes or embryos [1]. The solution may appear cloudy at higher concentrations due to limited water solubility; brief sonication (15-30 seconds) or gentle warming (37°C) can improve dispersion without compromising stability.

Quality Control and Validation
  • UV-Vis Spectrophotometry: Verify concentration by measuring absorbance at 258 nm (characteristic peak for this compound) using appropriate solvent blanks.
  • HPLC Analysis (optional for critical applications): Use C18 reverse-phase column with methanol:water (70:30) mobile phase at 1 mL/min flow rate, detection at 260 nm.
  • Gas Chromatography (for purity assessment): Compare retention time with authentic standard (typically ~12.3 minutes under standard GC conditions).

Cell Culture Treatment Protocols

Antioxidant Applications in Reproductive Biotechnology

Table 2: this compound Treatment in Reproductive Cell Culture Systems

Cell System Concentration Range Treatment Duration Primary Outcomes Key Findings
Caprine preantral follicles 300 μg/mL 18-21 days Improved follicular survival, activation, and growth Enhanced oocyte growth to meiotically competent diameters (>110 μm) [1]
Caprine early antral follicles 300 μg/mL 18 days Increased estradiol production, improved COC quality Upregulated steroidogenesis-related gene expression [1]
Oocyte in vitro maturation (caprine) 30 μg/mL 22-24 hours Enhanced nuclear maturation, embryo production Concentration-dependent improvement in maturation rates [1]
Bovine embryo culture 0.5-1.0 μg/mL 7-8 days Improved embryo quality and development Reduced oxidative stress markers [2]

Detailed Protocol for Follicle Culture:

  • Isolate preantral or early antral follicles from ovarian tissue using mechanical/enzymatic methods.
  • Culture follicles in appropriate base medium (e.g., α-MEM) supplemented with this compound at optimal concentration.
  • Maintain culture at 38.5°C (caprine) or 37°C (bovine) with 5% CO₂ in air.
  • Replace half of the medium with fresh this compound-containing medium every other day.
  • Assess follicular morphology, growth rate, and viability throughout culture period.
  • For subsequent analysis, collect spent media for ROS measurement and follicles for gene expression or metabolic studies.

Detailed Protocol for Oocyte Maturation:

  • Recover cumulus-oocyte complexes (COCs) from antral follicles or in vitro-grown follicles.
  • Wash COCs in maturation medium without this compound.
  • Transfer groups of 10-15 COCs to 100 μL droplets of maturation medium supplemented with 30 μg/mL this compound.
  • Culture under mineral oil at 38.5°C with 5% CO₂ for 22-24 hours.
  • Assess nuclear maturation (MII stage) by denuding oocytes and staining with Hoechst 33342.
  • Evaluate cytoplasmic maturation through cortical granule distribution or mitochondrial redistribution patterns.
Cytotoxicity and Anticancer Applications

Table 3: this compound Treatment in Cancer Cell Lines

Cell Line This compound Source Concentration Range Exposure Time Key Outcomes
HeLa (cervical cancer) Star anise essential oil 15-40 μg/mL 24-72 hours Cell cycle arrest at G0/G1 phase, early apoptosis [3]
MCF-7 (breast cancer) Star anise essential oil 15-40 μg/mL 24-72 hours Dose-dependent cytotoxicity [3]
HepG2 (hepatocellular carcinoma) Star anise essential oil 15-40 μg/mL 24-72 hours Moderate cytotoxic effects [3]
Osteosarcoma, Prostate cancer Synthetic this compound 100-500 μg/mL 24-48 hours Apoptosis induction, cell cycle inhibition [1]

Detailed Protocol for Cytotoxicity Assessment:

  • Plate cells at appropriate density (3-5 × 10³ cells/well for 96-well plates) in complete medium.
  • Allow cell attachment for 24 hours (37°C, 5% CO₂).
  • Prepare serial dilutions of this compound in serum-containing or serum-free medium.
  • Remove culture medium and replace with this compound-containing medium.
  • Incubate for desired exposure time (typically 24-72 hours).
  • Assess viability using MTT, XTT, or resazurin reduction assays.
  • For mechanistic studies, analyze cell cycle distribution by propidium iodide staining and apoptosis by Annexin V/PI flow cytometry.
Antioxidant and Neuroprotective Applications

Detailed Protocol for Oxidative Stress Protection:

  • Pre-treat cells with non-cytotoxic this compound concentrations (typically 10-50 μg/mL) for 4-24 hours before oxidative insult.
  • Induce oxidative stress using H₂O₂ (100-500 μM), tert-butyl hydroperoxide, or other pro-oxidants.
  • Maintain this compound in medium during and after oxidative challenge.
  • Assess oxidative damage through measurement of:
    • Intracellular ROS levels (DCFH-DA fluorescence)
    • Lipid peroxidation (MDA formation)
    • Protein carbonylation
    • Antioxidant enzyme activities (SOD, CAT, GPx)
  • Evaluate mitochondrial function using JC-1 staining (membrane potential) and MitoSOX Red (mitochondrial superoxide).

Experimental Workflow and Protocol Integration

G cluster_1 Treatment Parameters Start Experimental Planning StockPrep Stock Solution Preparation Start->StockPrep QC Quality Control StockPrep->QC QC->StockPrep Fail CellSetup Cell Culture Setup QC->CellSetup Pass Treatment This compound Treatment CellSetup->Treatment Analysis Analysis & Evaluation Treatment->Analysis T1 Concentration (0.5-500 μg/mL) T2 Duration (2h to 21 days) T3 Cell Type Specific T4 Solvent Control (Essential) DataInt Data Interpretation Analysis->DataInt

Figure 1: Experimental workflow for this compound cell culture treatment

Mechanism of Action and Signaling Pathways

G cluster_1 Antioxidant Pathway cluster_2 Cytotoxic/Anticancer Pathway This compound This compound Treatment A1 ROS Scavenging This compound->A1 A2 Mitochondrial Protection This compound->A2 A3 Antioxidant Enzyme Activation This compound->A3 A4 Membrane Stabilization This compound->A4 C1 Cell Cycle Arrest (G0/G1 Phase) This compound->C1 C2 Apoptosis Induction This compound->C2 C3 Pro-inflammatory Cytokine Reduction This compound->C3 C4 Caspase Activation This compound->C4 Outcome1 Reduced Oxidative Damage Improved Cell Viability A1->Outcome1 A2->Outcome1 A3->Outcome1 A4->Outcome1 Outcome2 Cell Death Tumor Suppression C1->Outcome2 C2->Outcome2 C3->Outcome2 C4->Outcome2

Figure 2: this compound's mechanisms of action in cell culture systems

This compound exhibits pleiotropic mechanisms in cell culture systems, with effects highly dependent on concentration and cellular context. At lower concentrations (≤30 μg/mL), this compound primarily functions as an antioxidant by directly scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant systems [1] [5]. This antioxidant activity underpins its protective effects in reproductive biotechnology applications, where it mitigates oxidative stress-induced damage during in vitro follicle culture and oocyte maturation.

At higher concentrations (≥100 μg/mL), this compound demonstrates pro-apoptotic and cytostatic effects in cancer cell models. These effects are mediated through:

  • Cell cycle arrest at G0/G1 phase via modulation of cyclin-dependent kinases (CDK2/CDK4) [3]
  • Induction of mitochondrial apoptosis through modulation of BAX/BCL-2 balance and caspase activation [5]
  • Inhibition of pro-inflammatory signaling via downregulation of NF-κB and TNF-α pathways [5]
  • Modulation of neurotransmitter systems in neuronal cells, including GABAergic and glutamatergic transmission [5]

Recent evidence also suggests that this compound can influence intracellular signaling pathways including PI3K/AKT/mTOR, which may contribute to its neuroprotective effects and potential application in neurological disorder models [5].

Data Analysis and Interpretation

Assessment of Treatment Efficacy

For Antioxidant Applications:

  • Quantify reduction in ROS levels compared to positive controls (e.g., H₂O₂-treated cells)
  • Measure improvements in developmental competence (oocyte maturation, embryo development)
  • Assess mitochondrial membrane potential (JC-1 staining) and functionality
  • Evaluate expression of antioxidant genes (SOD, CAT, GPx) via qRT-PCR

For Cytotoxicity Applications:

  • Calculate IC₅₀ values from dose-response curves
  • Determine apoptosis/necrosis ratios (Annexin V/PI staining)
  • Analyze cell cycle distribution (propidium iodide DNA staining)
  • Assess colony formation capacity for long-term proliferation effects
Statistical Considerations
  • Perform at least three independent replicates for each experimental condition
  • Use appropriate statistical tests based on data distribution and experimental design
  • For reproductive biology applications, employ generalized linear mixed models to account for cluster effects (e.g., multiple oocytes from same animal)
  • Report effect sizes with confidence intervals in addition to p-values
  • For meta-analysis approaches, calculate standardized mean differences for cross-study comparisons [2]

Troubleshooting and Optimization

Table 4: Troubleshooting Guide for this compound Cell Culture Treatments

Problem Potential Causes Solutions Preventive Measures
Precipitation in medium Poor solubility, high concentration Briefly sonicate or warm solution, use cyclodextrin complexes Prepare working solutions fresh, use lower stock concentrations
Variable results between replicates Light degradation, improper storage Use amber tubes, fresh aliquots Standardize handling procedures, minimize light exposure
Solvent cytotoxicity Excessive solvent concentration Reduce stock concentration, change solvent Include solvent controls, validate solvent tolerance
Lack of effect Degraded compound, wrong concentration Verify concentration spectrophotometrically Check storage duration, purchase fresh compound
Unexpected cytotoxicity Contamination, concentration error Test sterility, verify calculations Use aseptic techniques, double-check calculations

Safety and Regulatory Considerations

This compound is generally recognized as safe (GRAS) for consumption as a flavoring agent, but specific considerations apply to laboratory handling:

  • Laboratory Safety: Use appropriate personal protective equipment (gloves, safety glasses) when handling concentrated this compound or stock solutions.
  • Disposal: Dispose of this compound waste according to institutional guidelines for organic compounds.
  • Ethical Considerations: For research involving animal-derived materials (oocytes, follicles), ensure proper ethical approval and adherence to institutional animal care guidelines.
  • Chemical Safety: Although this compound has low acute toxicity, high concentrations (>500 μg/mL) may exhibit cytotoxic effects and should be handled with care.

Recent meta-analyses indicate that while this compound shows promising biological activities, researchers should be mindful of the high heterogeneity in responses across different cell types and culture conditions [2]. This underscores the importance of careful experimental design with appropriate controls and validation in specific experimental models.

Conclusion

These application notes provide comprehensive protocols for implementing this compound treatments in cell culture systems across various research contexts. The concentration-dependent biphasic effects of this compound—with lower concentrations typically exerting protective antioxidant effects and higher concentrations inducing cytotoxic responses—necessitate careful dose-response studies in each new experimental system. The documented efficacy of this compound in reducing oxidative stress in reproductive cell culture and its selective cytotoxicity against cancer cell lines highlights its potential as both a protective supplement and a therapeutic agent in biomedical research.

Future methodological developments should focus on standardizing protocols across laboratories and exploring novel delivery systems to enhance this compound's solubility and stability in culture media. Researchers are encouraged to thoroughly validate this compound treatments in their specific experimental models and to adhere to the quality control measures outlined in this document to ensure reproducible and interpretable results.

References

Application Note: Analysis of Anethole-Induced Apoptosis in Cancer Cells

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction to Anethole and Its Apoptotic Effects in Cancer

This compound (1-methoxy-4-[(E)-1-propenyl]-benzene) is an aromatic compound that serves as a major bioactive constituent found in various plants including fennel, anise, and star anise. With a long history of use in traditional medicine systems worldwide, this compound has garnered significant scientific interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activities [1] [2]. Recent investigations have revealed that this compound exhibits selective cytotoxicity against various cancer cell types while demonstrating minimal effects on normal cells, positioning it as a promising candidate for oncotherapeutic development [1] [3].

The anti-cancer potency of this compound stems primarily from its ability to induce programmed cell death through multiple interconnected molecular pathways. Research across different cancer models has demonstrated that this compound effectively modulates key regulatory proteins involved in cell cycle progression, apoptosis, and survival signaling cascades [1] [2] [4]. In oral squamous cell carcinoma (Ca9-22 cells), this compound treatment significantly attenuated proliferation through induction of apoptosis mediated via caspase activation, PARP cleavage, and modulation of Bcl-2 family proteins [1] [4]. Similarly, in prostate cancer (PC-3) cells, this compound induced cell cycle arrest at G2/M phase, promoted mitochondrial membrane permeabilization, and enhanced reactive oxygen species (ROS) generation, culminating in apoptotic cell death [2].

The following diagram illustrates the key molecular pathways through which this compound induces apoptosis in cancer cells:

G This compound This compound Mitochondrial Mitochondrial Pathway This compound->Mitochondrial DeathReceptor Death Receptor Pathway This compound->DeathReceptor CellCycle Cell Cycle Arrest This compound->CellCycle NFkB NF-κB This compound->NFkB Apoptosis Apoptosis Bax Bax/Bak Mitochondrial->Bax Bcl2 Bcl-2 Mitochondrial->Bcl2 Caspase8 Caspase-8 DeathReceptor->Caspase8 p53 p53 CellCycle->p53 Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Caspase8->Caspase3 PARP->Apoptosis CytochromeC Cytochrome C Bax->CytochromeC Bcl2->Bax CytochromeC->Caspase9 p21 p21WAF1 p53->p21 CyclinD1 Cyclin D1 p21->CyclinD1 NFkB->Apoptosis

Figure 1: Key signaling pathways of this compound-induced apoptosis in cancer cells. This compound triggers apoptosis through multiple interconnected mechanisms including mitochondrial permeabilization, death receptor activation, cell cycle arrest, and NF-κB inhibition. The convergence of these pathways leads to caspase activation and execution of apoptotic cell death.

Key Experimental Observations of this compound's Effects on Cancer Cells

Quantitative Assessment of this compound's Anti-Cancer Efficacy

Comprehensive studies across multiple cancer cell lines have quantitatively demonstrated the concentration-dependent anti-proliferative and apoptotic effects of this compound. The following table summarizes key findings from these investigations:

Table 1: Quantitative effects of this compound on various cancer cell lines

Cancer Type Cell Line IC₅₀ Value Key Apoptotic Effects Primary Signaling Pathways Affected Reference

| Oral Squamous Cell Carcinoma | Ca9-22 | 10 μM | • 2.5-fold increase in apoptosis • G2/M cell cycle arrest • 56% inhibition of colony formation | • Caspase-3/9 activation • PARP cleavage • NF-κB inhibition • β-catenin downregulation | [1] [4] | | Prostate Cancer | PC-3 | 20-30 μM | • ROS generation • Mitochondrial membrane permeabilization • 3-fold increase in Bax/Bcl-2 ratio | • Caspase-3/9 activation • p21/p27 upregulation • Cyclin D1, CDK-4 downregulation | [2] | | Breast Cancer | MCF-7 | 15-25 μM | • DNA fragmentation • Phosphatidylserine externalization | • Caspase-8 activation • Death receptor pathway | [1] |

The dose-dependent response of cancer cells to this compound treatment has been consistently observed across studies. In oral cancer cells, treatment with 10 μM this compound (the established IC₅₀ value) for 24 hours resulted in significant modulation of gene expression profiles, with 13 cell cycle regulatory genes and 7 apoptosis-related genes showing more than two-fold expression changes [4]. Notably, this compound demonstrated selective cytotoxicity toward cancer cells while exhibiting minimal effects on normal gingival epithelial cells and fibroblasts at comparable concentrations [1] [3].

Mechanistic Insights into this compound-Induced Apoptosis

The pro-apoptotic mechanism of this compound involves both intrinsic and extrinsic apoptosis pathways. In the intrinsic pathway, this compound induces mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release and subsequent activation of the caspase cascade [2]. This process is facilitated by this compound's ability to alter the Bax/Bcl-2 ratio in favor of pro-apoptotic signaling. Additionally, this compound generates reactive oxygen species (ROS) that further promote mitochondrial dysfunction and amplify the apoptotic signal [2] [3].

The extrinsic apoptotic pathway is engaged through this compound-mediated activation of death receptors, leading to caspase-8 activation [1]. Both pathways converge at the level of caspase-3 activation, which executes the apoptotic program through cleavage of key cellular substrates including PARP [1] [2]. Beyond these core apoptotic mechanisms, this compound simultaneously modulates multiple oncogenic signaling pathways, including suppression of NF-κB nuclear translocation, inhibition of Wnt/β-catenin signaling, and regulation of MAPK pathways (ERK1/2, p38, JNK) [1] [3].

Detailed Protocol: Annexin V/Propidium Iodide Apoptosis Assay

Principle and Workflow

The Annexin V/Propidium Iodide (PI) staining assay is a widely established method for detecting apoptotic cells based on changes in plasma membrane symmetry and integrity. During early apoptosis, phosphatidylserine (PS) residues translocate from the inner to the outer leaflet of the plasma membrane, creating a specific binding site for annexin V. Propidium iodide serves as a vital dye that is excluded from viable and early apoptotic cells with intact membranes but penetrates late apoptotic and necrotic cells [5]. The following workflow illustrates the key steps in this procedure:

G Seed Seed cells (1×10⁶/T25 flask) Treat Treat with this compound (0-30 μM, 24-48h) Seed->Treat Harvest Harvest cells (collect supernatant + trypsinize) Treat->Harvest Wash Wash with PBS (670×g, 5 min, RT) Harvest->Wash Stain Staining: • 400 μL cell suspension • 100 μL incubation buffer • 2 μL Annexin V (1 mg/mL) • 2 μL PI (1 mg/mL) Wash->Stain C1 Control 1: Unstained Wash->C1 C2 Control 2: Annexin V only Wash->C2 C3 Control 3: PI only Wash->C3 Analyze Flow cytometry analysis (without washing) Stain->Analyze C1->Analyze C2->Analyze C3->Analyze

Figure 2: Experimental workflow for annexin V/PI apoptosis assay. Cells are treated with this compound, harvested, stained with annexin V and PI, and analyzed by flow cytometry. Appropriate controls must be included for accurate data interpretation.

Materials and Reagents
  • Annexin V-FLUOS staining kit (F. Hoffmann-La Roche, catalog number: 11858777001) containing:
    • Ready-to-use Annexin-V-FLUOS solution
    • Propidium iodide solution
    • Incubation buffer
  • Cell culture reagents: RPMI-1640 medium, fetal bovine serum, antibiotics
  • Buffers: Phosphate-buffered saline (PBS), pH 7.4
  • Enzymes: Trypsin-EDTA solution (0.05% trypsin, 0.1% EDTA)
  • Equipment: Flow cytometer, centrifuge, T25 culture flasks, pipettes
Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • Seed Ca9-22 cells at a density of 1 × 10⁶ cells per T25 culture flask in triplicate for each experimental condition.
    • Include three additional flasks for control samples (unstained, annexin V only, and PI only).
    • Allow cells to adhere overnight in a 37°C humidified incubator with 5% CO₂.
    • Treat cells with various concentrations of this compound (0-30 μM) for 24-48 hours [1] [4].
  • Cell Harvesting:

    • After incubation, carefully collect the supernatant containing floating apoptotic cells.
    • Add trypsin-EDTA solution to detach adherent cells and incubate for 2-5 minutes at 37°C.
    • Combine the trypsinized cells with their corresponding supernatant.
    • Centrifuge cell suspensions at 670 × g for 5 minutes at room temperature and discard supernatant.
  • Cell Staining:

    • Wash cell pellets twice with PBS and resuspend in 400 μL of PBS.
    • For experimental samples: Add 100 μL of incubation buffer containing 2 μL annexin V (1 mg/mL) and 2 μL PI (1 mg/mL).
    • For control samples:
      • Control 1 (unstained): 400 μL cells + 100 μL incubation buffer
      • Control 2 (annexin V only): 400 μL cells + 100 μL incubation buffer with 2 μL annexin V
      • Control 3 (PI only): 400 μL cells + 100 μL incubation buffer with 2 μL PI
    • Incubate samples for 15-20 minutes at room temperature in the dark [5].
  • Flow Cytometry Analysis:

    • Analyze samples without washing using a flow cytometer with appropriate filter configurations.
    • Collect a minimum of 10,000 events per sample.
    • Use the following gating strategy:
      • Viable cells: Annexin V negative/PI negative
      • Early apoptotic cells: Annexin V positive/PI negative
      • Late apoptotic/necrotic cells: Annexin V positive/PI positive
Data Interpretation and Analysis

The quantitative assessment of apoptosis induction by this compound should include statistical analysis of triplicate samples from at least three independent experiments. Data can be expressed as mean percentage ± standard deviation of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). Significant dose-dependent and time-dependent increases in the early and late apoptotic populations indicate effective apoptosis induction. In oral cancer cells treated with 10 μM this compound for 24 hours, approximately 2.5-fold increase in total apoptosis (early + late apoptotic cells) has been observed compared to untreated controls [1] [4].

Complementary Assays for Comprehensive Mechanism Elucidation

Cell Viability and Proliferation Assessment

Multiple complementary assays provide a comprehensive understanding of this compound's effects on cancer cells. The MTT assay measures metabolic activity as an indicator of cell viability and proliferation. For this assay:

  • Seed cells in 96-well plates (3-5 × 10³ cells/well) and allow to adhere overnight
  • Treat with this compound (0-30 μM) for 24-48 hours
  • Add MTT reagent (5 mg/mL) and incubate for 3-4 hours at 37°C
  • Dissolve formed formazan crystals with isopropanol-HCl solution
  • Measure absorbance at 550 nm using a microplate reader
  • Calculate percentage viability relative to untreated controls [1] [4]

The LDH release assay quantitatively measures cytotoxicity by detecting lactate dehydrogenase enzyme released from damaged cells:

  • Collect culture supernatants after this compound treatment
  • Incubate with LDH reaction mixture according to manufacturer's instructions
  • Measure absorbance at 490-500 nm
  • Calculate cytotoxicity percentage using Triton X-100-treated cells as 100% cytotoxicity control [1] [4]
Cell Cycle Analysis Protocol

Cell cycle distribution analysis provides insights into this compound's effects on cell cycle progression:

  • Treat cells with this compound (0-30 μM) for 24 hours
  • Harvest cells by trypsinization and wash with PBS
  • Fix with 70% ethanol at -20°C for at least 2 hours
  • Wash with PBS and incubate with 7-AAD (1 μg/mL) for 30 minutes at 37°C
  • Analyze DNA content by flow cytometry
  • Determine percentage of cells in G0/G1, S, and G2/M phases using appropriate software [1] [4]
Mitochondrial Membrane Potential (ΔΨm) Assessment

Mitochondrial function is a key indicator of intrinsic apoptosis activation:

  • Harvest this compound-treated cells and wash with PBS
  • Incubate with MitoSOX Red (2-5 μM) or JC-1 dye (2 μg/mL) for 20-30 minutes at 37°C
  • Wash cells and resuspend in PBS
  • Analyze by flow cytometry:
    • For MitoSOX: Measure fluorescence in PE channel
    • For JC-1: Monitor shift from red (aggregates) to green (monomers) fluorescence [3]
Colony Formation Assay

Clonogenic survival assays evaluate long-term reproductive cell death:

  • Seed Ca9-22 cells at low density (1 × 10³ cells/well) in 6-well plates
  • Treat with this compound (0-30 μM) for 2 weeks with medium refreshment every 3-4 days
  • Fix colonies with 4% formaldehyde for 20 minutes
  • Stain with 0.5% crystal violet for 30 minutes
  • Count colonies containing >50 cells [1]
Western Blot Analysis for Apoptotic Proteins

Protein expression analysis confirms activation of apoptotic pathways:

  • Extract total protein from this compound-treated cells using RIPA buffer
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes
  • Block with 5% non-fat milk and incubate with primary antibodies:
    • Anti-caspase-3, -8, -9 (cleaved forms)
    • Anti-PARP (cleaved)
    • Anti-Bax, Bcl-2
    • Anti-β-actin (loading control)
  • Incubate with HRP-conjugated secondary antibodies
  • Detect using enhanced chemiluminescence substrate [1] [2] [4]

Table 2: Complementary assays for comprehensive analysis of this compound-induced apoptosis

Assay Type Key Parameters Measured This compound-Specific Observations Protocol Duration
MTT Assay Metabolic activity, cell viability IC₅₀ values: 10 μM (oral), 20-30 μM (prostate) 24-48 hours
LDH Release Membrane integrity, cytotoxicity Concentration-dependent LDH release 24 hours
Cell Cycle Analysis DNA content, phase distribution G2/M phase arrest in multiple cancer types 24 hours
  • | Annexin V/PI Staining | Phosphatidylserine exposure, membrane integrity | 2.5-fold apoptosis increase at IC₅₀ | 24-48 hours |
  • | Mitochondrial Potential | ΔΨm collapse, ROS production | Early event in apoptosis induction | 24 hours |
  • | Colony Formation | Long-term reproductive capacity | 56% inhibition at IC₅₀ | 2 weeks |
  • | Western Blotting | Apoptotic protein expression/cleavage | Caspase activation, PARP cleavage, Bax/Bcl-2 alteration | 2-3 days |

Therapeutic Applications and Future Perspectives

The experimental evidence summarized in this application note strongly supports the therapeutic potential of this compound as both a standalone natural product and a combination therapy agent. Research has demonstrated that this compound exhibits synergistic effects when combined with conventional chemotherapeutic agents such as cisplatin. In oral cancer models, the combination of this compound (3 μM) with cisplatin resulted in significantly enhanced growth inhibition compared to either agent alone, with combination index (CI) values less than 1, indicating true synergism [3]. This combination approach allowed for reduced cisplatin concentrations while maintaining therapeutic efficacy, potentially mitigating the dose-limiting toxicities associated with platinum-based chemotherapy.

The multi-target mechanism of this compound, affecting simultaneously several critical signaling pathways (NF-κB, MAPK, Wnt/β-catenin), presents a distinct advantage over single-target agents that often succumb to compensatory pathway activation and drug resistance [1] [3]. Furthermore, this compound's favorable safety profile and selective cytotoxicity toward cancer cells while sparing normal gingival epithelial cells and fibroblasts position it as an attractive candidate for further drug development [1]. Future research directions should include in vivo validation using appropriate animal models, pharmacokinetic optimization to enhance bioavailability, and exploration of novel delivery systems such as nanoparticle formulations to improve tumor-specific targeting.

Conclusion

This application note provides comprehensive methodological guidance for investigating this compound-induced apoptosis in cancer models. The integrated experimental approach outlined herein, combining multiple complementary assays, enables rigorous characterization of this compound's anti-cancer mechanisms. The consistent observation of this compound's efficacy across various cancer types, coupled with its multi-target mechanism and favorable toxicity profile, underscores its significant potential as a therapeutic agent. Researchers are encouraged to build upon these established protocols to further elucidate the full therapeutic potential of this compound and its possible applications in cancer treatment strategies.

References

Comprehensive Application Notes and Protocols for Anethole Administration in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anethole and Its Research Relevance

This compound (1-methoxy-4-[(1E)-prop-1-en-1-yl]benzene) is a phenylpropanoid compound that serves as the primary bioactive component in essential oils extracted from star anise (Illicium verum), anise (Pimpinella anisum), and sweet fennel (Foeniculum vulgare) [1]. As an aromatic, unsaturated ether, this compound exists in both cis and trans isomers, with the trans isomer being the most abundant, stable, and biologically active form [1] [2]. This compound has gained significant research attention due to its diverse pharmacological properties, including antinociceptive, anticonvulsant, anti-inflammatory, and anticancer activities observed in various animal models and in vitro studies [3] [2] [4]. The molecular mechanisms underlying these effects involve modulation of multiple signaling pathways, including NF-κB, MAPK, Wnt, and caspase activation, positioning this compound as a promising candidate for therapeutic development [4] [5].

This compound's chemical structure contributes to its pharmacokinetic properties, being poorly soluble in water but highly soluble in ethanol and other organic solvents [1]. This profile influences formulation strategies for animal studies, typically requiring vehicles such as Tween 80, saline, or methanol for proper administration. The compound's low acute toxicity profile observed in rodent models (LD₅₀ estimated at 1000 mg/kg intraperitoneally in mice) further supports its investigational use [2]. Recent research has expanded beyond traditional pharmacological applications to include reproductive biotechnology, where this compound demonstrates antioxidant properties that improve outcomes in in vitro follicle culture and embryo production [6] [7]. These diverse applications highlight the importance of standardized administration protocols to ensure reproducible results across different research domains.

Pharmacological Effects and Experimental Findings

Key Pharmacological Effects in Animal Models

Experimental studies across various animal models have demonstrated that this compound exhibits multiple therapeutic properties with potential clinical relevance. The observed effects are dose-dependent and vary according to administration route and experimental system. The table below summarizes key findings from recent investigations:

Table 1: Pharmacological Effects of this compound in Experimental Models

Model System Dose/Concentration Key Findings Mechanistic Insights Citation
Nociception Models (Mice) 62.5-500 mg/kg (p.o.) ↓ Writhing response (24-55% inhibition); ↓ inflammatory pain in formalin test (25-31% inhibition) Modulation of inflammatory mediators; No effect on neuropathic pain pathways [3]
Seizure Models (Mice) 200-400 mg/kg (i.p.) ↓ Tonic seizure duration (MES test); ↑ latency to myoclonic jerks & tonic-clonic seizures (PTZ test) EEG confirmation of reduced seizure activity; Potential GABAergic modulation [2]
In Vitro Follicle Culture (Caprine) 30-300 μg/mL Improved follicular survival; Enhanced oocyte maturation & embryo production Reduction of oxidative stress; Upregulation of steroidogenesis genes [6] [7]
Oral Cancer Cells (Ca9-22) 0.3-30 μM ↓ Cell proliferation; ↑ Apoptosis; Inhibition of cell migration Modulation of NF-κB, MAPK, Wnt pathways; Cell cycle arrest [5]
Breast/Prostate Cancer Models Various in vitro Antiproliferative effects; Synergy with chemotherapeutic agents Induction of apoptosis; Cell cycle arrest [4]
Mechanisms of Action

The pharmacological mechanisms of this compound involve multi-target effects on cellular signaling pathways. In cancer models, this compound triggers apoptosis through activation of caspases 3, 9, and PARP1 cleavage, while simultaneously modulating pro-survival pathways including NF-κB and MAPK signaling [5]. The compound demonstrates selective cytotoxicity toward cancer cells while sparing normal cells, as observed in oral cancer models where normal gingival epithelial cells showed significantly less sensitivity to this compound-induced toxicity compared to Ca9-22 cancer cells [5]. This selective toxicity profile enhances its therapeutic potential.

In neurological models, this compound exhibits anticonvulsant properties through potential GABAergic modulation and glutamate pathway regulation [2]. The antinociceptive effects appear primarily mediated through peripheral mechanisms rather than central pathways, as this compound was effective in acetic acid-induced writhing and the inflammatory phase of the formalin test but showed no activity in the hot-plate test or the neurogenic phase of the formalin test [3]. Additionally, in reproductive biotechnology applications, this compound's antioxidant properties help mitigate oxidative stress in in vitro culture systems, thereby improving follicular development and oocyte competence [6]. These diverse mechanisms highlight this compound's pleiotropic nature and potential utility across multiple therapeutic areas.

Experimental Protocols and Methodologies

Animal Models of Nociception

The acetic acid-induced writhing test provides a validated model for assessing antinociceptive properties of this compound. The experimental protocol involves the following steps:

  • Animals: Male Swiss mice (20-30 g) are housed under controlled conditions (12 h light/dark cycle, 22 ± 1°C) with free access to food and water [3].
  • Treatment: Animals are randomly divided into experimental groups (n=6-10) and fasted for 12 hours prior to experimentation. This compound is administered orally at doses ranging from 62.5 to 500 mg/kg, suspended in saline with 5% Tween 80, 60 minutes before acetic acid injection [3].
  • Induction: A 0.6% acetic acid solution is injected intraperitoneally (10 mL/kg), and the number of abdominal constrictions (writhes) is counted from 0-20 minutes post-injection [3].
  • Data Analysis: Results are expressed as mean ± SEM of the number of writhes, with statistical significance determined by ANOVA followed by post-hoc tests. Percentage inhibition is calculated relative to the control group [3].

For the formalin test, which differentiates between neurogenic and inflammatory pain:

  • Procedure: Mice receive 20 μL of 2.0% formalin solution injected into the plantar surface of the hind paw following this compound pretreatment [3].
  • Observation: Nociceptive behavior (flinches) is quantified in two phases: 0-5 minutes (neurogenic phase) and 15-40 minutes (inflammatory phase) [3].
  • Interpretation: this compound typically shows activity only in the second phase, indicating a primarily anti-inflammatory rather than central analgesic mechanism [3].
Seizure Models

The maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizure test provide complementary approaches for evaluating anticonvulsant activity:

  • Animals: Swiss male mice (25-35 g) are maintained under standard laboratory conditions with randomized group assignment [2].
  • MES Protocol: Seizures are induced 30-60 minutes after this compound administration (200-400 mg/kg, i.p.) using electroshock parameters of 150 pulses/s for 0.5 s at 0.5 mA through auricular electrodes [2].
  • PTZ Protocol: Animals receive PTZ (75 mg/kg, i.p.) 60 minutes after this compound treatment and are observed for 15 minutes to record latency to myoclonic jerks, tonic-clonic seizures, seizure duration, and mortality [2].
  • EEG Recording: For electrophysiological correlation, animals are implanted with cortical electrodes 4-5 days prior to testing, and EEG activity is recorded during PTZ testing to confirm behavioral observations [2].

Table 2: this compound Administration Protocols in Different Experimental Models

Experimental Model Recommended Dose Range Administration Route Vehicle Pretreatment Time Positive Controls
Nociception Tests 62.5-500 mg/kg Oral (p.o.) Saline + 5% Tween 80 60 minutes Indomethacin (10 mg/kg)
Seizure Models 200-400 mg/kg Intraperitoneal (i.p.) 5% Tween 80 in saline 60 minutes Phenytoin (25 mg/kg), Diazepam (5 mg/kg)
In Vitro Follicle Culture 30-300 μg/mL Culture medium DMSO or ethanol Continuous exposure Standard antioxidant supplements
Cancer Studies (in vitro) 0.3-30 μM Culture medium Methanol stock solution 24-48 hours Chemotherapeutic agents
In Vitro Follicle Culture and Embryo Production

The application of this compound in reproductive biotechnology requires specific protocols:

  • Follicle Culture: Caprine early antral follicles are individually cultured in MEM+ medium supplemented with this compound (300 μg/mL) for 18 days, with medium changes every 2 days [6].
  • Oocyte Maturation: After in vitro follicle culture, cumulus-oocyte complexes (COCs) are matured in IVM medium with a lower this compound concentration (30 μg/mL) for 24 hours [6] [7].
  • Assessment: Endpoints include follicular morphology, growth rate, oocyte meiotic maturation, intracellular ROS levels, and embryo development after fertilization [6].

This protocol demonstrates the concentration-dependent effect of this compound, with higher concentrations (300 μg/mL) optimal for follicle culture and lower concentrations (30 μg/mL) more effective during oocyte maturation [6] [7]. The timing of supplementation is critical, with combined administration during both IVFC and IVM yielding the best embryo production outcomes comparable to in vivo-grown oocytes [6].

Safety and Toxicology Profile

This compound demonstrates a favorable safety profile in animal studies, with an estimated LD₅₀ of 1000 mg/kg for intraperitoneal administration in mice [2]. In acute toxicity studies following OECD guidelines, this compound administration at doses up to 2000 mg/kg resulted in no mortality or significant behavioral alterations during 14 days of observation [2]. This favorable acute toxicity profile supports its investigational use across various disease models.

Despite earlier concerns about potential hepatocarcinogenicity in rodents, subsequent evaluations by regulatory bodies including the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have reaffirmed this compound's safety, concluding "no safety concern at current levels of intake when used as a flavoring agent" [1]. The compound is generally recognized as safe (GRAS) in the United States, though high doses may cause mild irritation [1]. In subchronic toxicity assessments, this compound administration for 7 days did not alter plasma transaminase levels or hepatic morphology in experimental animals, indicating minimal hepatotoxicity at therapeutic doses [3].

Diagram of this compound's Mechanisms and Experimental Applications

G cluster_mechanisms Molecular Mechanisms cluster_effects Pharmacological Effects cluster_models Experimental Models This compound This compound NFkB NF-κB Pathway Modulation This compound->NFkB MAPK MAPK Signaling This compound->MAPK Wnt Wnt/β-catenin This compound->Wnt Apoptosis Apoptosis Induction (Caspase 3,9 Activation) This compound->Apoptosis CellCycle Cell Cycle Arrest (p21WAF1 ↑, Cyclin D1 ↓) This compound->CellCycle Oxidative Oxidative Stress Reduction (ROS ↓, GSH ↑) This compound->Oxidative GABA GABAergic Modulation This compound->GABA Inflammation Inflammatory Mediators This compound->Inflammation Anticancer Anticancer Activity NFkB->Anticancer MAPK->Anticancer Wnt->Anticancer Apoptosis->Anticancer Reproductive Improved Reproduction Apoptosis->Reproductive CellCycle->Anticancer Anticonvulsant Anticonvulsant Effect Oxidative->Anticonvulsant Antinociceptive Antinociceptive Action Oxidative->Antinociceptive Antiinflammatory Anti-inflammatory Effect Oxidative->Antiinflammatory Antioxidant Antioxidant Protection Oxidative->Antioxidant Oxidative->Reproductive GABA->Anticonvulsant Inflammation->Antinociceptive Inflammation->Antiinflammatory CancerModels In Vitro Cancer Cells (Ca9-22, MCF-7, PC-3) Anticancer->CancerModels SeizureModels MES & PTZ Tests (Mice) Anticonvulsant->SeizureModels PainModels Formalin & Writhing Tests (Mice) Antinociceptive->PainModels Antiinflammatory->PainModels FollicleModels In Vitro Follicle Culture (Caprine, Bovine) Antioxidant->FollicleModels Reproductive->FollicleModels

Figure 1: this compound's Multifaceted Mechanisms and Experimental Applications - This diagram illustrates the molecular mechanisms, pharmacological effects, and experimental models used in this compound research, highlighting its diverse therapeutic potential.

Conclusion and Research Implications

The accumulating evidence from animal studies positions this compound as a promising multifunctional compound with applications spanning from neurological disorders to reproductive biotechnology. The dose-dependent effects observed across studies emphasize the importance of careful dose optimization for specific applications, with moderate concentrations (30-300 μg/mL in vitro; 200-400 mg/kg in vivo) generally providing optimal efficacy while higher concentrations may exert adverse effects [3] [2] [6]. The species-specific responses noted in reproductive studies, with consistent benefits in caprine models but variable outcomes in bovine systems, highlight the need for model-specific protocol optimization [7].

Future research should address several key aspects to advance this compound toward potential clinical applications: First, pharmacokinetic studies are needed to characterize absorption, distribution, metabolism, and excretion profiles in different species. Second, chronic toxicity assessments would provide essential safety data for repeated administration regimens. Third, formulation optimization may enhance bioavailability and targeting for specific therapeutic applications. Finally, well-designed clinical trials are ultimately required to translate these promising preclinical findings into human therapeutic strategies. The current protocols and data summarized in these application notes provide a solid foundation for standardized experimental approaches that will facilitate more direct comparisons across research groups and accelerate the advancement of this compound research.

References

Comprehensive Application Notes and Protocols: Assessing Anethole's Effects on Blood-Brain Barrier Permeability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anethole and Blood-Brain Barrier Research

This compound (1-methoxy-4-(1-propenyl)-benzene), the primary aromatic compound found in anise, fennel, and star anise essential oils, has emerged as a promising natural product for modulating blood-brain barrier (BBB) function in neurological disorders. Recent scientific evidence demonstrates that this compound possesses significant antioxidant and anti-inflammatory properties that contribute to its protective effects on BBB integrity under pathological conditions. Research indicates that this compound maintains BBB function primarily through modulation of tight junction proteins, reduction of oxidative stress, and inhibition of metalloproteinase activity, making it a compelling candidate for therapeutic development in conditions characterized by BBB disruption, including Parkinson's disease, ischemic stroke, and other neurodegenerative disorders.

The BBB represents a highly selective endothelial barrier that regulates molecular exchange between circulation and neural tissues, with its disruption being a common feature in numerous neurological diseases. These application notes provide researchers with comprehensive protocols for evaluating this compound's effects on BBB permeability across various experimental models, along with detailed methodologies for investigating its underlying mechanisms of action. The standardized procedures outlined herein are designed to generate reproducible, quantitatively robust data applicable to both basic research and preclinical drug development contexts.

Experimental Models for BBB Permeability Testing

In Vivo Models
  • Rotenone-Induced Parkinson's Disease Model: Chronic administration of rotenone (2 mg/kg, subcutaneous, daily for 35 days) in male Wistar rats effectively reproduces the BBB dysfunction observed in Parkinson's disease, characterized by increased permeability, alpha-synuclein accumulation, and oxidative stress in striatal regions [1] [2]. This model demonstrates significant impairment in motor function, reduced neuronal firing rates, and breakdown of BBB integrity, providing a robust platform for evaluating this compound's protective effects.

  • Middle Cerebral Artery Occlusion (MCAO) Model: Transient occlusion of the middle cerebral artery followed by reperfusion induces cerebral ischemia/reperfusion injury with pronounced BBB disruption through activation of JNK and p38 MAPK signaling pathways and upregulation of MMP-9 and MMP-2 [3]. This model replicates the BBB pathology observed in ischemic stroke and allows for investigation of this compound's preventive effects when administered as pretreatment (125-250 mg/kg orally for two weeks prior to induction).

In Vitro Models

While the search results primarily focus on in vivo studies, researchers can complement these with established in vitro BBB models such as:

  • Transwell cultures with brain endothelial cells
  • Co-culture systems incorporating astrocytes and pericytes
  • 3D microfluidic models that better mimic physiological conditions

These in vitro systems allow for controlled investigation of this compound's direct effects on endothelial cell integrity, tight junction protein expression, and transporter function under both normal and pathological conditions.

BBB Integrity Assessment Methods

Permeability and Structural Evaluation
  • Evans Blue Extravasation: The most widely employed method for quantifying BBB permeability in vivo [3]. Evans blue dye (2-4 mL/kg of 2% solution) is administered intravenously and allowed to circulate for 30-60 minutes. Following perfusion with saline to remove intravascular dye, brain regions are harvested, weighed, and incubated in formamide (50-100 mg tissue/mL) at 60°C for 24-48 hours to extract the dye. Absorbance is measured at 620-630 nm, with calculations based on a standard curve. Increased Evans blue intensity in brain tissue directly correlates with BBB disruption severity.

  • Brain Water Content: A fundamental indicator of cerebral edema resulting from BBB breakdown [1] [3]. Fresh brain tissues are immediately weighed after collection to obtain wet weight, then dried at 95-100°C for 24-72 hours until constant dry weight is achieved. Brain water content is calculated as: [(wet weight - dry weight)/wet weight] × 100%. This method provides a reliable quantitative measure of vasogenic edema.

  • Tight Junction Protein Analysis: Evaluation of key structural proteins including claudins, occludin, and ZO-1 through Western blot, immunohistochemistry, or immunofluorescence techniques [4]. Preservation or upregulation of these proteins following this compound treatment indicates improved BBB structural integrity.

Functional and Behavioral Assessments
  • Neurovascular Unit Function: Comprehensive evaluation should include assessment of astrocyte end-foot coverage, pericyte function, and basal lamina integrity through combined morphological and molecular analyses.

  • Motor Coordination Tests:

    • Rotarod test: Measures latency to fall from a rotating rod (accelerating from 4-40 rpm over 5 minutes), with performance deficits indicating impaired motor coordination [1].
    • Stride length test: Assessment of forepaw stride patterns during ambulation, with shortened strides reflecting motor dysfunction characteristic of nigrostriatal damage [1].
  • Electrophysiological Recording: Extracellular single-unit recordings using parylene-coated tungsten microelectrodes (impedance ~10 MΩ) positioned in striatal regions (AP: +0.5 mm, ML: ±2.8 mm, DV: ~5.5 mm from bregma) to evaluate neuronal firing rates, which typically decrease with BBB disruption and show improvement with effective interventions [1].

Detailed Experimental Protocols

Animal Study Protocol for Rotenone-Induced BBB Disruption

Day 1-35: Treatment Period

  • This compound Administration: Administer this compound (62.5, 125, or 250 mg/kg in distilled water) via intragastric gavage daily [1] [2]. Doses are selected based on established efficacy, with 250 mg/kg demonstrating optimal effects in most studies.
  • Rotenone Challenge: At 1 hour post-anethole administration, administer rotenone (2 mg/kg, s.c.) prepared in 2% DMSO/sunflower oil vehicle [1].
  • Control Groups: Include vehicle control (DMSO + sunflower oil), disease control (rotenone only), and positive control (L-DOPA/carbidopa, 100/10 mg/kg, i.p.) groups.

Day 28-34: Behavioral Testing

  • Conduct rotarod and stride length tests following established protocols [1].
  • Perform electrophysiological recordings under urethane anesthesia (1.5 g/kg, i.p.) [1].

Day 35: Terminal Procedures

  • Administer Evans blue dye (2% solution, 4 mL/kg, i.v.) and allow circulation for 45 minutes [3].
  • Transcardially perfuse with heparinized saline under deep anesthesia.
  • Harvest brain regions (striatum, cortex, hippocampus) for:
    • BBB permeability assessment (Evans blue extraction)
    • Brain water content measurement
    • Biochemical analyses (MDA, SOD, alpha-synuclein, MAO-B)
    • Histopathological examination
Molecular Analysis Protocols
  • Oxidative Stress Markers:

    • Malondialdehyde (MDA): Quantify using thiobarbituric acid reactive substances (TBARS) assay, with tissue homogenates incubated with TBA reagent at 95°C for 60 minutes, followed by absorbance measurement at 532 nm [1] [5].
    • Superoxide Dismutase (SOD): Measure using spectrophotometric methods based on inhibition of pyrogallol autoxidation or cytochrome c reduction [1].
  • Protein Expression Analysis:

    • Western Blotting: Separate proteins (20-40 μg) by SDS-PAGE, transfer to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies against alpha-synuclein (1:1000), MAO-B (1:1000), tight junction proteins, or phospho-JNK/p38 (1:1000) overnight at 4°C [1] [3]. Following secondary antibody incubation, develop using enhanced chemiluminescence.
    • Immunohistochemistry: Process paraffin-embedded sections (5-7 μm) through deparaffinization, antigen retrieval, peroxidase quenching, and blocking steps. Incubate with primary antibodies overnight at 4°C, followed by appropriate detection systems.
  • Gene Expression Analysis:

    • MMP-2/MMP-9: Extract total RNA, synthesize cDNA, and perform quantitative PCR using specific primers with GAPDH or β-actin as reference genes [3]. Fold changes are calculated using the 2^(-ΔΔCt) method.

Mechanisms of Action and Signaling Pathways

Key Signaling Pathways Modulated by this compound

Table 1: this compound's Effects on Key Signaling Pathways in BBB Protection

Pathway Effect of this compound Experimental Evidence Functional Outcome
JNK/p38 MAPK Inhibits phosphorylation Reduced p-JNK and p-p38 in MCAO model [3] Decreased apoptosis, inflammation, and BBB disruption
MMP-9/MMP-2 Downregulates expression and activity Reduced gene expression and enzyme activity in cerebral I/R [3] Preservation of tight junction proteins and basal lamina
Oxidative Stress Reduces MDA, increases SOD/GSH Decreased lipid peroxidation, enhanced antioxidant defenses [1] [5] Protection against oxidative damage to BBB components
α-Synuclein Aggregation Decreases expression Reduced striatal α-synuclein in rotenone model [1] [2] Mitigation of proteinopathy-related BBB dysfunction
MAO-B Activity Inhibits expression Reduced striatal MAO-B in PD model [1] Decreased dopamine metabolism and oxidative stress

This compound confers BBB protection through multi-faceted mechanisms that collectively preserve neurovascular function. The compound significantly reduces oxidative stress by decreasing malondialdehyde (MDA) levels while enhancing superoxide dismutase (SOD) activity and glutathione redox status [1] [5]. Additionally, this compound demonstrates potent anti-inflammatory effects by suppressing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) and inhibiting NF-κB activation [3]. Through modulation of the JNK/p38 MAPK signaling pathway, this compound reduces stress-induced kinase activation, thereby attenuating downstream inflammatory responses, apoptosis, and MMP activation [3] [4].

A particularly relevant mechanism involves this compound's inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are prominently upregulated during cerebral ischemia/reperfusion and contribute significantly to BBB degradation through proteolytic cleavage of tight junction proteins and basal lamina components [3]. Furthermore, in Parkinson's disease models, this compound reduces the expression of alpha-synuclein and MAO-B, key players in dopaminergic neurodegeneration and associated BBB dysfunction [1] [2]. The integrated sum of these mechanisms underlies this compound's efficacy in preserving BBB integrity across various neurological disease models.

Visualization of this compound's Effects on BBB Signaling Pathways

The diagram below illustrates the key molecular mechanisms through which this compound protects blood-brain barrier integrity:

G This compound This compound OxidativeStress Oxidative Stress (MDA, ROS) This compound->OxidativeStress Decreases AntioxidantDefense Antioxidant Defense (SOD, GSH) This compound->AntioxidantDefense Increases JNKp38Pathway JNK/p38 MAPK Pathway This compound->JNKp38Pathway Inhibits MMPs MMP-2/MMP-9 Expression This compound->MMPs Downregulates Inflammation Neuroinflammation (TNF-α, IL-6, IL-1β) This compound->Inflammation Suppresses AlphaSynuclein α-Synuclein Aggregation This compound->AlphaSynuclein Reduces MAOB MAO-B Expression This compound->MAOB Inhibits BBBIntegrity BBB Integrity OxidativeStress->BBBIntegrity Impairs AntioxidantDefense->BBBIntegrity Protects JNKp38Pathway->MMPs Activates JNKp38Pathway->Inflammation Promotes TightJunctions Tight Junction Proteins (Claudins, Occludin) MMPs->TightJunctions Degrades Inflammation->BBBIntegrity Disrupts TightJunctions->BBBIntegrity Maintains AlphaSynuclein->BBBIntegrity Disrupts MAOB->OxidativeStress Increases

This schematic illustrates how this compound (yellow ellipse) targets multiple pathological processes (red rectangles) while enhancing protective mechanisms (green rectangles) to ultimately preserve blood-brain barrier integrity (green ellipse). The diagram highlights this compound's pleiotropic effects, including inhibition of oxidative stress, JNK/p38 signaling, MMP expression, neuroinflammation, α-synuclein aggregation, and MAO-B activity, while simultaneously boosting antioxidant defenses and tight junction protein integrity.

Data Presentation and Analysis

Quantitative Assessment of this compound's Effects on BBB Parameters

Table 2: Summary of this compound's Effects on BBB Parameters in Experimental Models

Parameter Model This compound Dose Effect Size Measurement Method
Infarct Volume MCAO/Rats 250 mg/kg ~60% reduction [3] TTC staining
Evans Blue Extravasation MCAO/Rats 125, 250 mg/kg Significant reduction [3] Spectrophotometry (630 nm)
Brain Water Content MCAO/Rats 125, 250 mg/kg Significant decrease [3] Wet-dry weight method
Striatal MDA Rotenone/Rats 62.5, 125, 250 mg/kg Dose-dependent decrease [1] TBARS assay
Striatal SOD Rotenone/Rats 62.5, 125, 250 mg/kg Dose-dependent increase [1] Spectrophotometric assay
α-Synuclein Expression Rotenone/Rats 62.5, 125, 250 mg/kg Significant reduction [1] [2] Western blot/IHC
MAO-B Expression Rotenone/Rats 62.5, 125, 250 mg/kg Significant reduction [1] Western blot
Neurological Score MCAO/Rats 250 mg/kg Significant improvement [3] Bederson scale
Rotarod Performance Rotenone/Rats 250 mg/kg Significant improvement [1] Latency to fall
Statistical Analysis and Data Interpretation
  • Sample Size Considerations: Animal studies typically require n=6-8 per group to achieve statistical power of 80% with α=0.05, based on effect sizes observed in prior research [3].

  • Data Normalization: Express quantitative data as percentage change relative to disease control groups to facilitate comparison across experiments. Normalize Western blot data to housekeeping proteins and sham-operated controls.

  • Multivariate Analysis: Consider employing principal component analysis or correlation matrices to identify relationships between BBB permeability markers, oxidative stress parameters, and behavioral outcomes.

  • Dose-Response Assessment: Analyze data for dose-dependent effects, with the 250 mg/kg dose consistently demonstrating maximal efficacy across multiple parameters [1].

Application Notes for Research Use

Dosing and Administration Considerations
  • Dose Selection: The effective dose range for this compound in rodent models is 62.5-250 mg/kg, administered via intragastric gavage [1]. The highest dose (250 mg/kg) typically produces the most pronounced effects on BBB parameters.

  • Treatment Duration: Chronic administration over 35 days effectively counteracts rotenone-induced BBB dysfunction, while 14-day pretreatment confers protection in cerebral ischemia models [1] [3].

  • Formulation Preparation: this compound should be dissolved in distilled water for intragastric administration [1]. For in vitro studies, prepare stock solutions in DMSO (e.g., 50 mM) with final DMSO concentrations not exceeding 0.1% to maintain cell viability [6].

Technical Considerations and Limitations
  • Model-Specific Responses: this compound's protective effects may vary depending on the pathological context, with particularly robust outcomes in models involving significant oxidative stress component.

  • Temporal Factors: The timing of this compound administration relative to injury induction significantly influences efficacy, with pretreatment regimens showing superior protection in ischemia models [3].

  • Species and Strain Considerations: Current evidence is primarily derived from Wistar and Sprague-Dawley rats; researchers should validate findings in other models relevant to their specific research questions.

  • BBB Region Specificity: Assess this compound's effects across multiple brain regions (striatum, cortex, hippocampus), as protection may vary based on regional vulnerability to specific pathologies.

Conclusion and Research Applications

The protocols and application notes presented herein provide a comprehensive framework for investigating this compound's effects on blood-brain barrier permeability in preclinical models. The collective evidence demonstrates that this compound consistently ameliorates BBB dysfunction through multi-mechanistic actions encompassing antioxidant, anti-inflammatory, and junction-stabilizing effects. These standardized methodologies enable systematic evaluation of this compound's potential as a therapeutic agent or lead compound for neurological disorders characterized by BBB disruption.

Future research directions should include:

  • Investigation of this compound's effects on specific transport systems at the BBB
  • Evaluation of its potential interactions with CNS drugs whose delivery may be enhanced by BBB modulation
  • Assessment of long-term safety and pharmacokinetic profiles
  • Exploration of structure-activity relationships to identify potentially more potent analogs

The robust protocols outlined in this document provide a solid methodological foundation for advancing our understanding of this compound's neurovascular protective properties and its potential translational applications.

References

Comprehensive Application Notes and Protocols: Anethole Synergistic Combinations in Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anethole and Its Therapeutic Potential

This compound (1-methoxy-4-[(1E)-1-propenyl]-benzene) is a phenylpropanoid compound that serves as the primary bioactive constituent in essential oils of various aromatic plants, including anise (Pimpinella anisum), star anise (Illicium verum), and fennel (Foeniculum vulgare) [1]. This versatile natural product has attracted significant research interest due to its diverse pharmacological properties, which encompass anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities [2] [1] [3]. The compound exists in both cis and trans isomers, with the trans-anethole isomer being the most prevalent and biologically active form [3]. Recent investigations have revealed that this compound demonstrates enhanced therapeutic effects when combined with other bioactive compounds or conventional therapeutics, suggesting its potential as a synergistic agent in drug development strategies across various disease contexts, particularly in oncology and infectious disease [2] [4].

The growing interest in this compound combinations stems from its multi-target mechanisms of action and favorable safety profile. This compound has been shown to modulate multiple signaling pathways, including NF-κB, PI3K/Akt/mTOR, and MAPK cascades, while simultaneously inducing apoptosis and autophagy in cancer cells [2] [5]. Additionally, this compound exhibits chemosensitizing properties, enhancing the efficacy of conventional chemotherapeutic agents while reducing their associated toxicities [2]. These characteristics position this compound as a promising candidate for combination therapies aimed at overcoming drug resistance and improving therapeutic outcomes. This document provides comprehensive application notes and experimental protocols to facilitate research into this compound synergistic combinations for scientific and drug development applications.

Key Synergistic Combinations of this compound

Quantitative Summary of this compound Combinations

Table 1: Experimental data on this compound combinations with other therapeutic compounds

Combination Experimental Model Concentrations/Doses Observed Effects Interaction Type Citation
This compound + Cisplatin In vitro cancer models Variable (review study) Enhanced efficacy against various cancers; reduced chemotherapy toxicity Synergistic [2]
This compound + Doxorubicin In vitro cancer models Variable (review study) Increased apoptosis in cancer cells; reduced side effects Synergistic [2]
trans-Anethole + Thymol C. hominivorax larvae 0.039-0.313 mg/mL Mortality: 12.5-55.5% (24h), 27.5-62.5% (48h) Antagonistic (CI: 1.45-12.0) [4]
trans-Anethole + Carvacrol C. hominivorax larvae 0.039-0.313 mg/mL Mortality: 11-50% (24h), 16-56.5% (48h) Antagonistic (CI: 1.6-20.0) [4]
Carvacrol + Thymol C. hominivorax larvae 0.039-0.313 mg/mL Mortality: 25-94% (24h), 35.5-97% (48h) Synergistic (CI: 0.12-0.76) [4]
This compound + Zinc Oxide Nanoparticles Bacterial strains (Gram+ and Gram-) 16.59% loading capacity Enhanced antibacterial activity vs. commercial ZnONPs Synergistic [6]
Analysis of Combination Effects

The data presented in Table 1 demonstrates that this compound exhibits both synergistic and antagonistic interactions depending on the partner compound and biological context. The strong synergistic effect observed between carvacrol and thymol against C. hominivorax larvae (with combination index values ranging from 0.12 to 0.76) suggests these monoterpenes share complementary mechanisms of action [4]. In contrast, the consistent antagonism observed when trans-anethole was combined with either thymol or carvacrol (CI > 1.45) indicates these compounds may compete for molecular targets or trigger counteracting physiological responses in the target organisms [4].

In oncology contexts, this compound demonstrates chemosensitization properties when combined with conventional chemotherapeutic agents. Comprehensive review data indicates that this compound enhances the efficacy of cisplatin and doxorubicin against various cancers while reducing their associated toxicities [2]. This synergistic effect is particularly valuable in oncology, where dose-limiting toxicity often restricts therapeutic efficacy. The combination with zinc oxide nanoparticles demonstrates how formulation strategies can enhance this compound's antimicrobial applications, with this compound-loaded ZnONPs showing superior antibacterial efficacy compared to commercially available ZnONPs against both Gram-positive and Gram-negative bacterial strains [6].

Mechanisms of Action in Synergistic Combinations

Enhanced Cytotoxicity and Apoptosis Induction

This compound enhances cytotoxicity in combination therapies primarily through amplified apoptosis induction. In oral cancer cells, this compound treatment activates multiple caspase pathways, increasing expression of caspase 3, caspase 9, and PARP1 cleavage [5]. When combined with conventional chemotherapeutics, this compound potentiates this pro-apoptotic effect through modulation of Bcl-2 family proteins and enhanced mitochondrial membrane permeabilization [2]. Additionally, this compound regulates cell cycle progression by upregulating cyclin-dependent kinase inhibitors (p21WAF1) and modulating cyclin D1 expression, resulting in cell cycle arrest at G1/S phase [5]. These effects collectively enhance the cytotoxicity of partner anticancer compounds, allowing for reduced dosing while maintaining therapeutic efficacy.

Chemosensitization Through Pathway Modulation

The chemosensitizing properties of this compound involve multi-target modulation of key oncogenic signaling pathways. Experimental evidence indicates that this compound suppresses NF-κB activation, thereby reducing expression of anti-apoptotic genes and inflammation-mediated carcinogenesis [2] [5]. Simultaneously, this compound modulates the PI3K/Akt/mTOR axis, a crucial signaling cascade frequently hyperactivated in therapy-resistant cancers [2] [3]. Further, this compound influences MAPK signaling pathways (ERK1/2, p38, Jnk) and inhibits Wnt/β-catenin signaling, which is implicated in cancer stem cell maintenance and epithelial-mesenchymal transition [5]. This multi-pathway approach disrupts the redundant signaling networks that often confer resistance to single-agent therapies, explaining its synergistic effects with targeted therapeutics.

Antimicrobial Mechanism of Action

The antibacterial activity of this compound combinations involves membrane disruption and enzyme inhibition mechanisms. When combined with zinc oxide nanoparticles, this compound demonstrates enhanced capacity to disrupt bacterial membrane integrity through synergistic interactions [6]. Additionally, this compound-loaded ZnONPs show strong inhibition of Gyr-B activity (IC~50~ = 0.78 ± 0.2 µM), significantly surpassing the efficacy of unmodified ZnONPs [6]. This dual mechanism—direct membrane disruption and enzyme inhibition—explains the superior antibacterial performance of this compound-nanoparticle combinations compared to individual components.

Detailed Experimental Protocols

Protocol for In Vitro Combination Studies

Objective: To evaluate synergistic interactions between this compound and therapeutic compounds against cancer cell lines.

Materials and Reagents:

  • This compound (purity >98%, Sigma-Aldrich or Tokyo Chemical Industry)
  • Test compounds (cisplatin, doxorubicin, thymol, carvacrol, etc.)
  • Cancer cell lines (Ca9-22 oral cancer cells, MCF-7 breast cancer, etc.)
  • Normal cell lines (human gingival epithelial cells or fibroblasts as controls)
  • Cell culture media and supplements
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • LDH cytotoxicity assay kit
  • Annexin V-FITC/propidium iodide apoptosis detection kit

Procedure:

  • Cell Culture and Seeding: Maintain cancer cell lines in appropriate media at 37°C in 5% CO~2~. Seed cells in 96-well plates at 3-5 × 10³ cells/well for viability assays or 6-well plates for molecular analyses.

  • Compound Preparation: Prepare this compound stock solution in DMSO or ethanol (3-50 mM based on solubility). Prepare serial dilutions in culture media ensuring final DMSO concentration <0.1%.

  • Combination Treatment:

    • Treat cells with this compound (0.3-30 µM) alone, test compound alone, or combinations at fixed ratios.
    • Include vehicle controls (DMSO or ethanol at same dilution as treatments).
    • Incubate for 24-72 hours based on experimental endpoint.
  • Viability Assessment:

    • MTT Assay: Add MTT reagent (0.5 mg/mL final concentration) and incubate 3-4 hours at 37°C. Dissolve formazan crystals with isopropanol-HCl and measure absorbance at 550 nm.
    • LDH Release: Collect culture supernatants, measure LDH activity according to manufacturer's protocol.
  • Synergy Calculation:

    • Calculate combination index (CI) using Chou-Talalay method: CI = (D~1~)/(Dx~1~) + (D~2~)/(Dx~2~) where D~1~ and D~2~ are doses in combination, Dx~1~ and Dx~2~ are doses alone for same effect level.
    • CI < 1 indicates synergy, CI = 1 additive, CI > 1 antagonism.
    • Generate dose-effect curves and isobolograms using CalcuSyn software.

Validation Notes: Each experiment should include at least three biological replicates with multiple technical replicates. Calculate IC~50~ values for individual compounds and combinations. Verify results with alternative viability assays (trypan blue exclusion, ATP-based assays).

Protocol for Antimicrobial Combination Testing

Objective: To evaluate synergistic antibacterial effects of this compound combinations.

Materials and Reagents:

  • This compound (high purity, Sigma-Aldrich)
  • Antibiotics or antimicrobial compounds
  • Bacterial strains (Gram-positive: S. aureus, B. subtilis; Gram-negative: E. coli, P. aeruginosa)
  • Mueller-Hinton broth and agar
  • ZnONPs (commercial and green-synthesized)

Procedure:

  • Broth Microdilution Method:

    • Prepare serial two-fold dilutions of this compound and test compounds in Mueller-Hinton broth.
    • Use 96-well plates with final volume of 100 µL/well.
    • Inoculate with 5 × 10^5^ CFU/mL bacterial suspension.
    • Include growth and sterility controls.
    • Incubate 18-24 hours at 37°C.
    • Determine MIC as lowest concentration inhibiting visible growth.
  • Checkerboard Assay:

    • Arrange this compound dilutions along x-axis and partner compound along y-axis.
    • Inoculate all wells with standardized bacterial suspension.
    • Calculate fractional inhibitory concentration index (FICI): FICI = (MIC~A~ in combination/MIC~A~ alone) + (MIC~B~ in combination/MIC~B~ alone)
    • FICI ≤ 0.5: synergy; 0.5-4: additive/indifferent; >4: antagonism
  • Time-Kill Assay:

    • Expose bacteria to this compound, test compound, or combination at MIC or sub-MIC concentrations.
    • Take samples at 0, 2, 4, 6, 8, 12, and 24 hours.
    • Perform serial dilutions and plate on agar for CFU enumeration.
    • Synergy defined as ≥2-log~10~ decrease in CFU/mL with combination versus most active single agent.

Validation Notes: Perform all assays in triplicate. Include quality control strains with known MIC ranges. For this compound-nanoparticle combinations, characterize particle size and distribution by TEM and confirm this compound loading efficiency (target: >85%) [6].

Formulation Strategies for this compound Combinations

This compound-Loaded Zinc Oxide Nanoparticles

Objective: To synthesize this compound-loaded ZnONPs with enhanced antimicrobial activity.

Materials:

  • Zinc acetate dihydrate
  • Loranthus cordifolius leaf extract (for green synthesis)
  • This compound (pure compound)
  • Ethanol, acetone, acetonitrile

Synthesis Protocol:

  • Green Synthesis of ZnONPs:

    • Mix 5 mL L. cordifolius leaf extract with 95 mL zinc acetate solution (0.01 M).
    • Incubate at 70°C for 60 minutes with shaking at 150 rpm.
    • Centrifuge at 3000 rpm for 30 minutes, wash with distilled water three times.
    • Characterize by UV-Vis spectroscopy (peak at 350-470 nm), FTIR, and TEM (average size: ~14.47 nm).
  • This compound Loading via Nanoprecipitation:

    • Dissolve 0.1 g green-synthesized ZnONPs in 10 mL ethanol.
    • Dissolve 0.2 g this compound in 10 mL acetone.
    • Combine solutions and inject into non-solvent water under gentle mixing.
    • Centrifuge to collect this compound-loaded ZnONPs, wash with distilled water.
  • Characterization and Quality Control:

    • Determine drug loading capacity (target: ~16.59%) and encapsulation efficiency (target: >85%).
    • Measure particle size distribution by TEM (expected size: ~14.75 nm).
    • Verify coating success by FTIR spectroscopy.
    • Evaluate stability under storage conditions (4°C, room temperature).

Application Notes: This formulation significantly enhances antibacterial activity against both Gram-positive and Gram-negative pathogens compared to unmodified ZnONPs or this compound alone [6]. The formulation shows particular efficacy against S. aureus and E. coli, with enhanced Gyr-B inhibition (IC~50~ = 0.78 ± 0.2 µM).

Safety and Toxicity Considerations

In Vitro Cytotoxicity Screening

Comprehensive cytotoxicity assessment is essential for this compound combination development. In oral cancer models, this compound demonstrates selective cytotoxicity against cancer cells (Ca9-22) while showing minimal toxicity to normal gingival epithelial cells and fibroblasts at concentrations up to 30 µM [5]. This selective toxicity profile enhances its therapeutic index in combination regimens. Researchers should conduct thorough cytotoxicity screening using multiple assessment methods:

  • MTT assay for metabolic activity
  • LDH release for membrane integrity
  • Annexin V/PI staining for apoptosis detection
  • Cell cycle analysis by flow cytometry with 7-AAD staining

For antimicrobial combinations, determine selective toxicity by comparing antimicrobial MIC values with mammalian cell cytotoxicity concentrations (CC~50~). Calculate selectivity index (SI = CC~50~/MIC) to identify combinations with favorable safety margins.

In Vivo Toxicity Profile

Recent investigations reveal that this compound exhibits a dose-dependent toxicological profile in vivo. While low doses (100 mg/kg) show no significant renal toxicity in mouse models, higher doses (125-250 mg/kg) produce mild and reversible proteinuria and tubule-interstitial inflammation [7]. This renal effect is spontaneously reversible within approximately four weeks post-treatment cessation. These findings highlight the importance of dose optimization in combination therapy development, particularly for chronic administration regimens.

Visual Abstracts and Workflows

Signaling Pathways Modulated by this compound Combinations

G This compound Modulation of Key Signaling Pathways cluster_pathways Pathways Modulated cluster_effects Cellular Outcomes This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits PI3K PI3K/Akt/mTOR This compound->PI3K Modulates MAPK MAPK Signaling This compound->MAPK Regulates Wnt Wnt/β-catenin This compound->Wnt Suppresses Apoptosis Apoptotic Pathways This compound->Apoptosis Activates Caspases Caspase 3,9 Activation This compound->Caspases PARP PARP1 Cleavage This compound->PARP p21 p21WAF1 Upregulation This compound->p21 CyclinD1 Cyclin D1 Downregulation This compound->CyclinD1 Proliferation Reduced Proliferation NFkB->Proliferation Decreases ChemoSensitivity Increased Chemosensitivity PI3K->ChemoSensitivity Enhances CellDeath Enhanced Apoptosis MAPK->CellDeath Promotes Wnt->Proliferation Reduces Apoptosis->CellDeath Induces CycleArrest Cell Cycle Arrest Caspases->CellDeath PARP->CellDeath p21->CycleArrest CyclinD1->CycleArrest

Figure 1: this compound modulates multiple signaling pathways to enhance therapeutic effects in combination strategies. Pathway inhibition (red outcomes) and activation (green elements) collectively contribute to synergistic interactions.

Experimental Workflow for Combination Screening

G Workflow for this compound Combination Screening cluster_preparation Preparation Phase cluster_screening Screening Phase cluster_analysis Analysis Phase Compound This compound & Test Compounds (High Purity >98%) Formulation Formulation Optimization (Solubility/Bioavailability) Compound->Formulation Prepare Model Model Selection (Cell Lines/Organisms) Formulation->Model Apply to Viability Viability Assays (MTT, LDH, Clonogenic) Model->Viability Test in Combination Combination Assessment (Checkerboard, CI Calculation) Viability->Combination Combine with Mechanism Mechanistic Studies (Apoptosis, Cycle, Pathways) Synergy Synergy Quantification (CI, FICI, Dose Reduction) Mechanism->Synergy Calculate Combination->Mechanism Analyze Safety Safety Assessment (Selective Toxicity, IC50/CC50) Synergy->Safety Assess Optimization Optimization (Ratio, Sequencing, Formulation) Safety->Optimization Refine Note Key Outputs: - Combination Index (CI) - Dose Reduction Index - Mechanism of Interaction

Figure 2: Systematic workflow for screening and optimizing this compound combination therapies, encompassing preparation, screening, and analysis phases.

Conclusion and Future Directions

This compound demonstrates significant potential as a synergistic agent in combination therapies, particularly in oncology and infectious disease applications. The compound's multi-target mechanism—simultaneously modulating NF-κB, PI3K/Akt/mTOR, MAPK, and Wnt signaling pathways—provides a strong rationale for its combination with conventional therapeutics [2] [5]. Current evidence indicates that this compound can enhance the efficacy of chemotherapeutic agents like cisplatin and doxorubicin while reducing their associated toxicities [2]. However, researchers should note that interaction outcomes (synergistic, additive, or antagonistic) are highly dependent on the partner compound, biological context, and concentration ratios, as demonstrated by the antagonistic effects observed between this compound and thymol or carvacrol in insect models [4].

Future research should focus on systematic optimization of combination ratios and treatment sequencing, particularly for oncology applications where temporal aspects of drug administration significantly impact therapeutic outcomes. Additionally, further investigation is needed to elucidate the molecular basis of this compound's synergistic and antagonistic interactions, which would enable more rational design of combination regimens. The development of advanced formulations—such as the this compound-loaded ZnONPs described in these protocols—represents a promising strategy to enhance delivery and bioavailability of this compound combinations [6]. As research progresses, well-designed clinical studies will be essential to translate these promising preclinical findings into therapeutic applications that capitalize on this compound's synergistic potential while respecting its dose-dependent toxicity profile [7].

References

anethole solubility issues in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Problem

Anethole's fundamental physicochemical properties are the root cause of its formulation difficulties. The table below summarizes the key data points that illustrate this challenge.

Property Value / Description Source / Implication
Water Solubility Poor / Slightly soluble [1] Primary challenge for aqueous solutions.
Log P (Partition Coefficient) 3.17 [2] Confirms high lipophilicity.
Solubility in Ethanol High / Highly soluble [1] Basis for using co-solvents.
Solution Behavior Causes ouzo effect (spontaneous microemulsion) in water [1] Can lead to cloudiness in aqueous-alcoholic solutions.

Formulation Strategies and Solutions

To overcome these solubility issues, researchers employ several advanced formulation techniques. The following workflow outlines a strategic approach to developing an this compound solution.

G Start This compound Solubility Issue CoSolvent Co-solvent System (e.g., EtOH, DMSO, PEG300) Start->CoSolvent Complex Complexation (e.g., Cyclodextrins) Start->Complex Nano Nano-encapsulation (e.g., ZnONPs, Liposomes) Start->Nano Eval Evaluate Solution CoSolvent->Eval For in vitro assays Complex->Eval For stability & bioavailability Nano->Eval For enhanced efficacy & targeted delivery Success Success Eval->Success Stable & Bioavailable Fail Fail Eval->Fail Unstable

Strategy 1: Co-solvent Systems

This is a common and relatively straightforward method to dissolve this compound for in vitro experiments.

  • Protocol: Preparation of a 25 mg/mL DMSO Stock Solution [2]
    • Weigh: Measure 25 mg of this compound.
    • Dissolve: Transfer the this compound to a 1 mL volumetric flask and add anhydrous DMSO to the volume of 1 mL. Gently vortex or sonicate until completely dissolved.
    • Dilute (for working solutions): This stock can be further diluted with aqueous buffers. A common preparation for in vivo studies is a sequential mixture of 10% DMSO stock, 40% PEG300, 5% Tween-80, and 45% saline [2].
Strategy 2: Complexation with Cyclodextrins

Cyclodextrins (CDs) can form inclusion complexes with lipophilic molecules like this compound, trapping them within a hydrophobic cavity and improving their apparent solubility in water. A patent application details the use of cyclodextrin complexes specifically for the this compound derivative This compound trithione, which shares similar solubility challenges (log P = 3.8, water solubility = 0.38 µg/mL) [3] [4]. This strategy is highly relevant for drug development.

Strategy 3: Nano-encapsulation

Loading this compound into nanoparticles is a cutting-edge strategy that enhances both solubility and biological efficacy.

  • Protocol: this compound-loaded Zinc Oxide Nanoparticles (ZnONPs) via Nanoprecipitation [5]
    • Prepare the diffusing phase: Dissolve 0.1 g of green-synthesized ZnONPs in 10 mL of ethanol. In a separate vessel, dissolve 0.2 g of this compound in 10 mL of acetone.
    • Mix phases: Combine the two solutions.
    • Inject into non-solvent: Using a syringe with a 20-G angiocatheter, inject the mixture into a gently mixing volume of water (the non-solvent). Nanoparticles will form spontaneously.
    • Collect and wash: Centrifuge the obtained nanoparticle suspension. Decant the supernatant and wash the pellet with distilled water 2-3 times to remove impurities and unencapsulated this compound.
    • Characterize: Determine the Drug Loading Capacity and Encapsulation Efficiency using UV-Vis analysis at 284 nm. This protocol achieved 16.59% drug loading and 88.23% encapsulation efficiency [5].

Frequently Asked Questions (FAQs)

Q1: Why does my anise-flavored solution turn cloudy when I add water? This is called the "ouzo effect" or "louche effect" [1]. It is a spontaneous formation of a microemulsion caused by this compound, which is soluble in ethanol but not in water. When the ethanol concentration drops upon dilution, this compound molecules form tiny droplets that scatter light, creating a cloudy appearance. This is a physical, not a chemical, change.

Q2: My formulation requires a purely aqueous buffer. What are my options? A purely aqueous solution of this compound is not feasible due to its innate hydrophobicity. You must use a solubilization strategy. For cell culture assays, minimal amounts of a co-solvent like DMSO (e.g., final concentration <0.1-0.5%) are often tolerated. For therapeutic applications, cyclodextrin complexation or nano-encapsulation are the preferred methods to create a stable, water-compatible dispersion [3] [5].

Q3: Is this compound safe to handle in the lab? this compound is generally considered to have low acute toxicity [6]. However, it can act as an irritant and should be handled with standard laboratory precautions. Always refer to the Safety Data Sheet (SDS) for specific handling, personal protective equipment (PPE), and disposal instructions.

References

Troubleshooting Guide: Anethole Stability Issues

Author: Smolecule Technical Support Team. Date: February 2026

Problem: Unexpected drop in trans-anethole concentration in final product. This is often a chemical degradation problem, not just physical volatility. The table below outlines common root causes and investigative steps.

Root Cause Investigation Questions Supporting Evidence
Light Exposure (Isomerization/Oxidation) Are samples stored in clear glass or under bright light? UV/VIS light drives isomerization to cis-anethole and oxidation to p-anisaldehyde [1].
High-Temperature Storage What are the storage/transport conditions? Is temperature controlled? High temperatures accelerate chemical decay. Storage at 25°C vs. 4°C shows a rapid increase in p-anisaldehyde [1].
Oxygen Exposure Is the product headspace purged with nitrogen before sealing? Oxidation is a key degradation pathway, producing p-anisaldehyde and other compounds [1].
Incorrect Solvent System Does the product's ethanol/water/sugar ratio promote instability? Sucrose (350 g/L) demonstrated a protective effect, stabilizing anethole content under stress conditions [1]. Low water content in non-aqueous systems can also improve stability during analysis [2].

Experimental Protocols for Stability Assessment

1. Protocol: Forced Degradation Study for an Aniseed Spirit Model Solution This method helps identify how susceptible your specific formulation is to heat and light.

  • Objective: To evaluate the stability of trans-anethole under thermal and light stress.
  • Materials:
    • Model solution: 40% ethanol, 1 g/L trans-anethole standard, with/without sucrose (e.g., 0, 125, 250, 350 g/L) [1].
    • Opaque (e.g., amber) and clear glass vials.
    • Controlled temperature incubators/ovens (e.g., 25°C, 35°C, 40°C).
    • HPLC system with C18 column and UV detector [1] [2].
  • Method:
    • Prepare model solutions in triplicate.
    • Store samples in clear vials under continuous UV/VIS light and in opaque vials at elevated temperatures.
    • Sample at defined intervals (e.g., 0, 7, 14, 30 days).
    • Dilute samples 1:10 in 50% methanol-water, filter, and analyze by HPLC [1].
    • Monitor trans-anethole concentration and the appearance of degradation products like cis-anethole and p-anisaldehyde.
  • Expected Outcome: Quantifiable degradation rates and identification of key stress factors. Data can show the protective effect of sucrose [1].

2. Protocol: Optimizing Extraction to Maximize this compound Content Controlling parameters during the initial extraction can maximize yield and potentially reduce the need for harsh stabilization later.

  • Objective: To determine the optimal temperature and time for dynamic maceration to maximize trans-anethole content.
  • Materials:
    • Plant material (e.g., Clausena anisata leaves, anise, or star anise).
    • Absolute ethanol.
    • Water bath with shaking capability.
    • HPLC system for analysis [3].
  • Method:
    • Use a Central Composite Experimental Design to test factors: Extraction Temperature (X1: 40-80°C) and Extraction Time (X2: 10-30 minutes) [3].
    • Perform extractions at the specified conditions (e.g., 160 strokes/min agitation).
    • Filter, pool filtrates, concentrate, and analyze by HPLC.
    • Model the data to find the optimal "sweet spot" that maximizes this compound content in the extract.
  • Expected Outcome: A predictive model showing that a medium temperature (e.g., ~62°C) with a short extraction time (e.g., ~13 minutes) can maximize trans-anethole content, avoiding prolonged high-heat exposure [3].

Key Stabilization Strategies & Safety Data

For easy comparison, the table below summarizes quantitative findings and safety thresholds.

Aspect Quantitative Data / Guideline Context / Source
Daily Intake ≤ 2 mg/kg body weight JECFA (Joint FAO/WHO Expert Committee) acceptable daily intake [2].
Regulatory Status Generally Recognized As Safe (GRAS) FDA and FEMA (Flavor and Extract Manufacturers Association) [2] [4].
Hepatotoxicity Observed in rats at ~550 mg/kg/day High doses are required for toxicity; daily hepatic production of a toxic epoxide must exceed a threshold [5].
Analytical Method Electroanalytical (DPV) in MeCN Offers an alternative to HPLC; uses a carbon paste electrode in pure acetonitrile [2].

Visual Workflow: this compound Stability Investigation

The following diagram summarizes the logical workflow for diagnosing and mitigating this compound stability issues.

G Start Observed this compound Loss CheckLight Check for Light Exposure Start->CheckLight CheckHeat Check for High Temperature Start->CheckHeat CheckOxygen Check for Oxygen Exposure Start->CheckOxygen CheckFormulation Check Solvent/Formulation Start->CheckFormulation ProblemIdentified Root Cause Identified CheckLight->ProblemIdentified UV/VIS Light CheckHeat->ProblemIdentified High Temp Storage CheckOxygen->ProblemIdentified No Inert Gas CheckFormulation->ProblemIdentified No Stabilizer ImplementSolution Implement Corrective Action ProblemIdentified->ImplementSolution Proceed with Fix

Frequently Asked Questions (FAQs)

Q1: My anise-flavored liquid turns cloudy when I add water. Is this a sign of this compound degradation? No, this is a physical phenomenon known as the "ouzo effect" or louche. It occurs because trans-anethole is highly soluble in ethanol but has very low solubility in water. When the ethanol concentration drops, trans-anethole forms a stable microemulsion, causing the cloudiness. This is normal for many aniseed spirits and is not itself an indicator of chemical degradation [1] [4].

Q2: Besides light and heat, what other chemical processes can reduce my this compound content? The three primary chemical decay mechanisms are:

  • Isomerization: Conversion of trans-anethole to its cis-isomer, which is considered more toxic and has a different sensory profile [1].
  • Oxidation: Formation of compounds like para-anisaldehyde, which can contribute to off-flavors and has been linked to dermatitis [1].
  • Dimerization: Formation of larger molecules like photothis compound through cycloaddition [1].

Q3: Are there any stabilizers I can use in my product formulation? Yes, cyclodextrins have been studied for their ability to form inclusion complexes with this compound, protecting it from degradation. Furthermore, sucrose has demonstrated significant protective effects in aniseed spirits, likely due to its viscosity and molecular affinity, which helps retain the aroma [1]. The use of such stabilizers must comply with the relevant regulations for your product category.

References

optimizing anethole extraction yield parameters

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Parameters & Optimization

The following table summarizes key parameters and their optimized settings for maximizing anethole yield, based on recent studies involving fennel and star anise [1] [2].

Parameter Optimized Setting Impact on this compound Yield & Rationale
Particle Size 50-60 mesh (finer particles) [1] [2] Increases surface area for solvent contact. Crucial note: Finer particles, combined with shorter times, protect the thermally sensitive this compound molecule [1].
Extraction Time Shorter durations are favorable [1] Longer extraction times can lead to the degradation of this compound due to prolonged exposure to heat.
Ultrasonication 35 minutes at 80 kHz [2] Ultrasonication creates cavitation, rupturing plant cells to release essential oils. Its effectiveness is system-dependent and works best with smaller particle sizes [1].
Liquid-to-Material Ratio 8:1 mL/g [2] Ensures sufficient solvent volume for efficient compound transfer without being overly dilute.
Extraction Method Ethanol Soxhlet extraction [2] This method effectively retains the bioactivity of the oil and provides a complex aroma profile, balancing yield and quality.

Analytical Validation & Quality Control

Once you have an extract, it's important to verify its quality and composition. Here are standard protocols for analysis.

Analysis Method Key Findings from Recent Research
Chemical Composition Gas Chromatography-Mass Spectrometry (GC-MS) [2] Used to identify and quantify volatile components like trans-anethole, d-limonene, and cineole.
Functional Groups Fourier-Transform Infrared (FT-IR) Spectroscopy [2] Identifies characteristic functional groups (e.g., benzene rings, aromatic ethers) present in this compound and other compounds.
Antioxidant Activity DPPH Scavenging Assay [2] The antioxidant activity of the essential oil is strongly correlated with its content of specific volatiles (d-limonene, cineole) and non-volatiles (flavonoids, polyphenols).
Aroma Profile Electronic Nose [2] A sensor-based technology that can differentiate the intensity and complexity of aromas from oils extracted via different methods.

Troubleshooting Common Experimental Issues

Here are some common problems you might encounter and evidence-based solutions.

Problem Possible Cause Troubleshooting Steps

| Low Extraction Yield | • Suboptimal particle size • Inefficient extraction method • Incorrect solvent-to-material ratio | • Reduce particle size to 50-60 mesh [2]. • Adopt ethanol Soxhlet or ultrasound-assisted methods [2] [3]. • Adjust the liquid-to-material ratio to 8:1 mL/g [2]. | | This compound Degradation | • Excessive extraction temperature and time • Overly fine particles with long extraction | • Shorten extraction time and optimize temperature [1]. • Use a combination of finer particles with shorter times [1]. | | Inconsistent Bioactivity | • Variable composition of bioactive compounds | • Use correlation analysis (like in [2]) to link key components (this compound, limonene, flavonoids) to your desired bioactivity (e.g., antimicrobial, antioxidant). | | Difficulty Scaling Up | • Traditional method limitations (e.g., high solvent use, long time) | • Explore modern techniques like Supercritical Fluid Extraction (SFE) which offer shorter times and lower solvent consumption [3]. |

Experimental Workflow and Pathway Analysis

To visualize the logical flow of an optimized extraction and quality control process, refer to the following workflow diagram. It also includes the sonic hedgehog (SHH) signaling pathway, which was identified in a pharmacological study as a key mechanism for one of this compound's bioactivities [4].

G Start Start: Plant Material (Star Anise, Fennel) P1 Preparation: Dry and Mill to 50-60 Mesh Start->P1 P2 Parameter Setup: • Liquid-material: 8:1 • Ultrasonication: 80 kHz, 35 min P1->P2 P3 Extraction Method: Ethanol Soxhlet Extraction P2->P3 P4 Quality Control: GC-MS, FT-IR Analysis P3->P4 End Final Product: Optimized this compound Essential Oil P4->End SHH_Pathway Key Pharmacological Pathway (this compound activates SHH signaling) SHH → PTCH → SMO → GLI → Reduced Oxidative Stress & Improved Cell Development P4->SHH_Pathway

I hope this technical support guide provides a solid foundation for your this compound extraction experiments.

Summary of Key Optimization Principles

To achieve the best results, keep these core principles in mind, drawn from the research:

  • Parameter Interaction is Key: The factors influencing yield are not independent. For instance, the effectiveness of ultrasonication depends on using optimally sized particles [1]. A holistic, multivariate optimization approach is superior to adjusting one factor at a time.
  • Balance Yield and Quality: The goal is not just a high yield, but also a high-quality extract rich in intact, bioactive this compound. Using finer particles is beneficial, but combining them with shorter extraction times is critical to prevent the thermal degradation of this compound [1].
  • Validate with Correlation: Connect your extraction outcomes (chemical composition) to the desired functional properties (e.g., antioxidant or antimicrobial activity). Research shows that these activities are strongly correlated with the levels of specific volatile and non-volatile compounds [2].

References

Anethole Purification & Analysis: Technical Guides

Author: Smolecule Technical Support Team. Date: February 2026

For quick comparison, the following tables summarize key quantitative data from research findings.

Table 1: Anethole Content in Natural Essential Oils [1] [2]

Essential Oil Source Typical this compound Content (%) Notes / Variability
Anise Oil 80% - 99% Often the primary component [2].
Star Anise Oil ~87% A major commercial source [1].
Fennel Seed Oil 60% - 90% Highly dependent on variety and origin [3] [2].
Fennel Herb Oil 30% - 70% Lower concentration compared to seeds [2].

Table 2: Summary of Purification Techniques

Method Principle Key Operating Conditions / Steps Key Outcomes / Advantages

| Combined Crystallization & Rectification [4] | Separation via freezing point differences followed by distillation. | 1. Refrigeration of anise oil 2. Fragmentation & centrifugation of crystals 3. Rectification (distillation) of crystals | Purity ≥99.6%; Avoids solvent use, reducing residues. | | Vacuum Rectification with Post-treatment [5] | Distillation under reduced pressure to prevent thermal decomposition. | 1. Rectification under vacuum 2. Heating this compound fraction with aqueous NaCl solution 3. Separation & drying | Removes decomposition products formed during rectification. | | Supercritical CO₂ Extraction (SFE) [3] | Uses supercritical CO₂ as a non-polar solvent to extract volatiles. | Pressure: 100-350 bar; Temperature: 40-60°C; CO₂ flow rate: 1-3 g/min; Modifier: Ethanol | High process selectivity, low temperature, environmentally friendly. |

Detailed Experimental Protocols

Protocol 1: Macroscale Steam Distillation of trans-Anethole from Star Anise [6]

This protocol is suitable for initial extraction of this compound from plant material.

  • Principle: Steam distillation co-divides two immiscible liquids, allowing this compound to volatilize at a lower temperature than its boiling point and be collected in the distillate.
  • Procedure:
    • Grinding: Grind approximately 3.5 g of whole star anise pods using a mortar and pestle.
    • Setup: Transfer the ground material to a 100 mL 2-neck round-bottom flask. Add 40 mL of water and set up a direct steam distillation apparatus with a dropping funnel.
    • Distillation: Begin heating to initiate distillation.
    • Collection: Collect about 20 mL of cloudy distillate. Then, add another 20 mL of water to the flask via the dropping funnel.
    • Second Collection: Collect a second 20 mL portion of distillate. The cloudiness is due to the formation of an this compound microemulsion (the "ouzo effect").
    • Extraction: Combine the distillates in a separatory funnel and extract twice with 20 mL of diethyl ether each time.
    • Drying & Concentration: Dry the combined ethereal layers over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator to obtain colorless star anise essential oil.
  • Yield & Verification: The yield should be recorded. The product can be verified using ( ^1H ) NMR spectroscopy. Key NMR peaks for trans-anethole (in CDCl₃) include: a singlet at 3.78 ppm (3H, -OCH₃), a doublet at 1.85 ppm (3H, -CH₃), and multiplets between 6.11-6.25 ppm (2H, -CH=CH-) [6].

Protocol 2: HPLC-DAD Method for Simultaneous Quantification of this compound and Estragole [7]

This analytical protocol is critical for quality control, verifying purity, and detecting potentially hazardous impurities like estragole.

  • Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a diode array detector (DAD) separates and quantifies compounds based on their polarity using an isocratic elution.
  • Chromatographic Conditions:
    • Column: C18 (e.g., Kinetex 4.6 mm × 150 mm, 5 µm)
    • Mobile Phase: Methanol-Water (65:35), isocratic
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 37 °C
    • Injection Volume: 10 µL
    • Detection: 257 nm
  • Sample Preparation: Essential oils or extracts should be diluted 10-fold in a 50:50 (v/v) methanol-water solution and filtered through a 0.45 µm cellulose acetate filter before injection.
  • Advantages: This is a simple, selective, and practical method that does not require complex gradient elution, making it suitable for routine analysis in quality control laboratories [7].

Frequently Asked Questions & Troubleshooting

Q1: My final this compound product has an off-odor. What could be the cause and how can I fix it? A: An off-odor is often indicative of decomposition products formed during processing, particularly if heat was applied.

  • Cause: Thermal degradation during distillation can generate compounds that contribute unpleasant odors [5].
  • Solution: The patent by RU2064920C1 suggests a post-rectification treatment: heat the this compound fraction with an aqueous solution of a substance like sodium chloride (which decreases dissolving and emulsification of this compound). Keep the mixture at a temperature just below its boiling point until the odor disappears, then separate the aqueous phase and dry the this compound [5].

Q2: My anise-flavored solution turns cloudy when I add water. Is this a sign of impurity or a chemical reaction? A: No, this is a normal physical phenomenon and not typically a sign of impurity or chemical decay.

  • Cause: This is known as the "ouzo effect" or "louche effect." this compound is highly soluble in ethanol but has very low solubility in water. When water is added, the ethanol concentration drops, causing the this compound to spontaneously form a stable microemulsion, which appears cloudy [1] [8].
  • Note: While cloudiness itself is normal, it is important to monitor this compound solutions for actual chemical degradation over time, which can be influenced by light and temperature [8].

Q3: I am concerned about the potential toxicity of estragole, a common impurity in this compound sources. How can I monitor its levels? A: This is a valid concern, as estragole is considered a potentially genotoxic and carcinogenic compound [7].

  • Solution: Implement the HPLC-DAD method described in Protocol 2. This method is specifically validated for the simultaneous determination of estragole and trans-anethole in the same sample, allowing you to accurately quantify the estragole content and ensure the safety and quality of your product [7].

Q4: What are the critical parameters to optimize for Supercritical CO₂ extraction of this compound from fennel seeds? A: According to a study optimized via RSM and Genetic Algorithm, the key variables are [3]:

  • Pressure (e.g., 100-350 bar)
  • Temperature (e.g., 40-60°C)
  • CO₂ Flow Rate
  • Dynamic Extraction Time The linear terms of these variables were all statistically significant. To maximize trans-anethole recovery, you should systematically optimize these parameters for your specific setup and raw material.

Experimental Workflow Diagrams

The following diagram outlines the logical workflow for purifying this compound, integrating the methods discussed.

Start Start: Raw Essential Oil (e.g., Anise, Fennel) Step1 Primary Purification (Vacuum Rectification or Supercritical CO₂ Extraction) Start->Step1 Step2 Intermediate Product (Enriched this compound Fraction) Step1->Step2 Step3 Secondary Purification (Crystallization or Post-treatment Wash) Step2->Step3 Step4 High-Purity this compound (≥ 99%) Step3->Step4 Step5 Quality Control & Verification (HPLC-DAD, NMR, GC-MS) Step4->Step5 End End: Verified Product Step5->End

This troubleshooting and methodology guide synthesizes the latest research and industrial patents. The protocols for steam distillation, HPLC analysis, and the combined crystallization-rectification process provide a solid technical foundation for your support center content.

References

standardizing anethole concentration in plant extracts

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Anethole Quantification

The table below summarizes the standard methods used for quantifying trans-anethole in plant extracts and formulations [1] [2] [3].

Method Key Instrumentation & Conditions Reported Linear Range Key Applications/Matrices

| Green RP-HPTLC-Densitometry [1] | Stationary Phase: RP silica gel 60 F254S plates Mobile Phase: EtOH:H₂O (7.5:2.5 v/v) Detection: λ = 262 nm Rf: 0.31 ± 0.01 | 50–1000 ng/band | Fennel essential oil, methanolic extracts (traditional & ultrasound-assisted), commercial dietary supplements | | Gas Chromatography-Mass Spectrometry (GC-MS) [2] | Column: RTX-5MS (30 m × 0.25 mm i.d. × 0.25 μm) Temperature Program: 50°C (3 min) to 300°C at 5°C/min Carrier Gas: Helium, 1.41 mL/min Injection Temp: 280°C | Not specified (Relative % composition) | Analysis of anise and star anise essential oils from hydrodistillation, n-hexane, and microwave-assisted extraction | | GC-MS/MS for Pharmacokinetics [3] | System: GC-MS/MS Extraction Solvent: Ethyl acetate Analytes: Simultaneous detection of trans-anethole and cinnamaldehyde | Not specified | Quantification of trans-anethole in pig plasma after oral administration of compound essential oil pellets |

Experimental Protocols for this compound-Rich Oil Extraction

The choice of extraction method significantly impacts the yield and this compound content.

Ultrasound-Assisted Extraction (UAE)

This method is efficient for extracting this compound from solid samples like fennel seeds or dietary supplements [1].

  • Procedure: The plant material is mixed with a solvent (e.g., methanol). The mixture is then subjected to ultrasound irradiation. The resulting extract is filtered and concentrated before analysis [1].
  • Performance: This method was found to be superior to traditional maceration, yielding higher amounts of trans-anethole. For example, one study reported 8.34 mg/g from fennel seeds via UAE compared to 6.44 mg/g via traditional extraction [1].
Microwave-Assisted Extraction (MAE)

This method is highly effective for extracting volatile oils rich in this compound [2].

  • Procedure: Plant material (e.g., star anise fruits) is placed in distilled water and irradiated in a microwave for a specific duration (e.g., 35 minutes at 80% radiation). The volatile oil is collected using a Clevenger apparatus [2].
  • Performance: MAE can yield oils with a very high this compound content. One study on star anise recorded a 93.78% trans-anethole content in the oil obtained via MAE [2].
Supercritical Carbon Dioxide (SC-CO₂) Extraction

This is a modern, eco-friendly method that allows for high selectivity and avoids organic solvents [4].

  • Procedure: Ground plant material is loaded into an extraction vessel. Supercritical CO₂, sometimes modified with a co-solvent like ethanol, is passed through the material at controlled pressure, temperature, and flow rate. The extract is then separated from the CO₂ in a downstream separator [4].
  • Optimization: Conditions like pressure, temperature, CO₂ flow rate, and dynamic extraction time are optimized, often using Response Surface Methodology (RSM), to maximize this compound recovery [4].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems:

  • Low this compound Recovery in Extraction

    • Cause: Inefficient extraction method or suboptimal parameters.
    • Solution: Switch to a more efficient method like Ultrasound-Assisted or Microwave-Assisted Extraction [1] [2]. For SC-CO₂, use a polar modifier like ethanol to increase the solubility of this compound [4].
  • Poor Chromatographic Separation (HPTLC/GC)

    • Cause: Unsuitable mobile phase or GC temperature program.
    • Solution: For RP-HPTLC, ensure the mobile phase is precisely prepared (EtOH:H₂O 7.5:2.5 v/v) [1]. For GC-MS, use a validated temperature gradient (e.g., 50°C to 300°C at 5°C/min) to properly separate this compound from other volatile compounds [2].
  • Method Validation Failures (Accuracy/Precision)

    • Cause: Inconsistent sample preparation or instrumentation.
    • Solution: Adhere to ICH Q2(R1) guidelines. The Green RP-HPTLC method has been validated for linearity, accuracy, and precision, making it a robust choice [1]. Always use an internal standard for GC-MS bioanalysis (e.g., in plasma studies) to improve accuracy [3].

Experimental Workflow for this compound Standardization

The following diagram outlines the logical workflow from sample preparation to analysis, integrating the methods discussed.

cluster_extraction Extraction Phase cluster_analysis Analysis Phase Start Start: Plant Material S1 Extraction Method Selection Start->S1 A1 Ultrasound-Assisted Extraction (UAE) S1->A1 A2 Microwave-Assisted Extraction (MAE) S1->A2 A3 Supercritical CO₂ Extraction (SC-CO₂) S1->A3 S2 Analytical Technique Selection B1 Green RP-HPTLC Densitometry S2->B1 B2 Gas Chromatography Mass Spectrometry (GC-MS) S2->B2 B3 GC-MS/MS for Bioanalysis S2->B3 S3 Quantification & Data Analysis End Standardized Extract S3->End A1->S2 A2->S2 A3->S2 B1->S3 B2->S3 B3->S3

References

Anethole Stability and Degradation Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The primary challenge in storing anethole is its susceptibility to chemical degradation, primarily through isomerization, dimerization, and oxidation [1]. The table below summarizes the key degradation products and their triggers.

Degradation Process Primary Trigger(s) Key Product(s) Formed Notes / Health Concerns
Isomerization UV-Vis light, acidic conditions [2] [1] cis-Anethole [2] [1] Considered toxic and has an unpleasant flavor [2] [1].
Dimerization UV-Vis light, acid catalysts (e.g., HY zeolites) [2] [1] Various dimers (e.g., photothis compound, disubstituted hexenes & cyclobutanes) [2] [1] Multiple dimer structures possible; formation is temperature-dependent [2].
Oxidation Exposure to atmospheric oxygen [1] para-Anisaldehyde [1] Can stimulate dermatitis [1].

This degradation relationship can be visualized as follows:

G This compound trans-Anethole cisthis compound cis-Anethole (Toxic, unpleasant flavor) This compound->cisthis compound Isomerization Dimers Various Dimers (e.g., photothis compound) This compound->Dimers Dimerization pAnisaldehyde para-Anisaldehyde (Can cause dermatitis) This compound->pAnisaldehyde Oxidation Light UV/VIS Light Light->this compound Triggers Acid Acidic Conditions Acid->this compound Triggers Oxygen Atmospheric Oxygen Oxygen->this compound Triggers

Storage Conditions & Shelf Life

To minimize degradation, specific storage conditions are recommended. The shelf life can extend to 24 months or more when this compound is stored properly, though this is highly dependent on adherence to these conditions [3] [4].

Storage Factor Recommended Condition Rationale & Consequences

| Temperature | Cool, stable: 15°C to 25°C (59°F to 77°F) [3]. For long-term: Freezer at 0°F (-18°C) [4]. | High temperatures accelerate degradation reactions; freezing drastically slows them [1] [4]. Fluctuating temperatures cause condensation, which degrades flavor compounds faster than stable storage [4]. | | Light | Protect from light, especially UV. Use amber or cobalt glass jars [5] [4]. | Direct light, particularly ultraviolet (UV), drives isomerization to cis-anethole and dimerization [2] [1]. UV light degrades this compound within weeks in clear containers [4]. | | Atmosphere | Tightly sealed, inert atmosphere if possible. Minimize headspace in containers [5] [4]. | Prevents oxidation by atmospheric oxygen and limits the evaporation of volatile this compound [1] [4]. | | Container | Airtight glass containers are preferred over plastic [4]. | Glass prevents flavor transfer and provides a better barrier. Dark glass provides essential UV protection [4]. | | Humidity | Keep relative humidity below 60% [4]. | Prevents clumping and potential hydrolysis. Use food-safe silica gel packets (not in direct contact) [4]. |

Analytical Monitoring Methods

For quantitative analysis of trans-anethole and its degradation products, the following methods from research can be applied:

  • High-Performance Liquid Chromatography (HPLC): A validated method using a C18 column with isocratic elution (methanol-water 65:35) at a flow rate of 1 mL/min and detection at 257 nm can be used for the identification and quantification of trans-anethole, cis-anethole, and para-anisaldehyde [1].
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and characterizing a wider range of degradation products, including the various dimers formed under different conditions. High-resolution GC-MS was used to establish the structures of eight different dimers produced by acid catalysis and five from photochemical reactions [2].

Troubleshooting FAQ

Q1: How can I tell if the this compound in my lab has degraded? A simple test is to crush a small amount between your fingers. Fresh this compound should release an immediate, potent, sweet licorice aroma. If the scent is faint, musty, or otherwise altered, it has likely lost significant potency. For a precise assessment, use HPLC to quantify the remaining trans-anethole and the presence of cis-anethole or para-anisaldehyde [1] [4].

Q2: Does adding stabilizers like sucrose help in a research context? Research on aniseed spirits has shown that sucrose can have a protective effect on trans-anethole, likely due to its viscosity and molecular affinity. However, its applicability in a pure chemical sample is limited. The most effective strategy remains controlling the core environmental factors: temperature, light, and oxygen [1].

Q3: Why should this compound not be stored with other chemicals or spices? this compound has a high oil content and can readily absorb surrounding odors through its molecular structure, leading to cross-contamination and an altered chemical profile. It should always be stored separately in its own dedicated container [4].

References

Troubleshooting Common Production Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes specific issues you might encounter during anethole production and their solutions, drawing from experimental data and practical experience [1].

Problem Possible Cause Recommended Solution
Low yield during extraction Raw material not sufficiently fragmented; incorrect method selected. Fragment plant material to <425 µm; use hydrodistillation for volatile compounds [2].
Low purity of crude extract Co-extraction of non-volatile compounds (e.g., fats, waxes). Replace Soxhlet with steam distillation; use fractional distillation or recrystallization for purification [1].
Soxhlet siphon failure Siphon tube blockage or vapor lock. Check for blockages; ensure proper apparatus assembly [1].
Colored distillate (yellow) Co-distillation of impurities or steam distillation of product. Optimize temperature; use steam distillation initially for cleaner product [1].
Difficult purification of crude oil Complex mixture of extracted compounds. Perform steam distillation on crude extract; use solvent extraction (e.g., ether, toluene) [1].

Extraction Method Comparison

Selecting the right extraction method is critical for balancing yield (quantity) and purity (quality), which is especially important for scaling up. The following table compares the performance of different techniques [1] [2].

Extraction Method Typical Yield This compound Purity Key Characteristics
Soxhlet Extraction ~23.3% (from anise) ~4.6% (46 mg/g) High yield of total mass, but very low this compound purity; extracts many non-target compounds [1].
Steam Distillation (Dry) ~0.26% 68-98% Very high purity, but very low yield; highly selective for volatile compounds [1].
Hydrodistillation (Wet) ~3.1% ~80% Excellent balance of good yield and high purity; recommended as a starting point [2].

Experimental Protocol: High-Purity this compound via Hydrodistillation

This optimized protocol for hydrodistillation of star anise (Illicium verum) produces this compound with high purity, suitable for research and development [2].

1. Raw Material Preparation:

  • Fragmentation: Dehydrate star anise fruits and grind them to a particle size of less than 425 µm. This dramatically increases the surface area for efficient extraction [2].
  • Caution: Ensure raw material is correctly identified as Chinese star anise (Illicium verum), as Japanese star anise (Illicium anisatum) is highly toxic [3].

2. Hydrodistillation Setup and Execution:

  • Apparatus Setup: Use a standard hydrodistillation apparatus (e.g., Clevenger-type). Place the ground plant material directly in the distillation flask with purified water.
  • Distillation: Conduct the distillation process. The essential oil containing this compound will co-distill with water vapor, condense, and separate in the collection arm.

3. Oil Collection and Post-Processing:

  • Collection: Separate the essential oil layer from the water.
  • Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
  • Optional Purification: For even higher purity, the oil can be further purified using techniques like vacuum distillation or fractional freezing [1].

This workflow visualizes the optimized hydrodistillation process for producing high-purity this compound:

Start Start: Raw Material Prep Step1 Dehydrate and grind star anise to <425 µm Start->Step1 Step2 Load ground material into flask with water Step1->Step2 Step3 Set up hydrodistillation apparatus Step2->Step3 Step4 Heat to co-distill This compound and water vapor Step3->Step4 Step5 Condense vapor and collect oil Step4->Step5 Step6 Separate this compound oil from water layer Step5->Step6 Step7 Dry oil over anhydrous sodium sulfate Step6->Step7 End High-Purity this compound Step7->End

Scaling Up and Future Perspectives

Moving from lab-scale to industrial production introduces additional challenges and opportunities for innovation.

  • Scaling Challenges: When scaling up the optimized hydrodistillation process, consider factors like heat transfer efficiency on a larger scale, energy consumption, and managing larger volumes of raw materials and waste.
  • Innovative Methods: The industry is exploring "green" extraction technologies, such as supercritical CO2 extraction, which can offer high efficiency and avoid organic solvents [4]. There is also growing research into bioengineering approaches, using genetically modified yeast to produce this compound sustainably, which could reduce reliance on agricultural sources [5].

I hope this technical support guide provides a solid foundation for your this compound production scaling efforts.

References

Comparative Overview of Anti-inflammatory Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative data on the anti-inflammatory activity of anethole and estragole.

Aspect of Comparison This compound Estragole
Potency & Efficacy More potent; effective at lower doses (from 3 mg/kg) with longer-lasting effect (up to 240 min) [1] [2]. Less potent; effects only at higher doses (10-30 mg/kg) and shorter duration (60-120 min) [1] [2].
Primary Inflammatory Models Carrageenan-induced paw edema, pleurisy, CFA-induced persistent pain, periodontitis, acetic acid-induced writhing [1] [3] [4]. Carrageenan-induced paw edema and peritonitis, in vivo leukocyte migration [1] [5] [6].
Key Mechanisms & Targets Inhibits TNF-α, IL-1β, IL-17 production; blocks NF-κB pathway; reduces myeloperoxidase activity (neutrophil infiltration) [3] [4] [7]. Inhibits neutrophil migration; stimulates macrophage phagocytosis; may increase nitric oxide (NO) production [5].
Inhibition of Edema Induced by Substance P, Bradykinin, Histamine, TNF-α [1] [2]. Substance P, Bradykinin, Histamine, TNF-α, Serotonin, Sodium nitroprusside (SNP) [1] [2].
Synergistic Potential Demonstrates synergistic effects with Ibuprofen [4]. Information not available in the provided search results.

Detailed Experimental Data and Protocols

For reproducibility and deeper analysis, here are the methodologies and findings from key studies.

Carrageenan-Induced Paw Edema in Mice

This is a standard model for assessing acute anti-inflammatory activity [1] [2].

  • Protocol: Edema was induced by injecting λ-carrageenan (500 μg/paw) into the subplantar region of a mouse hind paw. Test compounds were administered orally (p.o.) before the irritant.
  • Measurements: Paw volume was measured via plethysmometry at intervals over 4 hours. The area under the curve (AUC) was calculated to quantify total edema [1].
  • Key Findings:
    • This compound (3, 10, 30 mg/kg, p.o.) significantly inhibited edema from 60 to 240 minutes, with AUC inhibition of 43%, 31%, and 42%, respectively [1].
    • Estragole (10 and 30 mg/kg, p.o.) showed a shorter inhibitory effect, from 60 to 120 minutes, with AUC inhibition of only 8% and 12% [1].
Mechanism-Specific Edema Models

To probe specific pathways, edema was induced by various mediators [1] [2].

  • Protocol: Mice were pretreated with this compound or estragole (30 mg/kg, p.o.) before a subplantar injection of an inflammatory mediator (e.g., histamine, serotonin, bradykinin, substance P, TNF-α). Paw volume was measured after 30 minutes.
  • Findings:
    • Both isomers similarly inhibited edema induced by substance P, bradykinin, histamine, and TNF-α [1] [2].
    • A key difference was observed with serotonin-induced edema, which was inhibited only by this compound [1] [2].
    • Furthermore, only estragole inhibited edema induced by sodium nitroprusside (an NO donor), suggesting a role for nitric oxide in its mechanism [1] [2].
Cellular Migration and Cytokine Production
  • This compound: In a model of persistent inflammatory pain, this compound (250 mg/kg, p.o.) reduced levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-17 in paw skin, and decreased myeloperoxidase activity, indicating reduced neutrophil infiltration [3]. It also suppressed TNF-α and IL-1β in a rat model of periodontitis [7].
  • Estragole: In a carrageenan-induced peritonitis model, estragole (500 and 750 mg/kg, p.o.) decreased leukocyte infiltration into the peritoneal cavity [5]. In vitro, it directly inhibited neutrophil migration and stimulated macrophage phagocytosis, accompanied by an increase in nitric oxide production at a specific concentration (10 μg/mL) [5].

Visualizing Mechanisms of Action

The diagrams below illustrate the distinct anti-inflammatory pathways influenced by this compound and estragole.

This compound's Anti-inflammatory Signaling Pathway

This compound This compound Inhibits NF-κB pathway Inhibits NF-κB pathway This compound->Inhibits NF-κB pathway Blocks Reduces Neutrophil Infiltration Reduces Neutrophil Infiltration This compound->Reduces Neutrophil Infiltration Inhibits Decreases TNF-α, IL-1β, IL-17 Decreases TNF-α, IL-1β, IL-17 Inhibits NF-κB pathway->Decreases TNF-α, IL-1β, IL-17 Lowers Myeloperoxidase Activity Lowers Myeloperoxidase Activity Reduces Neutrophil Infiltration->Lowers Myeloperoxidase Activity Reduced Inflammation Reduced Inflammation Decreases TNF-α, IL-1β, IL-17->Reduced Inflammation Lowers Myeloperoxidase Activity->Reduced Inflammation

Estragole's Anti-inflammatory Signaling Pathway

Estragole Estragole Inhibits Neutrophil Migration Inhibits Neutrophil Migration Estragole->Inhibits Neutrophil Migration Directly Blocks Stimulates Macrophages Stimulates Macrophages Estragole->Stimulates Macrophages Activates Reduced Cell Infiltration Reduced Cell Infiltration Inhibits Neutrophil Migration->Reduced Cell Infiltration Enhances Phagocytosis Enhances Phagocytosis Stimulates Macrophages->Enhances Phagocytosis Increases NO Production Increases NO Production Stimulates Macrophages->Increases NO Production At specific doses Improved Pathogen Clearance Improved Pathogen Clearance Enhances Phagocytosis->Improved Pathogen Clearance Reduced Inflammation Reduced Inflammation Reduced Cell Infiltration->Reduced Inflammation Improved Pathogen Clearance->Reduced Inflammation

Key Conclusions for Research and Development

  • This compound is a Stronger Candidate for Systemic Anti-inflammatory Applications: Its superior potency, broader cytokine suppression profile, and proven synergistic effects with conventional drugs like ibuprofen make it a promising candidate for further development in conditions driven by cytokine-mediated inflammation [1] [4] [7].
  • Estragole may be Specialized for Cellular-Driven Inflammation: Its pronounced effect on inhibiting leukocyte migration and stimulating frontline immune cells like macrophages could make it more relevant for topical applications or infections where controlling neutrophil influx and enhancing phagocytosis is crucial [5].
  • Mechanistic Differences Inform Target Selection: The evidence suggests that this compound acts more on upstream signaling (NF-κB) and cytokine production, while estragole has a more direct effect on cellular behavior. This fundamental difference is critical for selecting a compound based on the specific pathological pathway being targeted [1] [5] [7].

References

anethole comparative efficacy neuroprotective agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Neuroprotective Efficacy of Anethole

The table below summarizes the key neuroprotective effects of this compound observed in preclinical studies, providing a direct comparison of its efficacy across different neurological conditions.

Neurological Condition/Model Reported Effects of this compound Key Outcome Measures & Quantitative Data Proposed Primary Mechanisms

| Cerebral Ischemia/Reperfusion | Reduced brain damage and improved recovery [1] [2]. | • ~250 mg/kg dose: Significantly reduced infarct volume, improved neurological scores, reduced brain water content, and decreased Evans blue dye leakage [2]. | • Modulation of JNK and p38 MAPK pathways [2]. • Downregulation of MMP-9 and MMP-2, preserving blood-brain barrier integrity [2]. • Antioxidant (↑GSH, SOD, CAT; ↓MDA) and anti-inflammatory (↓TNF-α, IL-6, IL-1β) effects [1] [2]. | | Parkinson's Disease (Rotenone Model) | Ameliorated non-motor deficits like memory impairment and pain hypersensitivity [3]. | • 250 mg/kg dose: Significantly improved step-through latency in passive avoidance task and increased thermal pain threshold. Reduced hippocampal MDA (a lipid peroxidation marker) levels [3]. | • Antioxidant activity (reduction of oxidative stress) [3]. • Anti-apoptotic effects and reduced neuroinflammation [1]. • Modulation of neuronal firing rates and improvement in blood-brain barrier function [1]. | | Diabetic Peripheral Neuropathy | Prevented morphological, electrophysiological, and biochemical alterations in the sciatic nerve [4]. | Fully prevented diabetes-induced reduction in nerve conduction velocity and increased action potential duration. Restored oxidative stress markers (thiol, TBARS, SOD, CAT) to normal levels [4]. | • Antioxidant and anti-inflammatory properties [4]. • Direct neuronal blockade and inhibition of nerve excitability [4]. | | Peripheral Nerve Crush Injury | Enhanced sensory recovery and promoted structural regeneration of the nerve [5]. | • 250 mg/kg dose: Significantly improved sensory recovery in hot plate test. Increased number of myelinated fibers, myelin sheath thickness, and reduced gastrocnemius muscle atrophy [5]. | • Antioxidant and anti-inflammatory effects, protecting nerve cells from damage [5]. | | Synaptic Plasticity & Neuronal Development | Promoted neurite outgrowth and enhanced synaptic development [6]. | • 20 µM this compound: Promoted optimal dendritic growth in hippocampal neurons. Accelerated neuronal maturation, with ~90% of neurons reaching the axon formation stage within 48 hours vs. ~15% in controls [6]. | • Modulation of critical neurotrophic pathways, including PI3K-AKT and Erk1/2 [6]. • Increased levels of key proteins like Trk, GSK3βser9, and PI3K [6]. |

Detailed Experimental Protocols from Key Studies

To support the data in the table, here is a detailed look at the methodologies used in several pivotal studies.

  • Study 1: Cerebral Ischemia/Reperfusion Injury [2]

    • Model: Transient Focal Cerebral Ischemia induced by Middle Cerebral Artery Occlusion (MCAO) in male Sprague-Dawley rats.
    • This compound Treatment: Rats were pretreated with this compound (125 or 250 mg/kg, orally) once daily for two weeks before MCAO surgery.
    • Key Assessments (24 hours post-reperfusion):
      • Infarct Volume: Measured using 2,3,5-Triphenyltetrazolium chloride (TTC) staining.
      • Blood-Brain Barrier Integrity: Quantified by Evans blue dye extravasation.
      • Neurological Deficit Score: Evaluated using a standardized 5-point scale.
      • Molecular Analysis: Gene expression and activity of MMP-2/9, JNK, p38, and inflammatory markers were analyzed via PCR, gelatin zymography, and Western blot.
  • Study 2: Parkinson's Disease (Rotenone Model) [3]

    • Model: Neurotoxicity induced in male Wistar rats by subcutaneous injection of rotenone (2 mg/kg/day) for 28 days.
    • This compound Treatment: Administered orally at doses of 62.5, 125, and 250 mg/kg/day concurrently with rotenone for 28 days.
    • Key Assessments:
      • Memory: Evaluated using the passive avoidance task, measuring step-through latency.
      • Pain Sensitivity: Assessed via the hot plate test.
      • Oxidative Stress: Hippocampal levels of malondialdehyde (MDA) were measured as a marker of lipid peroxidation.
      • Neuronal Damage: Hippocampal tissue was examined for histopathological changes using cresyl violet staining.
  • Study 3: Diabetic Neuropathy [4]

    • Model: Diabetes induced in rats by a single intraperitoneal injection of streptozotocin (STZ).
    • This compound Treatment: Diabetic rats were treated with this compound (100 mg/kg, orally) for 28 days.
    • Key Assessments:
      • Nerve Conduction Physiology: The compound action potential (CAP) of the isolated sciatic nerve was recorded ex vivo to measure conduction velocity and duration.
      • Oxidative Stress Biomarkers: Sciatic nerve tissue was analyzed for levels of thiol, TBARS, superoxide dismutase (SOD), and catalase (CAT).

Mechanisms of Action: Key Signaling Pathways

This compound's neuroprotective effects are mediated through multiple cellular pathways. The diagram below synthesizes the primary mechanisms identified across the studies.

G cluster_1 Anti-Oxidant & Anti-Inflammatory cluster_2 Anti-Cell Death & Protects Integrity cluster_3 Pro-Growth & Repair This compound This compound AO1 Reduces ROS/Lipid Peroxidation (e.g., ↓ MDA) This compound->AO1 AO2 Boosts Endogenous Antioxidants (e.g., ↑ GSH, SOD, CAT) This compound->AO2 Inf1 Inhibits Pro-inflammatory Cytokines (e.g., ↓ TNF-α, IL-1β, IL-6) This compound->Inf1 Inf2 Modulates NF-κB Pathway This compound->Inf2 AP1 Anti-Apoptotic Effects (↓ Bax, ↓ Caspase-3) This compound->AP1 AP2 Inhibits JNK & p38 MAPK Pathways This compound->AP2 BBB1 Preserves Blood-Brain Barrier (↓ MMP-9, ↓ MMP-2) This compound->BBB1 GR1 Promotes Neurite Outgrowth This compound->GR1 GR2 Enhances Synaptic Development This compound->GR2 GR3 Modulates PI3K/AKT/mTOR & Erk1/2 Pathways This compound->GR3 AO1->AP1 Inf2->AP2 GR3->GR1 GR3->GR2

Research Considerations and Future Directions

For researchers considering this compound for further investigation, several key points emerge from the analysis:

  • Dosage and Treatment Windows: The effective doses in rodent studies typically range from 62.5 mg/kg to 250 mg/kg, with many studies showing a clear dose-dependent effect [3] [2]. Pre-treatment regimens (e.g., 2 weeks before injury) have shown strong preventive efficacy, while concurrent and post-injury treatment also demonstrates benefits [4] [3] [2].
  • Isomer Specificity: Most studies do not explicitly differentiate between the cis (CA) and trans (TA) isomers of this compound, though *trans*-anethole is noted as the dominant and most common form found in nature [1]. The synthetic this compound derivative, this compound dithiolethione (ADT), has also shown promise in PD models [3].
  • Current Limitations and Next Steps: The existing evidence is robust but primarily preclinical. A significant research gap exists regarding its pharmacokinetics, optimal bioavailability, and safety profile for chronic neurological use in humans. Future work should focus on these translational aspects and well-designed clinical trials to validate its therapeutic potential [1] [7].

References

anethole vs synthetic antioxidant activity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

To evaluate antioxidant activity, researchers use a standard panel of assays. The table below summarizes key experimental findings for anethole, which you can use to benchmark your own work.

Assay Type Specific Assay Key Finding on this compound Experimental Protocol Summary
Radical Scavenging DPPH• Anise oil (78.51% this compound) showed moderate scavenging ability, less potent than Litsea cubeba oil but better than Eucalyptus oil [1]. DPPH Assay: A solution of the stable DPPH radical is prepared. The test compound is added, and the reduction in absorbance is measured at 515-517nm after incubation. The IC50 value is calculated [2] [3].
Radical Scavenging ABTS•+ Hydroxylated this compound derivatives showed superior radical scavenging activity compared to the parent this compound molecule [3]. ABTS Assay: The ABTS cation radical is generated chemically or enzymatically. The test compound is added, and the decrease in absorbance is measured at 734nm [2].
Metal Chelation Fe²⁺ Chelation Anise oil demonstrated a moderate capacity to chelate iron ions [1]. Metal Chelating Assay: The test compound is added to a solution of ferrous chloride. The reaction is initiated with ferrozine, and the reduction in the formation of the ferrous iron-ferrozine complex is measured at 562nm [1].
Lipid Peroxidation Inhibition Yolk Lipid Assay Anise oil effectively inhibited lipid peroxidation in a yolk model [1]. Yolk Lipid Peroxidation Assay: Egg yolk homogenate is incubated with a pro-oxidant and the test compound. Thiobarbituric acid-reactive substances are measured to assess lipid oxidation [1].
Cellular & In Vivo Models In Vivo (Rodent) Treatment with this compound reduced hippocampal malondialdehyde (MDA, a lipid peroxidation marker) and raised glutathione (GSH) levels [4]. In Vivo Oxidative Stress Models: Animals are subjected to oxidative stress (chemically or otherwise). Biomarkers like MDA, GSH, SOD, and catalase activity are measured in tissues post-treatment with the test compound [5] [4].

Research Workflow and Mechanisms

To help visualize the process of evaluating and understanding a compound like this compound, the following diagram outlines a typical research workflow from initial screening to mechanistic investigation.

G start Start: Antioxidant Activity Evaluation in_vitro In Vitro Chemical Assays start->in_vitro cellular Cellular Models in_vitro->cellular Confirms direct chemical activity in_vitro_assays DPPH, ABTS, FRAP, Metal Chelation, etc. in_vitro->in_vitro_assays in_vivo In Vivo Animal Models cellular->in_vivo Validates activity in living system cellular_models e.g., Oral cancer cells (Ca9-22), Neuronal cells cellular->cellular_models mech Mechanism of Action Investigation in_vivo->mech Guides investigation into biological pathways in_vivo_models e.g., Rodent models of neurodegeneration, inflammation in_vivo->in_vivo_models apps Therapeutic Application Research mech->apps Informs potential for drug development mechanisms Pathway Analysis: NF-κB, MAPK, Apoptosis, Antioxidant Enzyme Levels mech->mechanisms applications e.g., Neuroprotection, Oncology, Anti-inflammation apps->applications

This compound's antioxidant effect is not limited to simple radical scavenging. It exerts a multi-targeted influence on cellular signaling pathways. The following diagram maps its key mechanisms against oxidative damage.

G This compound This compound DirectScavenging Direct Antioxidant Action This compound->DirectScavenging BoostGSH Boosts Endogenous Defenses This compound->BoostGSH PathwayMod Modulates Signaling Pathways This compound->PathwayMod Apoptosis Induces Apoptosis in Cancer Cells This compound->Apoptosis Scavenge Scavenges free radicals (DPPH, ABTS) DirectScavenging->Scavenge Chelate Chelates metal ions (Fe²⁺) DirectScavenging->Chelate InhibitLipid Inhibits lipid peroxidation DirectScavenging->InhibitLipid GSH Increases intracellular Glutathione (GSH) BoostGSH->GSH NFkB Inhibits NF-κB (Reduces inflammation) PathwayMod->NFkB MAPK Modulates MAPK pathways (ERK, p38, JNK) PathwayMod->MAPK Apoptotic Activates Caspases 3/9 Modulates Bax/Bcl-2 Apoptosis->Apoptotic CellCycle Causes cell cycle arrest Upregulates p21 Apoptosis->CellCycle

Research Considerations and Future Directions

When considering this compound for drug development, keep the following points in mind:

  • Chemical Modification: Research shows that synthesizing hydroxylated derivatives of this compound can significantly enhance its antioxidant and anti-inflammatory potency compared to the native compound [3]. This presents a strategy for improving its therapeutic profile.
  • Synergistic Potential: A key advantage of this compound is its ability to work synergistically with conventional chemotherapeutic agents (e.g., cisplatin, doxorubicin), enhancing their efficacy while reducing their toxic side effects [6].
  • Addressing Bioavailability: Like many natural polyphenols, this compound and its derivatives can face challenges with bioavailability and stability. Future studies may explore advanced delivery systems, such as nanotechnology, prodrug strategies, or polymer complexation, to overcome these hurdles [7].

References

anethole mechanism validation in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Anethole Mechanisms Across Different Cell Lines

Cell Line / Model Cell Type Key Findings on Mechanism of Action Concentrations / Doses Tested Citation
Ca9-22 [1] Human gingival epithelial cancer cells Induces apoptosis and autophagy; inhibits migration; modulates NF-κB, MAPK, Wnt pathways; ↓ cyclin D1, ↑ p21 and p53. 0.3, 3, 30 µM [1] [1]
PC-3 [2] Human prostate cancer cells Induces cell cycle arrest (G2/M) and apoptosis; ↑ ROS, Bax/Bcl-2 ratio, caspase-3/9; ↓ cyclin D1, CDK-4, c-Myc; suppresses NF-κB. Information missing from abstract [2]
HT-1080 [3] Human fibrosarcoma cells Exerts anti-metastatic activity; inhibits cell adhesion/invasion; ↓ MMP-2/9 activity; suppresses AKT/MAPK/NF-κB pathways. Information missing from abstract [3]
hMSCs [4] Human mesenchymal stem cells Inhibits adipogenic differentiation; ↓ ROS, p-Akt, p-mTOR, p-p70S6K, PPARγ; ↑ p-AMPK. 50 µM [4] [4]
HeLa [5] Human cervical adenocarcinoma cells Induces cell cycle arrest (G0–G1) and early apoptosis. Information missing from abstract [5]
Rat Model [6] In vivo cerebral ischemia/reperfusion Provides neuroprotection; improves blood-brain barrier integrity; ↓ MMP-2/9, p-JNK, p-p38; reduces oxidative stress and inflammation. 125, 250 mg/kg (oral) [6] [6]

Detailed Experimental Protocols

To ensure the validity and reproducibility of these findings, here is a deeper dive into the experimental methods commonly used in these studies.

  • Cell Viability and Proliferation Assays:

    • MTT Assay: This is a standard colorimetric test to measure metabolic activity as a proxy for cell viability and proliferation. Cells are treated with this compound and then incubated with MTT reagent, which is converted to purple formazan crystals by living cells. The crystals are dissolved, and the absorbance is measured, with the intensity correlating to the number of viable cells [1] [4].
    • Clonogenic Assay: This method tests the long-term ability of a single cell to proliferate and form a colony. After this compound treatment, a small number of cells are seeded and allowed to grow for 1-2 weeks. The resulting colonies are stained and counted to determine the compound's anti-proliferative effect [1] [2].
  • Apoptosis and Cell Cycle Analysis:

    • Flow Cytometry with Annexin V/PI: This is a definitive method to quantify apoptosis. Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the cell membrane in early apoptosis. Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). The combined staining allows for the distinction between live, early apoptotic, late apoptotic, and necrotic cell populations [1] [2].
    • Cell Cycle Analysis with 7-AAD: The DNA-binding dye 7-AAD is used in flow cytometry to determine the DNA content of cells. Since DNA content varies during the different phases of the cell cycle (G0/G1, S, G2/M), this method can identify if a treatment like this compound causes arrest in a specific phase [1].
  • Mechanistic and Pathway Analysis:

    • Western Blotting: This technique identifies and quantifies specific proteins, such as those involved in signaling pathways or apoptosis. It is used to detect changes in the expression or activation (phosphorylation) of proteins like caspases, PARP, Bcl-2, Bax, p53, p21, and members of the MAPK, NF-κB, and mTOR pathways after this compound treatment [1] [2] [4].
    • Gene Expression Analysis (qPCR): Quantitative PCR is used to measure the mRNA levels of specific genes, providing insight into whether this compound regulates gene transcription. This method was used, for instance, to show that this compound downregulates MMP-2 and MMP-9 [3] [6].
    • Zymography: This gel electrophoresis technique detects the enzymatic activity of proteases like MMP-2 and MMP-9. It can show that this compound not only reduces the expression of these enzymes but also inhibits their activity, which is crucial for its anti-metastatic effects [3].

Visualizing this compound's Signaling Pathways

The following diagrams synthesize the key signaling pathways modulated by this compound as identified in the research. The first illustrates its multi-targeted anti-cancer action, while the second shows its role in metabolic regulation.

G Figure 1: this compound's Multi-Targeted Anti-Cancer Signaling This compound This compound Mitochondrial Pathway Mitochondrial Pathway This compound->Mitochondrial Pathway Activates NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits Wnt/β-catenin Wnt/β-catenin This compound->Wnt/β-catenin Inhibits p38 & JNK p38 & JNK This compound->p38 & JNK Modulates p53 & p21 p53 & p21 This compound->p53 & p21 Upregulates Apoptosis Apoptosis CellCycle CellCycle AntiMigration AntiMigration ↑ ROS ↑ ROS Mitochondrial Pathway->↑ ROS Induces ↑ Bax/Bcl-2 ↑ Bax/Bcl-2 Mitochondrial Pathway->↑ Bax/Bcl-2 Alters Caspase 9/3 Caspase 9/3 ↑ Bax/Bcl-2->Caspase 9/3 Activates PARP Cleavage PARP Cleavage Caspase 9/3->PARP Cleavage Triggers PARP Cleavage->Apoptosis Leads to Cyclin D1 Cyclin D1 NF-κB Pathway->Cyclin D1 Downregulates Cyclin D1->CellCycle Arrests MMP-2/9 MMP-2/9 p38 & JNK->MMP-2/9 Downregulates MMP-2/9->AntiMigration Inhibits p53 & p21->CellCycle Contributes to Arrest p53 & p21->Cyclin D1 Suppresses

G Figure 2: this compound in Metabolic Regulation & Neuroprotection cluster_metabolic Metabolic Syndrome & Adipogenesis cluster_neuro Neuroprotection (Cerebral I/R) This compound This compound Akt/mTOR/p70S6K Akt/mTOR/p70S6K This compound->Akt/mTOR/p70S6K Inhibits AMPK AMPK This compound->AMPK Activates Insulin Secretion Insulin Secretion This compound->Insulin Secretion Stimulates ↑ GSH / ↓ ROS ↑ GSH / ↓ ROS This compound->↑ GSH / ↓ ROS Promotes JNK & p38 JNK & p38 This compound->JNK & p38 Inhibits MMP-2 & MMP-9 MMP-2 & MMP-9 This compound->MMP-2 & MMP-9 Inhibits PPARγ PPARγ Akt/mTOR/p70S6K->PPARγ Stimulates AMPK->PPARγ Suppresses Adipogenesis Adipogenesis PPARγ->Adipogenesis Drives Inflammation & Apoptosis Inflammation & Apoptosis JNK & p38->Inflammation & Apoptosis Promotes Blood-Brain Barrier Disruption Blood-Brain Barrier Disruption MMP-2 & MMP-9->Blood-Brain Barrier Disruption Causes

Key Takeaways for Researchers

  • Context is Crucial: this compound does not have a single mechanism. Its effect is cell-type and context-dependent, acting as a pro-oxidant that triggers apoptosis in some cancer cells [2], while functioning as an antioxidant and anti-inflammatory agent in models of metabolic syndrome [7] and cerebral ischemia [6].
  • A Multi-Target Agent: The strength of this compound lies in its ability to modulate a wide array of pro-oncogenic (NF-κB, MAPK, Wnt, mTOR) and tumor-suppressive (p53, p21, AMPK) pathways simultaneously. This multi-target profile is highly valuable for drug development.
  • Consider the Source and Purity: The chemical profile and biological activity of this compound can be influenced by the plant source and the extraction method. One study noted that microwave-assisted extraction of star anise yielded the highest this compound content (93.78%) [5]. Researchers should carefully select and characterize their this compound source for experimental work.

References

anethole dose-response comparison disease models

Author: Smolecule Technical Support Team. Date: February 2026

Anethole Dosage and Effects in Disease Models

The following tables summarize the experimental findings for this compound in models of cancer, neurological disorders, and inflammation/pain.

Table 1: Anti-cancer and Neuroprotective Effects of this compound

Disease Model Test System Effective Dose/Concentration Key Effects and Mechanisms Key Signaling Pathways Modulated Citation
Various Cancers (Breast, Prostate, Lung, Colorectal) In vitro & in vivo Not Specified Induced apoptosis, cell cycle arrest, anti-proliferative & anti-angiogenic effects; synergized with chemoagents (e.g., cisplatin, doxorubicin) NF-κB, PI3K/Akt/mTOR, caspases [1]
Oral Cancer In vitro (Ca9-22 cells) Varying concentrations (dose-dependent) Decreased proliferation, induced apoptosis & autophagy, reduced ROS, increased GSH NF-κB, MAPKinases, Wnt, Caspase 3/9, PARP1 [2]
Autism Spectrum Disorder (ASD) In vivo (Mice, MS model) 31.25, 62.5, 125 mg/kg (i.p.) Mitigated autistic-like behaviors; increased sociability, reduced aggression Increased gene expression of PI3K, AKT, mTOR [3]
General Neurological Effects Preclinical studies Varying doses Anxiolytic, antidepressant, memory improvement, neuroprotective Modulation of monoamines, GABA, glutamate; Anti-inflammatory & antioxidant [4]

Table 2: Anti-inflammatory and Antinociceptive Effects of this compound

Disease Model Test System Effective Dose Key Effects and Mechanisms Citation
Periodontitis In vivo (Rat, LPS-induced) 10 mg/kg & 50 mg/kg (i.p.) ↓ Plasma IL-1β and TNF-α (dose-dependent reduction) [5]
Paw Edema In vivo (Mouse, carrageenan-induced) 3, 10, 30 mg/kg (p.o.) Inhibited edema; more potent and longer-lasting than estragole [6] [7]
Nociception (Pain) In vivo (Mouse) 62.5 - 500 mg/kg (p.o.) Antinociceptive in writhing test (62.5-500 mg/kg); Effective in 2nd phase of formalin test (125, 250 mg/kg) [8]
Nociception (Pain) In vivo (Mouse, Glutamate-induced) 62.5, 125, 250 mg/kg (p.o.) Reduced glutamate-induced pain [8]

Experimental Methodologies Overview

For researchers looking to replicate or understand these studies, here is a summary of the key experimental protocols cited.

Table 3: Summary of Experimental Protocols

Study Focus Model Details Treatment Protocol Key Measurements Citation
Anti-cancer Effects (Review) Various in vitro cell lines & in vivo animal models Varying concentrations and doses Apoptosis rates, cell proliferation, tumor growth, analysis of pathway proteins [1]
Antinociception Male Swiss mice This compound (62.5-500 mg/kg, p.o.) 1 hr before tests Acetic acid-induced writhing, formalin test, hot-plate test, open-field test [8]
Anti-edematogenic Swiss mice This compound (3-30 mg/kg) before carrageenan injection Plethysmometry (paw volume) at multiple time points [6]
Periodontitis Male Wistar rats, LPS-induced gingival inflammation This compound (10 & 50 mg/kg, i.p.) 20 min before each LPS injection ELISA for serum IL-1β and TNF-α levels [5]
Autism (ASD) NMRI mice, Maternal Separation (MS) model This compound (31.25-125 mg/kg, i.p.) for 14 days Three-chamber sociability test, shuttle box, resident-intruder test; qRT-PCR for PI3K/AKT/mTOR [3]

This compound's Mechanisms of Action

The pharmacological effects of this compound are mediated through multiple signaling pathways. The diagram below illustrates its key mechanisms in cancer and neurological disorders.

G cluster_cancer Cancer Models cluster_neuro Neurological Models This compound This compound NFkB Inhibits NF-κB This compound->NFkB PI3K Inhibits PI3K/Akt/mTOR This compound->PI3K PI3K_Neuro Activates PI3K/Akt/mTOR This compound->PI3K_Neuro OxStress Reduces Oxidative Stress This compound->OxStress Inflammation Reduces Neuroinflammation This compound->Inflammation NTs Modulates Monoamines, GABA, Glutamate This compound->NTs Apoptosis Induces Apoptosis NFkB->Apoptosis CellCycle Causes Cell Cycle Arrest NFkB->CellCycle PI3K->Apoptosis Caspases Caspases Apoptosis->Caspases Activates p21 p21 CellCycle->p21 Up-regulates CyclinD1 CyclinD1 CellCycle->CyclinD1 Down-regulates EMT Inhibits Epithelial-Mesenchymal Transition (EMT) Angiogenesis Anti-angiogenic Effects BDNF Promotes Neurogenesis & Synaptic Plasticity PI3K_Neuro->BDNF Apoptosis_Neuro Reduces Apoptosis OxStress->Apoptosis_Neuro Inflammation->Apoptosis_Neuro NTs->BDNF

The diagram above summarizes the multi-targeted action of this compound. In cancer models, its effects are largely mediated through the inhibition of key survival pathways like NF-κB and PI3K/Akt/mTOR, leading to programmed cell death and halted proliferation [1] [2]. In neurological models, this compound shows a contrasting ability to activate the PI3K/Akt/mTOR pathway, which is linked to its neuroprotective effects, alongside reducing oxidative stress and inflammation [4] [3].

Key Insights for Researchers

  • Dose Dependency: Effects are often dose-dependent, but the relationship is not always linear. For example, in nociception, mid-range doses (125-250 mg/kg) were effective in the formalin test, while a wider range (62.5-500 mg/kg) worked in the writhing test [8].
  • Comparative Potency: this compound demonstrated better potency and duration of anti-inflammatory action compared to its positional isomer, estragole [6] [7].
  • Therapeutic Potential: The broad activity across cancer, neuroinflammation, and pain models, through well-defined pathways, positions this compound as a promising candidate for further translational research.

References

Comparative Anti-Cancer Mechanisms: Anethole vs. Standard Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key mechanisms of anethole compared to common chemotherapeutic agents.

Feature This compound Cisplatin (Example Standard Chemo)
Primary Mechanism Multi-targeted: Induces apoptosis, cell cycle arrest, anti-angiogenesis, modulates signaling pathways [1] [2]. DNA damage: Forms cross-links with DNA, triggering cell death [3].
Key Pathways Modulated NF-κB, PI3K/Akt/mTOR, MAPKases (ERK, p38, JNK), Wnt/β-catenin, caspases [1] [3] [2]. Primarily induces DNA damage response pathways.
Effect on Cancer Cells Inhibits proliferation, migration, and invasion; induces programmed cell death (apoptosis & autophagy) [3] [2]. Inhibits cell proliferation and induces apoptosis [3].
Selectivity Demonstrates selective toxicity towards cancer cells (e.g., oral cancer Ca9-22) while sparing non-tumorigenic cells [2]. Generally cytotoxic to both rapidly dividing cancer and healthy cells, leading to side effects.
Synergistic Potential Enhances efficacy of cisplatin and doxorubicin; allows for lower, less toxic doses of chemo drugs [1] [3]. Can be combined with other agents, but often with additive toxicity.
Toxicity Profile Appears to have a low toxicity profile in pre-clinical models; used as a food flavoring agent [1] [4]. Known for significant side effects (e.g., nephrotoxicity, neurotoxicity, drug resistance) [3].

Quantitative Data on Efficacy and Synergy

This table consolidates experimental data from key studies, primarily on oral and breast cancers.

Cancer Type Experimental Model This compound Alone (Findings) Combination with Chemo (Findings)

| Oral Cancer | Gingival cancer cell line (Ca9-22) [3] [2] | - IC~50~: ~10 µM (cell proliferation) [3].

  • Induced apoptosis, autophagy [2].
  • Inhibited cell migration [3] [2]. | With Cisplatin:
  • Potentiated cisplatin-induced inhibition of cell proliferation and migration [3].
  • Enhanced apoptosis and caspase activation [3].
  • Reduced cisplatin's IC~50~ [3]. | | Breast Cancer | Cell lines (MCF-7, TUBO) & Mouse model [5] | - this compound-loaded nanoparticles showed toxicity to MCF-7 cells [5].
  • Upregulated pro-apoptotic genes (BAX, caspase-3/9), downregulated anti-apoptotic Bcl-2 [5]. | N/A (Nanoparticle Delivery):
  • This compound-loaded BSA nanoparticles (with chitosan-folate) showed high efficacy. Tumor inhibition in mice was 64.9% (nanoparticles) vs. 36.9% (free this compound) [5]. | | Multiple Cancers | In vitro & in vivo reviews (Breast, prostate, lung, colorectal) [1] [6] [7] | - Induces apoptosis and cell cycle arrest across various cancers [1] [6] [7].
  • Exhibits anti-proliferative and anti-angiogenic effects [1] [6] [7]. | - Synergizes with cisplatin and doxorubicin [1] [6] [7].
  • Enhances chemo efficacy while reducing toxicity [1] [6] [7]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

Protocol: In Vitro Assessment of Synergy with Cisplatin [3]

This protocol is used to study the combined effect of this compound and cisplatin on oral cancer cells.

start Culture Oral Cancer Cells (Ca9-22) step1 Treat with: - Cisplatin (dose range) - this compound (fixed 3µM) - Combination start->step1 step2 Assay Cell Viability/Proliferation (MTT Assay, 24h) step1->step2 step3 Assay Cytotoxicity (LDH Release Assay) step2->step3 step4 Evaluate Apoptosis (Flow Cytometry: Annexin V/PI staining) step3->step4 step5 Measure Mitochondrial Changes (ΔΨm, ROS, MitoSOX) step4->step5 step6 Analyze Signaling Pathways (Western Blot) step5->step6

Key Assays and Measurements:

  • Cell Viability/Proliferation: MTT assay measures metabolic activity. Cells are incubated with MTT reagent, and the resulting formazan crystals are dissolved and quantified spectrophotometrically [3] [2].
  • Cytotoxicity: LDH (Lactate Dehydrogenase) assay measures the release of LDH from damaged cells into the culture supernatant, indicating cell membrane integrity loss [3] [2].
  • Apoptosis: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [2].
  • Mitochondrial Function: Changes in mitochondrial membrane potential (ΔΨm) are measured using fluorescent dyes like JC-1 via flow cytometry. Reactive Oxygen Species (ROS) are detected with probes like DCFH-DA or MitoSOX Red [3].
  • Protein Pathway Analysis: Western Blotting is used to detect and quantify the expression and phosphorylation of proteins in pathways like MAPK (ERK, p38), NF-κB, and Wnt/β-catenin [3] [2].
Protocol: Preparation and In Vivo Testing of this compound-Loaded Nanoparticles [5]

This protocol addresses this compound's low water solubility using nanoparticle formulation.

a Prepare Ant-Loaded BSA Nanoparticles (Desolvation Method: BSA in NaCl, add Ant in ethanol, crosslink with glutaraldehyde) b Surface Decoration with Chitosan-Folate (CS-FA) a->b c Characterize Nanoparticles (DLS: Size, PDI, Zeta Potential) SEM: Morphology FTIR: Functional Groups) b->c d In Vitro Testing (MTT Cytotoxicity on cancer vs. normal cells) qPCR: Apoptosis gene expression) c->d e In Vivo Testing (Mouse breast cancer model) Measure tumor volume and histology d->e

Key Steps and Techniques:

  • Nanoparticle Synthesis: The desolvation method is used. BSA is dissolved in a mild saline solution, and this compound dissolved in ethanol is added dropwise under stirring, followed by cross-linking with glutaraldehyde to form stable nanoparticles (Ant-BSA) [5].
  • Surface Modification: Chitosan is conjugated with Folic Acid (FA) using EDC/NHS chemistry. This CS-FA complex is then coated onto the Ant-BSA nanoparticles to create the final targeted formulation (Ant-BSA-CS-FA) [5].
  • Characterization: Dynamic Light Scattering (DLS) determines particle size and polydispersity index (PDI). Zeta potential measures surface charge. Scanning Electron Microscopy (SEM) visualizes morphology, and FTIR Spectroscopy confirms chemical composition [5].
  • In Vivo Evaluation: Efficacy is tested in a mouse model (e.g., bearing TUBO breast cancer tumors). Mice are treated with free this compound or nanoparticles, and tumor volume is measured over time. Tumor tissue is examined histologically for apoptotic areas [5].

This compound's Signaling Pathways in Cancer Cells

The anti-cancer effects of this compound are mediated through its action on multiple critical cellular signaling pathways, as visualized below.

This compound This compound Inhibition of\nNF-κB Pathway Inhibition of NF-κB Pathway This compound->Inhibition of\nNF-κB Pathway Inhibition of\nPI3K/Akt/mTOR Pathway Inhibition of PI3K/Akt/mTOR Pathway This compound->Inhibition of\nPI3K/Akt/mTOR Pathway Modulation of\nMAPK Pathways Modulation of MAPK Pathways This compound->Modulation of\nMAPK Pathways Inhibition of\nWnt/β-catenin Pathway Inhibition of Wnt/β-catenin Pathway This compound->Inhibition of\nWnt/β-catenin Pathway ↓ Cell Survival\n↑ Apoptosis ↓ Cell Survival ↑ Apoptosis Inhibition of\nNF-κB Pathway->↓ Cell Survival\n↑ Apoptosis ↓ Cell Growth\n↓ Proliferation ↓ Cell Growth ↓ Proliferation Inhibition of\nPI3K/Akt/mTOR Pathway->↓ Cell Growth\n↓ Proliferation Influences Cell\nStress & Death Influences Cell Stress & Death Modulation of\nMAPK Pathways->Influences Cell\nStress & Death ↓ Oncogene Expression\n(e.g., Cyclin D1) ↓ Oncogene Expression (e.g., Cyclin D1) Inhibition of\nWnt/β-catenin Pathway->↓ Oncogene Expression\n(e.g., Cyclin D1)

Key Insights for Research and Development

  • Overcoming Chemoresistance: A key finding is this compound's ability to synergize with cisplatin and inhibit pathways like MAPKase and β-catenin, which are often involved in drug resistance. This suggests its potential use in resensitizing resistant tumors [3].
  • Selectivity is a Major Advantage: Unlike conventional chemotherapy, this compound has shown selective toxicity against oral cancer cells while sparing non-tumorigenic gingival cells. This selectivity could lead to a better therapeutic window [2].
  • Addressing Solubility for Clinical Translation: The successful formulation of this compound into folate-targeted albumin nanoparticles significantly enhanced its anti-tumor efficacy in vivo, providing a viable strategy to overcome its inherent low water solubility [5].
  • The Clinical Evidence Gap: It is crucial to note that the current compelling evidence is largely from in vitro and in vivo animal studies. Robust clinical trials in humans are necessary to fully validate its efficacy and safety as an anti-cancer therapeutic [1] [6].

References

anethole combination therapy validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy in Combination Therapy

The table below summarizes key findings from validation studies investigating anethole in combination with other cancer treatments.

Cancer Type Combination Agent Key Findings Proposed Mechanisms Study Type
Oral Cancer (Ca9-22 cells) Cisplatin Potentiated inhibition of cell proliferation and migration; enhanced apoptosis [1]. Inhibited MAPK, β-catenin, and NF-κB pathways; increased ROS and mitochondrial stress; activated caspases [1]. In vitro
Various Cancers (e.g., breast, prostate, lung, colorectal) Cisplatin & Doxorubicin Enhanced chemotherapeutic efficacy while reducing their toxicity [2] [3]. Induced apoptosis, cell cycle arrest; modulated NF-κB and PI3K/Akt/mTOR pathways [2]. In vitro & In vivo Review

Detailed Experimental Protocols

To ensure reproducibility for researchers, here are the methodologies from key studies.

  • Synergistic Study with Cisplatin in Oral Cancer [1]

    • Cell Culture: Human gingival cancer cells (Ca9-22) were cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
    • Treatment: Cells were treated with various concentrations of cisplatin (0.01 to 1 nM) with or without this compound (3 µM and 10 µM) for 24 hours.
    • Viability Assay: Cell viability and proliferation were assessed using the MTT colorimetric assay. Absorbance was measured at 550 nm.
    • Apoptosis & Pathways: Apoptosis and caspase activity were evaluated by flow cytometry (Annexin V-FITC/PI staining). Key signaling proteins from the MAPK, β-catenin, and NF-κB pathways were analyzed by Western blot.
  • Anti-Oral Cancer Monotherapy Study [4]

    • Cell Culture and Treatment: Oral squamous carcinoma cells (Ca9-22) and normal gingival cells were treated with this compound (0.3 to 30 µM).
    • Viability and Toxicity: Cell proliferation was measured by MTT assay. Cytotoxicity was determined by Lactate Dehydrogenase (LDH) release assay.
    • Apoptosis & Migration: Apoptosis was detected via Annexin V-FITC/PI staining and flow cytometry. Cell migration was assessed using a scratch wound healing assay.
    • Mechanistic Analysis: Protein expression related to apoptosis (caspase 3, 9, PARP1), oncogenes (cyclin D1), and signaling pathways (NF-κB, MAPK, Wnt) was analyzed by immunoblotting (Western blot).

Mechanisms of Action in Cancer Pathways

This compound exerts anti-cancer effects through multiple mechanisms. The diagram below illustrates the key signaling pathways modulated by this compound and how it synergizes with cisplatin.

G cluster_paths Pathways Inhibited by this compound & Combination cluster_effects Cellular Outcomes This compound This compound Cisplatin Cisplatin This compound->Cisplatin Synergizes with NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway This compound->MAPK Wnt Wnt/β-catenin Pathway This compound->Wnt PI3K PI3K/Akt/mTOR Pathway This compound->PI3K Apoptosis Apoptosis Cisplatin->Apoptosis NFkB->Apoptosis Proliferation Inhibited Proliferation NFkB->Proliferation Migration Inhibited Migration NFkB->Migration CycleArrest Cell Cycle Arrest NFkB->CycleArrest MAPK->Apoptosis MAPK->Proliferation MAPK->Migration MAPK->CycleArrest Wnt->Apoptosis Wnt->Proliferation Wnt->Migration Wnt->CycleArrest PI3K->Apoptosis PI3K->Proliferation PI3K->Migration PI3K->CycleArrest

Important Considerations for Research

While the data is promising, several factors must be considered for further drug development.

  • Research Stage: The existing validation studies are primarily at the in vitro (cell culture) and in vivo (animal models) stages. No clinical trial data in humans is available yet, which is a crucial next step for confirming efficacy and safety in patients [2] [3].
  • Toxicity Profile: this compound is generally considered safe at low doses. However, a very recent study (2025) found that high doses (125 mg/kg twice daily and 250 mg/kg) induced reversible, mild kidney toxicity in mice, including proteinuria and interstitial inflammation [5]. A thorough cost-benefit and safety analysis is necessary.

References

anethole species-specific source efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Anethole Source Comparison and Chemical Profile

This compound can be sourced from various plants, with star anise (Illicium verum), anise (Pimpinella anisum), and fennel (Foeniculum vulgare) being the most common. The extraction method significantly influences the this compound yield and purity [1].

The table below compares the this compound content from different sources and extraction methods based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis:

Plant Source Extraction Method Reported trans-Anethole Content Key Experimental Findings
Star Anise (Illicium verum) Microwave-Assisted 93.78% [1] Highest this compound content; showed promising cytotoxic activity against cervical (HeLa) cell lines [1].
Star Anise (Illicium verum) Hydrodistillation 87% (relative percentage) [1] [2] Standard method; this compound is the major component [1].
Anise (Pimpinella anisum) Hydrodistillation / Solvent 75-90% (relative percentage) [3] [1] [2] Main component; oil quality can vary with extraction technique [1].
Fennel (Foeniculum vulgare) Ethanol Extract Not Quantified Extract significantly promoted neurite outgrowth and synaptogenesis in rat hippocampal neurons [4].
Clausena heptaphylla Hydrodistillation 88.59% (relative percentage) [5] Lesser-known source; this compound-rich oil outperformed pure this compound in antioxidant and anti-inflammatory assays [5].

Quantitative Efficacy Data Across Biological Activities

The efficacy of this compound and this compound-rich oils has been demonstrated in various in vitro models. The data below, primarily from laboratory assays, allows for a direct comparison of potency across different activities.

Biological Activity Tested Material Experimental Model / Assay Reported Efficacy (EC50/IC50) Key Findings
Antioxidant ARCHEO [5] ABTS assay EC50: 6.97 ± 0.004 µg/mL [5] Outperformed pure this compound standard.
Pure this compound [5] ABTS assay EC50: 9.48 ± 0.048 µg/mL [5] Standard compound for comparison.
Anti-inflammatory ARCHEO [5] Protease inhibition assay EC50: 4.51 ± 0.004 µg/mL [5] Showed significantly stronger activity than pure this compound.
Pure this compound [5] Protease inhibition assay EC50: 22.64 ± 0.016 µg/mL [5]
Anti-diabetic ARCHEO [5] α-Amylase inhibition assay EC50: 22.35 ± 0.121 µg/mL [5] More effective than the reference compound.
Tyrosinase Inhibition ARCHEO [5] Tyrosinase inhibition assay EC50: 16.45 ± 0.012 µg/mL [5] Suggests potential for skin-whitening applications.
Anti-cholinesterase ARCHEO [5] Acetylcholinesterase inhibition EC50: 22.32 ± 0.016 µg/mL [5] Indicates potential for managing neurodegenerative diseases.
Neurotrophic Fennel Ethanol Extract [4] Primary rat hippocampal neurons Optimal conc.: 40 µg/mL [4] Promoted neurite outgrowth and synaptic development without cytotoxicity.
Pure this compound [4] Primary rat hippocampal neurons Optimal conc.: 20 µM [4] Key bioactive compound responsible for neurotrophic effects.
Cytotoxic Star Anise Oil (Microwave) [1] Cervical cancer cells (HeLa) Not Provided (IC50) Showed promising activity; induced cell cycle arrest and apoptosis [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these studies, here is a summary of the key methodologies from the cited works.

  • GC-MS Analysis for this compound Content: Plant materials are dried and ground. Essential oils are extracted via methods like hydrodistillation (using a Clevenger apparatus for 4-6 hours), solvent extraction (e.g., n-hexane maceration), or microwave-assisted extraction. The oil is analyzed by GC-MS using a non-polar capillary column with a programmed temperature gradient. This compound is identified by comparing its mass spectrum and retention index (Kovat's index) with reference standards and library data [1] [5].
  • In Vitro Antioxidant Activity (ABTS Assay): The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate. The test compound (e.g., ARCHEO or this compound) is dissolved and serially diluted. After adding the ABTS solution to the samples, the reduction in absorbance is measured spectrophotometrically at 734 nm. The percentage inhibition is calculated and compared to a standard like Trolox to determine EC50 values [1] [5].
  • Neurotrophic Effects on Hippocampal Neurons: Primary hippocampal neurons are dissected from embryonic rats (e.g., E19). Cells are cultured and treated with various concentrations of the test material (e.g., FVSE or this compound) for a set period (e.g., 3 days in vitro). Neuronal growth is assessed via immunocytochemistry using markers like MAP2 (dendrites) and Tau (axon). Morphometric parameters, including neurite number and length, are quantified. Synapse formation is evaluated by staining for pre- and post-synaptic markers [4].
  • Cytotoxicity Assay (Sulforhodamine B - SRB): Cancer cell lines are cultured in appropriate media and plated in 96-well plates. After 24 hours, cells are treated with a range of concentrations of the test oil or compound. Following incubation (e.g., 72 hours), cells are fixed and stained with SRB dye. The bound dye is dissolved, and absorbance is measured to determine cell viability and calculate IC50 values [1].

Neurotrophic Signaling Pathway of this compound

Research on fennel extract and this compound has identified that their neurotrophic effects are mediated through key signaling pathways. The following diagram illustrates this mechanism, which promotes neuronal growth and survival.

G FVSE Fennel Extract (FVSE) / this compound Trk Trk Receptor Activation FVSE->Trk Stimulates PI3K PI3K Trk->PI3K Activates Pathway Erk1_2 Erk1/2 Trk->Erk1_2 Activates Pathway AKT AKT PI3K->AKT Activates GSK3b GSK3β (Inhibition) AKT->GSK3b Inhibits NeuronalGrowth Neuronal Growth & Survival AKT->NeuronalGrowth SynapticDev Synaptic Development AKT->SynapticDev NeuriteOutgrowth Neurite Outgrowth AKT->NeuriteOutgrowth Erk1_2->NeuronalGrowth Erk1_2->SynapticDev Erk1_2->NeuriteOutgrowth

This diagram summarizes the proposed mechanism from a 2024 study, where Fennel Extract (FVSE) and its prominent component, this compound, activate tropomyosin receptor kinase (Trk) receptors. This triggers two key neurotrophic pathways: the PI3K-AKT and Erk1/2 pathways. Activation of these pathways leads to downstream effects like AKT-mediated inhibition of GSK3β, collectively promoting neuronal growth, neurite outgrowth, and synaptic development [4].

Key Insights for Research and Development

  • Source and Extraction Matter: For the highest this compound purity, microwave-assisted extraction of star anise is most effective [1]. However, full-spectrum extracts (like fennel ethanol extract or Clausena heptaphylla oil) can sometimes show superior efficacy due to potential synergistic effects [4] [5].
  • Promising Multi-Target Activity: Beyond its traditional uses, robust experimental data highlights this compound's potential in modern therapeutic areas, particularly in neuroprotection [4] and as an adjuvant in cancer therapy [1] [6].
  • Consider the Isomer: Most biological studies focus on trans-anethole, the more abundant and preferred isomer. The chemical and pharmacological properties can differ significantly from its cis-isomer or estragole [7] [2].

References

anethole receptor binding affinity comparisons

Author: Smolecule Technical Support Team. Date: February 2026

Binding Affinity Comparisons

The table below summarizes the atomic-level binding energies between trans-anethole (TA) and four target hormone receptors, as obtained from Molecular Dynamics Simulations (MDS). Lower binding energy values indicate stronger attraction and a more stable complex [1].

Target Hormone Receptor PDB ID Binding Energy (kcal/mol)
Adiponectin 6KS0 0.24
Neuropeptide Y 7X9C 0.22
Leptin 8DHA 0.19
Ghrelin 6H3E 0.17

According to the simulation, the trans-anethole drug and adiponectin receptors (6KS0) attracted each other with the highest intensity among the receptors studied. This suggests that drug delivery to this target would occur more effectively, highlighting TA's potential as a natural compound for enhancing metabolic health by influencing adiponectin signaling pathways [1].

Experimental Protocols & Methodologies

The quantitative data in the table above was generated using a specific computational protocol. Here is a detailed breakdown of the key experimental methodology.

Molecular Dynamics Simulation (MDS) Protocol [1]

This protocol was designed to predict atomic interactions at standard temperature and pressure (STP) conditions.

  • System Setup: Atomic structures of the t-anethole drug and each hormone receptor were modeled and placed in a computational box with explicit water molecules. The systems contained between 10,920 and 14,932 atoms.
  • Force Field: The DREIDING force field was used to calculate atomic interactions. This includes non-bonded interactions described by the Lennard-Jones potential and bonded interactions described by simple harmonic formalisms for bonds and angles.
  • Simulation Workflow:
    • Equilibration Phase: The systems were first equilibrated for 10 ns under an NVT (constant Number of particles, Volume, and Temperature) ensemble at 300 K. The convergence of kinetic and total energies over time was used to confirm the system reached equilibrium.
    • Production Phase: The simulation then continued for an additional 10 ns under an NVE (constant Number of particles, Volume, and Energy) ensemble, also known as a micro-canonical ensemble.
  • Energy Calculation: During the production phase, the binding energy between the drug and each receptor was calculated. The values converged to those reported in the table above.

The following diagram illustrates this two-phase simulation workflow:

MD_Workflow Start Start Phase1 Equilibration Phase (NVT Ensemble) Start->Phase1 Check Check Energy Convergence Phase1->Check Check->Phase1 Energies Not Converged Phase2 Production Phase (NVE Ensemble) Check->Phase2 Energies Converged Result Calculate Binding Energy Phase2->Result End End Result->End

Supporting Pharmacological Evidence

While not direct binding affinity measurements, experimental animal studies support the notion that anethole has significant biological activity, likely mediated through receptor interactions.

  • Antinociceptive Effects: A study in mice demonstrated that this compound exhibits antinociceptive (pain-blocking) effects in models of inflammatory pain. It significantly reduced responses in the acetic acid-induced writhing test and the second (inflammatory) phase of the formalin test. This effect is suggested to be due to a decrease in the production or release of inflammatory mediators like prostaglandins [2].
  • Immunomodulatory Potential: Research using a human whole-blood model showed that S. aureus bacteria treated with trans-anethole triggered a heightened immune response. This included increased plasma levels of key pro-inflammatory cytokines and chemokines such as IL-1β, IL-6, TNF-α, and IL-12. This suggests that structural changes in the bacteria induced by this compound can enhance their immunogenicity, indicating an indirect immunomodulatory potential for this compound [3].

Key Insights for Researchers

  • Promising Metabolic Target: The computational data strongly suggests that adiponectin (6KS0) is the most promising target for trans-anethole among the receptors studied. This aligns with the conclusion that TA has potential for managing metabolic disorders like insulin resistance and obesity [1].
  • Mechanism of Action: The pharmacological effects of this compound, particularly its anti-inflammatory and antinociceptive actions, appear to be linked to the modulation of complex signaling pathways and inflammatory mediators rather than high-affinity binding to a single, classic receptor [2].
  • Need for Validation: The authors of the computational study explicitly state that additional experimental validation is essential to substantiate these predictions and assess the clinical implications [1].

References

×

Physical Description

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992)
White solid with an odor of anise; Affected by light; [Hawley] Colorless liquid with a sweet odor of aniseed; [Merck Index] Colorless crystalline solid or liquid; mp = 20-23 deg C; [MSDSonline]
Solid

Color/Form

White crystals

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

148.088815002 g/mol

Monoisotopic Mass

148.088815002 g/mol

Boiling Point

454.1 °F at 760 mmHg (NTP, 1992)
234 °C

Flash Point

195 °F (NTP, 1992)
90.1 °C

Heavy Atom Count

11

Taste

SWEET TASTE

Density

0.9882 (NTP, 1992) - Less dense than water; will float
0.9878 @ 20 °C/4 °C

Odor

ANISE OIL ODOR

Melting Point

70.4 °F (NTP, 1992)
21.3 °C
Liquid Molar Volume = 0.1507 cu m/kmol; Heat of Fusion @ Melting Point = 1.60E+7 J/kmol
22.5 °C

UNII

78AWK1V4GL

Related CAS

26795-32-4

GHS Hazard Statements

Aggregated GHS information provided by 1695 companies from 17 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 54 of 1695 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1641 of 1695 companies with hazard statement code(s):;
H317 (97.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Flavoring Agents

Vapor Pressure

0.05 [mmHg]
5.45 Pa @ 294 deg K

Pictograms

Irritant

Irritant

Other CAS

104-46-1
4180-23-8
50770-19-9

Absorption Distribution and Excretion

/IN BIOTRANSFORMATION OF ANETHOLE/...ANISIC ACID...CONSTITUTED THE MAJOR URINARY METABOLITE. ...THERE WAS A QUANTITATIVE RECOVERY OF THE DOSE ADMIN.
TRANS-ANETHOLE WAS AMONG 4 FOOD ADDITIVES STUDIED & FOUND LARGELY ABSORBED FROM DIGESTIVE TRACT BY PASSIVE DIFFUSION. ABSORPTION KINETICS VARY PARTIALLY BY DIFFERENCES OF COMPD IN COEFFICIENTS OF LIPOSOLUBILITY.
...TRANS-ANETHOLE USED IN PREPN OF ANIS-FLAVORED ALCOHOLIC BEVERAGES WAS STUDIED IN THE RABBIT & RAT AFTER IV & ORAL ADMIN. IT WAS EXCRETED RAPIDLY FROM THE ANIMAL REGARDLESS OF /ROUTE/ OF ADMIN. AFTER IV INJECTION, IT WAS FOUND CONCENTRATED IN LIVER, LUNGS & BRAIN; AFTER ORAL ADMIN...MOST OF IT REMAINED IN STOMACH.
TRANS-ANETHOLE IS ONE OF THE COMPOUNDS LARGELY ABSORBED FROM THE DIGESTIVE TRACT BY MECHANISM OF PASSIVE DIFFUSION.
THE METABOLITES OF ANETHOLE IN RATS WERE IDENTIFIED AND DETERMINED. MOST OF THE URINARY METABOLITES WERE ALSO DETECTED IN THE BILE.

Metabolism Metabolites

ANETHOLE YIELDS PARA-PROPENYLPHENOL IN RABBIT, MOUSE, GUINEA PIG, & DOG. ANETHOLE YIELDS PARA-PROPENYLPHENOL IN RAT. /FROM TABLE/
ANETHOLE YIELDS ANISIC ACID IN MAN, RABBIT, & RAT. ANETHOLE YIELDS PARA-METHOXYCINNAMYL ALCOHOL IN RAT.
OXIDATIVE O-DEMETHYLATION LEADING TO P-HYDROXYPROPENYLBENZENE & P-HYDROXYCINNAMIC ACID WAS FOUND TO BE A MAJOR BIOTRANSFORMATION OF ANETHOLE. METABOLISM VIA CINNAMOYL DERIV WAS MORE EXTENSIVE WITH THE PROPENYL SUBSTITUENT THAN FOR THE ALLYL COMPD; & FURTHER METABOLISM BY BETA-OXIDATION ALSO OCCURRED.

Wikipedia

Anethole

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Cosmetics -> Denaturant

Methods of Manufacturing

SYNTHESIS BY ESTERIFICATION OF P-CRESOL WITH METHYL ALCOHOL & SUBSEQUENT CONDENSATION WITH ACETALDEHYDE (PERKINS). ...MOST COMMON METHOD...FROM PINE OIL. BY FRACTIONAL DISTILLATION.../OF/ ESSENTIAL OILS OF ANISE, STAR ANISE & FENNEL. ...ANISE...CONTAIN...85% ANETHOLE; FENNEL FROM 60 TO 70%.
SEPN OF CIS & TRANS ISOMERS: NAVES ET AL, COMPT REND 246: 1734 (1958); BULL SOC CHIM FRANCE 1958, 566; HELY CHIM ACTA 43: 230 (1960); FERRONI ET AL, GAZZ CHIM ITAL 92: 1198 (1962). SYNTHESIS: MUELLER, ROSCHEISEN, BER 90: 543 (1957).

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Benzene, 1-methoxy-4-(1-propen-1-yl)-: ACTIVE
...THERE IS REGULAR USE OF COMPOUNDED ESSENTIAL OILS CONSISTING...OF...ANETHOL /IN MFR OF SWEET LIQUEURS/. ... THE EFFECTIVE YIELD OF ANETHOL, BASED ON THE FINISHED LIQUEUR "AS IS" IS APPROX 1:2000.
CHIEF CONSTITUENT...ANISE, STAR ANISE & FENNEL OILS: MONAD, DE DORTAN, IND PARFUM 5: 401 (1950); NAVES, TUCAKOV, COMPT REND 248: 843 (1959).
ANISE SEED YIELDS UP TO 3% OF ESSENTIAL OIL HAVING UP TO 90% ANETHOL AS PRINCIPAL CONSTITUENT.
FEMA NUMBER 2086. NON-ALCOHOLIC BEVERAGES 11 PPM, ALCOHOLIC BEVERAGES 1,400 PPM, ICE CREAMS, ICES, ETC 26 PPM, CANDY 340 PPM, BAKED GOODS 150 PPM, & CHEWING GUM 1,500 PPM.
...PRESENT IN...OIL OF ILLICIUM ANISATUM L...OIL FROM LEAVES OF PIPER PELIPER PELTATUM SUR...ROOTS OF OSMORRHIZA LONGISTYLIS EBERH... OILS OF COMMON FENNEL & BASIL...OILS FROM LEAVES OF CLAUSENA ANISATA HOOK, BACKHOUSIA ANISATA, & MAGNOLIA SALICIFOLIA.

Analytic Laboratory Methods

CHEMICAL COMPOSITION OF OIL FROM FRESH SEEDS OF F VULGARE WAS DETERMINED BY GAS CHROMATOGRAPHY.
SPECTROPHOTOMETRIC DETERMINATION OF ANETHOLE IN VOLATILE OILS OF ANISE & FENNEL @ 258 NM.
USE OF THERMOMICROANALYTICAL METHOD OF STAHL FOR THE EXAM OF DRUGS & VOLATILE OILS. ANETHOLE WAS DETECTED AT 80 DEGREES AND VAPORS WERE ANALYZED BY THIN LAYER CHROMATOGRAPHY.
GLC DETERMINATIONS OF SELECTED ORGANIC COMPOUNDS IN WASTEWATER (SENSITIVE TO LOW PPB RANGE). 11 COMPOUNDS, INCL ANETHOLE, WERE STUDIED.
THE METABOLITES OF ANETHOLE IN RATS WERE DETECTED BY GLC & BY COMBINED GLC-MASS SPECTROMETRY.

Interactions

MEAN SLEEPING TIME IN MICE TREATED WITH 50 MG/KG NA-PENTOBARBITAL ABOUT DOUBLED WITH 20 & 50 MG OF SOME COMPD; ANETHOLE WAS LESS ACTIVE.

Dates

Last modified: 08-15-2023
FDA Thailand: Rowatinex (Anethole, Borneol, Camphene, Eucalyptol, Fenchone, Alpha-Pinene, Beta-Pinene) Capsule
Mu et al. E- and Z-, di- and tri-substituted alkenyl nitriles through catalytic cross-metathesis. Nature Chemistry, doi: 10.1038/s41557-019-0233-x, published online 1 April 2019

Explore Compound Types